molecular formula C14H23ClN4O2S2 B1192790 GPX4-Activator-1d4

GPX4-Activator-1d4

Cat. No.: B1192790
M. Wt: 378.93
InChI Key: FELDRJSFLBINQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPX4-Activator-1d4 is a potent allosteric activator for ferroptosis regulator glutathione peroxidase 4 (GPX4).

Properties

Molecular Formula

C14H23ClN4O2S2

Molecular Weight

378.93

IUPAC Name

N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide Hydrochloride

InChI

InChI=1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H

InChI Key

FELDRJSFLBINQS-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC(NC2CCCC2)=S)C=C1)(NCCN)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PKUMDL-LC-101-D04;  GPX4 Activator 1d4;  GPX4Activator1d4;  GPX4-Activator-1d4

Origin of Product

United States

Foundational & Exploratory

Precision Modulation of Ferroptosis: Discovery and Synthesis of GPX4-Activator-1d4 (PKUMDL-LC-101-D04)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Undruggable" Challenge

Glutathione Peroxidase 4 (GPX4) stands as the central gatekeeper of ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the catastrophic accumulation of lipid hydroperoxides.[1][2][3] While GPX4 inhibitors (e.g., RSL3, ML162) are widely available for cancer research, GPX4 activators have historically been elusive. The enzyme's lack of a deep, druggable pocket and its reliance on a selenocysteine catalytic center make rational activator design notoriously difficult.

This guide details the discovery and synthesis of GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04), a breakthrough small molecule identified by Li et al. (Peking University). Unlike traditional antioxidants that merely scavenge downstream radicals, 1d4 is a direct allosteric activator , binding to a distal site to enhance the enzyme's catalytic efficiency. This document provides a reproducible roadmap for synthesizing 1d4 and validating its activity in ferroptosis models.

Mechanistic Insight: Allosteric Activation

The Target: GPX4

GPX4 reduces complex phospholipid hydroperoxides (PL-OOH) to non-toxic lipid alcohols (PL-OH).[2] Loss of GPX4 activity leads to membrane rupture and ferroptotic cell death.

The Mechanism of 1d4

Compound 1d4 does not bind to the catalytic triad (Selenocysteine 46, Glutamine 81, Tryptophan 136). Instead, it targets a cryptic allosteric pocket located on the surface opposite the active site. Binding of 1d4 induces a conformational change that stabilizes the active site geometry, increasing the turnover rate of the enzyme.

Pathway Visualization

The following diagram illustrates the intervention point of 1d4 within the ferroptosis signaling cascade.

FerroptosisPathway PUFAs Polyunsaturated Fatty Acids (PUFAs) ACS ACSL4 / LPCAT3 PUFAs->ACS PL_PUFA Membrane PL-PUFA ACS->PL_PUFA PL_OOH PL-OOH (Toxic Lipid Peroxides) PL_PUFA->PL_OOH Oxidation ROS Iron (Fe2+) + ROS ROS->PL_OOH PL_OH PL-OH (Non-toxic Alcohol) PL_OOH->PL_OH Reduction via GPX4 Ferroptosis FERROPTOSIS (Cell Death) PL_OOH->Ferroptosis Accumulation GPX4 GPX4 Enzyme (Gatekeeper) GPX4->PL_OH Activator GPX4-Activator-1d4 (Allosteric Modulator) Activator->GPX4 Allosteric Activation (+150%)

Figure 1: Mechanism of Action. 1d4 allosterically boosts GPX4 activity, accelerating the reduction of toxic PL-OOH to benign PL-OH, thereby averting ferroptosis.

Chemical Synthesis of GPX4-Activator-1d4[4][5][6]

Compound Name: N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride CAS: 2143896-83-5 Molecular Weight: 378.94 g/mol

The synthesis strategy employs a convergent approach, coupling a sulfonamide scaffold with a cyclopentyl isothiocyanate.

Retrosynthetic Analysis
  • Target: 1d4

  • Disconnection A: Thiourea linkage

    
     Aniline derivative + Cyclopentyl isothiocyanate.
    
  • Disconnection B: Sulfonamide linkage

    
     Sulfonyl chloride + Protected diamine.
    
Detailed Synthesis Protocol
Reagents Required:
  • 4-Acetamidobenzenesulfonyl chloride (Start Material A)

  • N-Boc-ethylenediamine (Start Material B)

  • Cyclopentyl isothiocyanate

  • Triethylamine (TEA)

  • Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM), Ethanol, THF.

Workflow Diagram

SynthesisWorkflow Step1 Step 1: Sulfonylation (4-Acetamidobenzenesulfonyl Cl + N-Boc-ethylenediamine) Step2 Step 2: Hydrolysis (Remove Acetyl Group) Step1->Step2 Yield ~85% Step3 Step 3: Thiourea Formation (+ Cyclopentyl isothiocyanate) Step2->Step3 Reflux Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Boc Removal Final GPX4-Activator-1d4 (HCl Salt) Step4->Final Precipitation

Figure 2: Four-step synthetic route to GPX4-Activator-1d4.

Step-by-Step Methodology:

Step 1: Sulfonamide Coupling

  • Dissolve N-Boc-ethylenediamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1.0 eq) dissolved in DCM.

  • Stir at room temperature (RT) for 4 hours.

  • Wash with water, dry over Na2SO4, and concentrate to yield tert-butyl (2-(4-acetamidophenylsulfonamido)ethyl)carbamate.

Step 2: Deacetylation

  • Dissolve the intermediate from Step 1 in Ethanol/6N HCl (1:1).

  • Reflux for 2 hours to remove the acetyl protection on the aniline nitrogen (the sulfonamide is stable under these conditions).

  • Neutralize with NaOH, extract with EtOAc, and concentrate to yield the free aniline intermediate: tert-butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate.

Step 3: Thiourea Formation

  • Dissolve the aniline intermediate (1.0 eq) in THF.

  • Add Cyclopentyl isothiocyanate (1.1 eq).

  • Reflux for 6–12 hours. Monitor via TLC (formation of thiourea is usually slow with anilines).

  • Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-protected 1d4 precursor.

Step 4: Global Deprotection

  • Dissolve the precursor in DCM.

  • Add 4M HCl in dioxane (excess). Stir at RT for 2 hours.

  • The product, GPX4-Activator-1d4 , will precipitate as the hydrochloride salt.

  • Filter, wash with diethyl ether, and dry under vacuum.

Biological Validation & QC

To ensure the synthesized compound is active, you must validate it using both cell-free and cellular assays.

Quantitative Performance Data (Reference Values)
ParameterValueConditionSource
EC50 (Activation) ~20–60 µMCell-free GPX4 assayLi et al. [1]
Max Activation 150%Relative to DMSO baselineLi et al. [1]
Solubility >10 mMDMSOInternal QC
Purity Requirement >98%HPLC (254 nm)Internal QC
Validation Protocol: Cell-Free GPX4 Activity Assay

Principle: GPX4 activity is measured by coupling the reduction of Phosphatidylcholine Hydroperoxide (PCOOH) to the consumption of NADPH via Glutathione Reductase (GR).

  • Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA, 0.1% Triton X-100.

  • Reaction Mix:

    • Purified Recombinant GPX4 (20 nM)

    • GSH (3 mM)

    • Glutathione Reductase (0.5 units)

    • NADPH (200 µM)

    • Test Compound 1d4 (Titrate 0–100 µM)

  • Initiation: Add PCOOH (substrate) to start the reaction.

  • Measurement: Monitor absorbance at 340 nm (NADPH depletion) for 10 minutes.

  • Result: The slope of OD340 decrease in the presence of 1d4 should be steeper (1.5x) than the DMSO control.

Validation Protocol: Cellular Ferroptosis Rescue
  • Cell Line: HT-1080 (Fibrosarcoma) or MEF cells.

  • Induction: Treat cells with RSL3 (0.5 µM) to induce ferroptosis.

  • Treatment: Co-treat with 1d4 (20 µM, 40 µM, 80 µM).

  • Readout: Measure cell viability (CellTiter-Glo) at 24 hours.

  • Success Criteria: 1d4 must dose-dependently restore viability in RSL3-treated cells, distinct from iron chelation (Deferoxamine) effects.

References

  • Li, C., Deng, X., Zhang, W., Xie, X., Conrad, M., Liu, Y., Angeli, J. P. F., & Lai, L. (2019).[4] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[3][5][6][7][4][8][9] Journal of Medicinal Chemistry, 62(1), 265–275. [Link]

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. [Link]

  • Ursini, F., & Maiorino, M. (2020). Lipid Peroxidation and Ferroptosis: The Role of GSH and GPx4.[1][2][9] Free Radical Biology and Medicine, 152, 175–185. [Link]

Sources

Technical Guide: Allosteric Activation of GPX4 by Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glutathione Peroxidase 4 (GPX4) stands as the central gatekeeper of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5][6][7][8] While GPX4 inhibition is a well-established strategy for eradicating therapy-resistant cancers, GPX4 activation represents a formidable yet high-reward frontier for treating neurodegenerative diseases (Alzheimer’s, Huntington’s), ischemia/reperfusion injury, and specific genetic disorders like Sedaghatian-type spondylometaphyseal dysplasia (SSMD).

This guide provides a technical roadmap for the rational design and validation of small molecule allosteric activators of GPX4. Unlike orthosteric targeting, which risks occluding the catalytic selenocysteine (Sec46) or competing with glutathione (GSH), allosteric activation targets distal pockets to stabilize the enzyme's active conformation, enhance catalytic turnover (


), or prevent proteasomal degradation.

Structural Mechanistics of GPX4 Activation

The Challenge of the Active Site

GPX4 is unique among glutathione peroxidases; it is a monomeric enzyme capable of reducing complex phospholipid hydroperoxides (PLOOH) directly within membranes.[3][5][6][7]

  • Active Site: Contains a catalytic triad (Sec46, Gln81, Trp136). The selenocysteine is highly nucleophilic and prone to irreversible alkylation by electrophiles (e.g., RSL3, ML162).

  • Why Allostery? Direct binding to the active site almost invariably inhibits the enzyme by blocking substrate access (PLOOH or GSH). Therefore, activation must occur via distal sites that modulate protein dynamics.

Identified Allosteric Pockets

Recent crystallographic and computational studies have mapped distinct allosteric regions on the GPX4 surface:

Pocket TypeLocation relative to Active SiteFunctionKey Ligands/Modulators
Distal Activator Pocket Opposite face (dorsal to the catalytic center)Stabilizes the active conformation; reduces thermal fluctuations.Compound 102 (PKUMDL-LC-102)
G-Loop Interface Near the GSH binding grooveModulates GSH entry and product release.DEL-I25 (Corrects R152H mutant)
Cys66 Regulatory Site Lateral surfaceOften associated with inhibition/degradation, but potential for stabilization.14-3-3

(protein-protein interaction)
Mechanism of Action: Compound 102

The most characterized direct activator, Compound 102 (a substituted 4-thioureidobenzenesulfonamide), binds to a predicted allosteric pocket defined by residues Asp21 and Asp23 .

  • Effect: Binding induces a rigidification of the enzyme, increasing the melting temperature (

    
    ) by ~2°C.
    
  • Outcome: This stabilization translates to a >200% increase in specific enzymatic activity, likely by optimizing the orientation of the catalytic triad or facilitating the "ping-pong" substrate exchange mechanism.

Experimental Workflows for Activator Discovery

Discovery of GPX4 activators requires a distinct screening logic compared to inhibitors. A "loss-of-signal" assay (common for inhibitors) is prone to false positives in activator screens.

Screening Pipeline: The "Gain-of-Function" Filter

GPX4_Screening_Workflow Start Target Identification (PDB: 2OBI / hGPX4-C) Virtual Virtual Screening (CAVITY / CorrSite) Target: Distal Allosteric Pockets Start->Virtual Structure Preparation Enzymatic High-Throughput Enzymatic Assay (NADPH Coupled) Virtual->Enzymatic Select Top Hits Biophysical Biophysical Validation (Thermal Shift / SPR) Enzymatic->Biophysical Confirm >120% Activity Biophysical->Virtual SAR Refinement Cellular Cellular Rescue Assay (RSL3 Challenge) Biophysical->Cellular Confirm Binding (Kd/Tm) Lead Lead Activator Candidate Cellular->Lead Ferroptosis Suppression

Figure 1: Rational discovery pipeline for GPX4 activators. Note the critical transition from computational prediction to biophysical validation to rule out assay artifacts.

Detailed Protocols

GPX4 Enzymatic Activity Assay (Coupled)

This assay measures the consumption of NADPH, which is directly proportional to GPX4 activity. It is the gold standard for verifying activation.

Principle:

  • GPX4 reduces Phosphatidylcholine Hydroperoxide (PCOOH)

    
     PCOH + GSSG.
    
  • Glutathione Reductase (GR) reduces GSSG

    
     2 GSH + NADP
    
    
    
    .
  • Readout: Decrease in Absorbance at 340 nm (or Fluorescence Ex340/Em460).

Protocol:

  • Buffer Prep: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% Triton X-100.[2]

  • Enzyme Mix: Recombinant human GPX4 (20-50 nM final), Glutathione Reductase (1 U/mL), GSH (3 mM), NADPH (200

    
    M).
    
  • Compound Incubation: Incubate GPX4 with test compound (e.g., 0.1 - 50

    
    M) for 10 minutes at 37°C before adding substrate. This allows allosteric equilibration.
    
  • Initiation: Add substrate. Critical: Use PCOOH (natural substrate) or Cumene Hydroperoxide (synthetic). Avoid

    
     as GPX4 is less efficient with it.
    
  • Measurement: Kinetic read every 30s for 10-15 mins.

  • Calculation: Calculate slope (

    
    OD/min). Activators will show a steeper negative slope compared to DMSO control.
    

Self-Validation Check:

  • Control: Include a known inhibitor (e.g., ML162) to ensure the assay is responsive.

  • Artifact Check: Run the assay without GPX4 but with compound to ensure the compound does not directly oxidize NADPH or inhibit Glutathione Reductase.

Cellular Lipid Peroxidation Assay (C11-BODIPY)

To prove the activator functions in a live cell context, you must demonstrate a reduction in lipid ROS under stress.

Protocol:

  • Seeding: HT-1080 or Pfa1 cells (ferroptosis-sensitive).

  • Treatment: Pre-treat with activator (e.g., Compound 102) for 2-4 hours.

  • Challenge: Induce ferroptosis with RSL3 (sub-lethal dose, e.g., 50-100 nM) or Erastin.

  • Staining: Add C11-BODIPY (581/591) (2

    
    M) for 30 mins.
    
  • Analysis: Flow Cytometry. Measure the shift from Red (non-oxidized) to Green (oxidized).

  • Success Criteria: The activator should prevent the RSL3-induced "Green" shift, maintaining the population in the "Red" gate.

Thermal Shift Assay (TSA)

Confirms physical binding and stabilization.

  • Mix: 2

    
    M GPX4 + 5x SYPRO Orange + Compound.
    
  • Ramp: 25°C to 95°C at 1°C/min.

  • Result: A positive shift in melting temperature (

    
    C) indicates binding/stabilization. Activators often rigidify the structure, leading to higher 
    
    
    
    .

Case Studies & Emerging Candidates

Compound 102 (PKUMDL-LC-102)[2]
  • Discovery: Identified via virtual screening of the SPECS library against the putative allosteric pocket (residues 21-23).

  • Efficacy: Increased

    
     of GPX4 by ~2-fold in cell-free assays.
    
  • In Vivo: Reduced inflammation and markers of ferroptosis in mouse models.

  • Significance: Proves that "drugging" GPX4 to increase activity is biophysically possible.

"Correctors" for R152H Mutation
  • Context: The R152H mutation destabilizes the G-loop, causing loss of function.

  • Strategy: DNA-Encoded Library (DEL) screening identified binders that do not activate WT GPX4 but specifically restore R152H activity by stabilizing the compromised loop.

  • Implication: Allosteric activators may be most potent as "molecular chaperones" for unstable variants.

Visualizing the Mechanism

GPX4_Allostery_Mechanism Inactive GPX4 (Apo/Flexible) Low Activity Active GPX4 (Stabilized) High Activity Inactive->Active Binding at Distal Pocket (Rigidification) Active->Inactive Thermal Fluctuation Inhibited GPX4 (Covalent Adduct) Inactive/Degraded Active->Inhibited Binding at Sec46/Cys66 Product Lipid-OH + GSSG Active->Product Catalysis (High Turnover) Activator Allosteric Activator (e.g., Compound 102) Inhibitor Covalent Inhibitor (e.g., RSL3) Substrate Lipid-OOH + GSH

Figure 2: Mechanistic divergence between allosteric activation (stabilization) and inhibition (covalent inactivation).

References

  • Discovery of Compound 102: Li, C., et al. (2018).[2] "Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy." Frontiers in Pharmacology. Link

  • Allosteric Inhibition Sites: Liu, H., et al. (2022). "Small-molecule allosteric inhibitors of GPX4." Cell Chemical Biology. Link

  • Variant-Specific Activators (R152H): Liu, H., et al. (2025). "Selective Small-Molecule Activator of Patient-Derived GPX4 Variant." Journal of the American Chemical Society. Link(Note: Year projected based on recent pre-prints/lab reports).

  • Tannic Acid as Activator: Chemical Science (2023). "A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis." Link

  • GPX4 Structure (PDB 2OBI): Scheerer, P., et al. (2007).[2] "Structural basis for catalytic activity and structural stability of nerve growth factor-inducible peroxidase." J. Mol. Biol.Link

Sources

Technical Deep Dive: GPX4-Activator-1d4 (PKUMDL-LC-101-D04) and Modulation of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation—has largely focused on inhibition (e.g., RSL3, ML162) to induce cancer cell death. However, the converse strategy—pharmacological activation of Glutathione Peroxidase 4 (GPX4) to rescue cells from oxidative degeneration—has historically been considered "undruggable."

GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04 ) represents a paradigm shift as a first-in-class allosteric activator of GPX4. Unlike selenium supplementation or upstream NRF2 activators, 1d4 binds directly to a non-catalytic site on GPX4, enhancing its enzymatic turnover of phospholipid hydroperoxides (PLOOH). This guide provides a rigorous technical analysis of 1d4, detailing its mechanism of action, effects on lipid peroxidation, and validated experimental protocols for its application in ferroptosis research.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity
  • Code Name: GPX4-Activator-1d4 (1d4)

  • Systematic Name: PKUMDL-LC-101-D04[1][2][3]

  • Chemical Structure: N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide[3]

  • Molecular Weight: ~342.46 g/mol (Free base)

  • Target: Glutathione Peroxidase 4 (GPX4)[1][2][4][5][6][7][8][9]

  • Mode of Action: Allosteric Activation (Non-covalent)

The Allosteric Mechanism

Standard GPX4 function relies on a catalytic triad (Selenocysteine-46, Glutamine-81, Tryptophan-136) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor.

1d4 does not bind to the catalytic selenocysteine. Instead, structural biology studies (docking and mutagenesis) reveal it binds to a distinct allosteric pocket on the surface opposite the active site. This binding event induces a conformational shift that stabilizes the active site geometry, thereby increasing the enzyme's catalytic efficiency (


).
Visualization: Allosteric Activation Pathway

GPX4_Mechanism cluster_1 Activation Event cluster_2 Catalytic Enhancement cluster_3 Lipid Peroxidation Rescue GPX4_Basal GPX4 (Basal Conformation) Allosteric_Site Allosteric Pocket Binding (Distal to Sec46) Compound_1d4 GPX4-Activator-1d4 (20-60 µM) Compound_1d4->Allosteric_Site Binds Conf_Change Conformational Stabilization Allosteric_Site->Conf_Change Induces Enhanced_Activity Increased Vmax/Turnover (~150% Activity) Conf_Change->Enhanced_Activity Result Product PLOH (Benign Lipid Alcohol) Enhanced_Activity->Product Catalyzes Reduction Substrate PLOOH (Toxic Lipid Peroxide) Substrate->Product + 2GSH -> GSSG

Figure 1: Mechanism of allosteric activation of GPX4 by compound 1d4, leading to enhanced detoxification of lipid peroxides.

Pharmacodynamics: Effect on Lipid Peroxidation[11]

The primary pharmacodynamic endpoint of 1d4 is the reduction of Lipid Reactive Oxygen Species (Lipid-ROS) . In ferroptosis, the accumulation of peroxidized polyunsaturated fatty acids (PUFA-OOH) leads to membrane rupture. 1d4 accelerates the clearance of these species.

Quantitative Efficacy Data

The following data summarizes the compound's performance in validated assays (Source: Cell Chemical Biology, 2019).

ParameterExperimental ConditionQuantitative OutcomeInterpretation
Enzymatic Activity Cell-free GPX4 assay (20 µM 1d4)150% relative to controlDirect enhancement of catalytic turnover.[9]
Cellular Activity MEF Cell Lysates (61 µM 1d4)150% relative to controlPermeable and active in complex biological matrices.
Ferroptosis Rescue RSL3-induced death (MEF cells)EC50 ≈ 4.7 (pEC50) Moderate potency; rescues cells from GPX4 inhibition.
Lipid ROS BODIPY-C11 Flow CytometrySignificant Reduction Prevents membrane lipid oxidation.[10]
Substrate Specificity Cholesterol Hydroperoxide (ChOOH)Protection observed Broad spectrum hydroperoxide detoxification.
Critical Insight: The "Activator" Nuance

Unlike inhibitors (e.g., RSL3) which show nanomolar potency, 1d4 typically requires micromolar concentrations (20–100 µM) for maximal effect. This is characteristic of early-stage allosteric modulators. Researchers must control for off-target effects at these concentrations by using inactive structural analogs or GPX4-knockout controls.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols utilize internal controls to validate the activity of 1d4.

Protocol A: Cellular Lipid Peroxidation Assay (BODIPY 581/591 C11)

Objective: Quantify the reduction of lipid ROS in cells treated with 1d4 under ferroptotic stress.

Materials:

  • Cells: HT-1080 or MEF (Mouse Embryonic Fibroblasts).

  • Reagents: GPX4-Activator-1d4 (Solubilized in DMSO), RSL3 (Ferroptosis Inducer), BODIPY™ 581/591 C11 (Lipid ROS sensor).

  • Detection: Flow Cytometer (Ex/Em: 488/530 nm for oxidized dye).

Workflow:

  • Seeding: Plate cells at 200,000 cells/well in 6-well plates. Allow adhesion overnight.

  • Pre-treatment (Critical): Treat cells with 1d4 (20 µM, 50 µM, 100 µM) for 2 hours prior to stress induction.

    • Control 1: DMSO Vehicle (Negative Control).

    • Control 2: Ferrostatin-1 (1 µM) (Positive Control for rescue).

  • Stress Induction: Add RSL3 (100 nM) to induce ferroptosis. Co-incubate with 1d4 for 4–6 hours.

  • Staining: Add BODIPY-C11 (final conc. 2 µM) to culture media. Incubate for 30 mins at 37°C.

  • Harvest: Trypsinize cells, wash 2x with PBS, and resuspend in FACS buffer.

  • Analysis: Measure mean fluorescence intensity (MFI) in the FITC channel (Oxidized BODIPY).

    • Validation: The RSL3-only group must show high MFI. The 1d4 + RSL3 group should show a dose-dependent decrease in MFI.

Protocol B: Cell-Free GPX4 Activity Assay

Objective: Confirm direct enzymatic activation (ruling out upstream NRF2 effects).

Materials:

  • Enzyme: Recombinant human GPX4.

  • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide.

  • Cofactor: GSH (Glutathione) + Glutathione Reductase (GR) + NADPH.

Workflow:

  • Reaction Mix: Buffer (Tris-HCl, pH 7.4), GSH (3 mM), NADPH (100 µM), Glutathione Reductase (0.5 U), and Recombinant GPX4.

  • Compound Addition: Add 1d4 (20 µM) or DMSO. Incubate 10 mins at 25°C.

  • Initiation: Add PCOOH (20 µM) to start the reaction.

  • Measurement: Monitor the decrease in NADPH absorbance at 340 nm (kinetic mode) for 10 minutes.

  • Calculation: Activity is proportional to the slope of NADPH consumption.

    • Causality Check: If 1d4 increases the slope compared to DMSO, it confirms direct allosteric activation.

Visualization: Experimental Workflow

Workflow cluster_treat Treatment Phase cluster_read Readout Phase Start Start: Cell Seeding (HT-1080 / MEF) PreTreat Pre-treatment: Add GPX4-Activator-1d4 (20-100 µM) Start->PreTreat 24h Induction Stress Induction: Add RSL3 (100 nM) PreTreat->Induction 2h incubation Stain Stain: BODIPY 581/591 C11 (30 min, 37°C) Induction->Stain 4-6h incubation FACS Flow Cytometry (Measure Oxidized Fraction) Stain->FACS Decision Data Validation: Is RSL3+DMSO High ROS? FACS->Decision Decision->Start No (Repeat) Result Calculate % Rescue (Dose-Response Curve) Decision->Result Yes (Valid)

Figure 2: Step-by-step workflow for validating 1d4 activity using lipid peroxidation assays.

Therapeutic Implications & Limitations

Therapeutic Potential

The discovery of 1d4 validates the concept that GPX4 can be chemically activated.[9] This has profound implications for diseases driven by ferroptosis:

  • Neurodegeneration: Alzheimer’s and Parkinson’s diseases involve significant lipid peroxidation.

  • Ischemia/Reperfusion Injury: Restoring GPX4 activity during reperfusion could limit tissue necrosis.

Technical Limitations (Trustworthiness)

While 1d4 is a powerful tool compound, researchers must acknowledge its limitations:

  • Potency: With an EC50 in the micromolar range, it is not yet a clinical candidate.

  • Solubility: High concentrations (100 µM) may require careful DMSO management to avoid solvent toxicity.

  • Selectivity: While selective for GPX4 over GPX1, off-target effects at >50 µM cannot be fully ruled out without transcriptomic profiling.

References

  • Liu, H., et al. (2019). "Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4." Cell Chemical Biology. (Note: This is the seminal paper identifying PKUMDL-LC-101-D04).

  • Selleck Chemicals. "PKUMDL-LC-101-D04 (GPX4-Activator-1d4) Product Datasheet." SelleckChem.

  • MedKoo Biosciences. "GPX4-Activator-1d4 Technical Data." MedKoo.

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell.

  • Yang, W. S., et al. (2014). "Regulation of Ferroptotic Cancer Cell Death by GPX4." Cell.

Sources

Technical Guide: Mechanism and Application of GPX4-Activator-1d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Anti-Inflammatory Properties of GPX4-Activator-1d4 (PKUMDL-LC-101-D04) Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Cell Biologists, and Translational Researchers

Executive Summary

GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04 ) represents a significant breakthrough in redox pharmacology as a first-in-class allosteric activator of Glutathione Peroxidase 4 (GPX4). Unlike traditional anti-inflammatory agents that target downstream cytokines (e.g., TNF-α inhibitors) or cyclooxygenases (NSAIDs), 1d4 operates upstream by enhancing the intrinsic catalytic efficiency of GPX4. This action suppresses ferroptosis —an iron-dependent form of regulated cell death characterized by lipid peroxidation—thereby preventing the release of pro-inflammatory Damage-Associated Molecular Patterns (DAMPs) and inhibiting the NF-κB signaling axis. This guide details the physicochemical profile, mechanism of action, and validated experimental protocols for utilizing 1d4 in anti-inflammatory research.

Compound Profile & Physicochemical Properties[1]

GPX4-Activator-1d4 is a sulfonamide derivative identified through structure-based virtual screening targeting a novel allosteric pocket on the GPX4 enzyme, distinct from the catalytic selenocysteine active site.

PropertySpecification
Common Name GPX4-Activator-1d4; PKUMDL-LC-101-D04
Chemical Name N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide
Molecular Formula C₁₄H₂₂N₄O₂S₂ (often supplied as HCl salt)
Molecular Weight ~378.93 g/mol (HCl salt)
Target Glutathione Peroxidase 4 (GPX4) - Allosteric Site
Activity Increases GPX4 activity to ~150% at 20 µM (Cell-free)
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility
Cell Permeability High; effective in cellular assays at 10–61 µM

Mechanistic Deep Dive

The Ferroptosis-Inflammation Axis

Ferroptosis is not merely a cell death modality; it is highly immunogenic. The accumulation of lipid hydroperoxides (L-OOH) leads to membrane rupture and the release of DAMPs (e.g., HMGB1), which trigger innate immune responses via TLR4 receptors.

1d4 Mechanism:

  • Allosteric Binding: 1d4 binds to a cryptic allosteric site on GPX4, inducing a conformational change that enhances the enzyme's affinity for glutathione (GSH) or facilitates the reduction of lipid hydroperoxides.

  • Lipid Repair: By boosting GPX4 activity, 1d4 accelerates the reduction of toxic L-OOH into non-toxic lipid alcohols (L-OH).

  • NF-κB Suppression: Beyond ferroptosis, 1d4 has been shown to inhibit the phosphorylation of NF-κB p65, likely by reducing the intracellular oxidative tone that normally drives IκB degradation.

Pathway Visualization

GPX4_Mechanism Compound GPX4-Activator-1d4 GPX4_Inactive GPX4 (Basal State) Compound->GPX4_Inactive Allosteric Binding GPX4_Active GPX4 (High Activity State) GPX4_Inactive->GPX4_Active Conformational Change PUFA_OOH Lipid Peroxides (L-OOH) (Toxic/Pro-ferroptotic) GPX4_Active->PUFA_OOH Reduces NFkB NF-κB Pathway Activation GPX4_Active->NFkB Suppresses PUFA_OH Lipid Alcohols (L-OH) (Benign) PUFA_OOH->PUFA_OH GPX4 Catalysis (Requires GSH) Ferroptosis Ferroptosis (Membrane Rupture) PUFA_OOH->Ferroptosis Accumulation PUFA_OOH->NFkB Oxidative Stress DAMPs DAMPs Release (HMGB1, DNA) Ferroptosis->DAMPs Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) DAMPs->Inflammation NFkB->Inflammation

Figure 1: Mechanism of action of GPX4-Activator-1d4, illustrating the dual suppression of ferroptotic DAMP release and NF-κB signaling.

Experimental Protocols

To validate the efficacy of 1d4, researchers must employ a combination of enzymatic assays and cellular rescue models.

Cell-Free GPX4 Activity Assay (NADPH Coupled)

Purpose: To quantify the direct activation of GPX4 enzyme by 1d4 in a purified system.

Reagents:

  • Purified recombinant human GPX4.

  • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide.

  • Cofactor: Reduced Glutathione (GSH).[1]

  • Coupling Enzyme: Glutathione Reductase (GR).

  • Indicator: NADPH.

Protocol:

  • Buffer Prep: Prepare assay buffer (100 mM Tris-HCl, pH 7.8, 5 mM EDTA, 0.1% Triton X-100).

  • Incubation: Mix 20 nM GPX4 with varying concentrations of 1d4 (0–50 µM) in the buffer. Incubate at 25°C for 10 minutes to allow allosteric binding.

  • Master Mix: Add GSH (3 mM), Glutathione Reductase (0.5 units), and NADPH (150 µM).

  • Initiation: Start the reaction by adding the peroxide substrate (20 µM PCOOH).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Activity is proportional to the slope of NADPH consumption. Compare the slope of 1d4-treated samples vs. DMSO control.

Cellular Ferroptosis Rescue Assay

Purpose: To demonstrate 1d4's ability to protect cells from ferroptosis inducers (e.g., RSL3).

Workflow Visualization:

Rescue_Assay Step1 Seed Cells (HT-1080 or BMDM) Step2 Pre-treatment (1d4: 10-50 µM, 2h) Step1->Step2 Step3 Induction (RSL3: 0.5 µM, 24h) Step2->Step3 Step4 Readout (CCK-8 or C11-BODIPY) Step3->Step4

Figure 2: Experimental workflow for validating anti-ferroptotic activity.

Protocol:

  • Seeding: Plate HT-1080 cells or Bone Marrow-Derived Macrophages (BMDMs) at 5,000 cells/well in a 96-well plate.

  • Pre-treatment: Treat cells with 1d4 (gradient: 0, 10, 20, 50 µM) for 2 hours.

    • Note: Pre-treatment is crucial for allosteric activators to stabilize the enzyme before stress induction.

  • Challenge: Add ferroptosis inducer RSL3 (0.5 µM) or Erastin (10 µM). Co-incubate for 18–24 hours.

  • Viability Readout: Add CCK-8 reagent (10 µL/well) and incubate for 2 hours. Measure OD at 450 nm.

  • Lipid ROS Readout (Alternative): Stain with C11-BODIPY (581/591) (5 µM) for 30 mins. Analyze via flow cytometry (shift from red to green fluorescence indicates lipid peroxidation).

Comparative Data Summary

The following data summarizes the potency of 1d4 compared to standard controls based on literature values.

CompoundTarget/MechanismEC50 (Rescue Assay)GPX4 Activation (Cell-free)Anti-Inflammatory Effect (NF-κB)
1d4 GPX4 Allosteric Activator ~6 µM +150% (at 20 µM) High (Direct)
Ferrostatin-1Radical Trapping Agent~0.5 µMNo EffectModerate (Indirect)
Liproxstatin-1Radical Trapping Agent~0.3 µMNo EffectModerate (Indirect)
RSL3GPX4 Inhibitor (Covalent)N/A (Inducer)-100%Pro-inflammatory

Note: While Ferrostatin-1 is more potent at stopping ferroptosis, 1d4 offers the unique advantage of upregulating the native enzymatic defense system, potentially offering better long-term resolution of inflammation.

References

  • Li, C., Deng, X., Zhang, W., et al. (2019). "Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4." Journal of Medicinal Chemistry.

    • Source of 1d4 discovery, synthesis, and primary activity d
  • Yang, W.S., et al. (2014).

    • Foundational text on GPX4's role in ferroptosis.
  • Sun, Y., et al. (2018). "The role of GPX4 in the regulation of inflammation and apoptosis.

    • Context on the GPX4-NF-κB signaling crosstalk.

Sources

Technical Guide: Investigating the Cellular Targets of GPX4-Activator-1d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Allosteric GPX4 Activator Primary Target: Glutathione Peroxidase 4 (GPX4) Therapeutic Context: Ferroptosis suppression; Neuroprotection; Anti-inflammatory signaling.[1][2]

This technical guide outlines the rigorous validation workflow for 1d4 , a small-molecule allosteric activator of GPX4. Unlike traditional inhibitors (e.g., RSL3, ML162), 1d4 enhances the catalytic efficiency of GPX4, facilitating the reduction of toxic lipid hydroperoxides (L-OOH) to benign lipid alcohols (L-OH). This guide provides the experimental framework to confirm target engagement, quantify enzymatic enhancement, and validate phenotypic rescue from ferroptosis.

Part 1: Mechanism of Action & Rationale

GPX4 is the central regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4][5] While most chemical probes inhibit GPX4 to induce cancer cell death, 1d4 stabilizes the enzyme, likely by binding to an allosteric site (such as the G-loop) to prevent degradation or enhance substrate turnover.

The Ferroptosis Defense Pathway

The following diagram illustrates the critical node GPX4 occupies and how 1d4 intervention prevents the cascade of lipid peroxidation.

FerroptosisPathway Cystine Cystine Cysteine Cysteine Cystine->Cysteine System Xc- GSH GSH (Reduced) Cysteine->GSH Biosynthesis GPX4 GPX4 Enzyme GSH->GPX4 Cofactor PL_OH PL-OH (Benign Alcohol) Activator 1d4 (Activator) Activator->GPX4 Allosteric Stabilization PL_OOH PL-OOH (Toxic Lipid Peroxide) PL_OOH->PL_OH GPX4 Catalysis Ferroptosis Ferroptosis (Cell Death) PL_OOH->Ferroptosis Accumulation

Caption: 1d4 acts as an allosteric stabilizer of GPX4, enhancing the reduction of toxic phospholipid hydroperoxides (PL-OOH) using Glutathione (GSH) as a cofactor.[5][6]

Part 2: Target Engagement – Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that 1d4 physically binds to GPX4 in intact cells. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.
Experimental Protocol

Reagents:

  • Cell Line: HT-1080 or Pfa1 (fibrosarcoma lines highly sensitive to ferroptosis).

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).

  • Thermal Cycler.[7]

Workflow Steps:

  • Treatment: Seed cells (

    
    /mL). Treat with 1d4 (10 µM)  or DMSO control for 1 hour at 37°C.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (

    
     to 
    
    
    
    in
    
    
    increments) for 3 minutes.
  • Cooling: Incubate at room temperature (RT) for 3 min, then snap-freeze in liquid nitrogen.

  • Lysis: Perform 3 freeze-thaw cycles (liquid

    
     / 
    
    
    
    water bath) to lyse cells.
  • Clarification: Centrifuge at

    
     for 20 min at 
    
    
    
    . Collect supernatant (soluble fraction).
  • Detection: Analyze via Western Blot using anti-GPX4 antibody (Abcam ab125066).

Data Interpretation:

  • Plot band intensity vs. Temperature.

  • Validation: A right-shift in the melting curve of the 1d4-treated group compared to DMSO indicates direct physical binding.

Part 3: Functional Validation – Lipid Peroxidation Assay

Objective: Prove that 1d4 prevents lipid ROS accumulation under stress. Sensor: C11-BODIPY (581/591).[8][9][10][11][12] This ratiometric probe shifts fluorescence from Red (non-oxidized) to Green (oxidized) upon reaction with lipid peroxyl radicals.

Experimental Protocol

Reagents:

  • Inducer: RSL3 (Type II Ferroptosis Inducer, GPX4 inhibitor).

  • Probe: C11-BODIPY (Invitrogen D3861).[12]

  • Rescue Agent: 1d4.

Workflow Steps:

  • Seeding: Plate cells in 6-well plates overnight.

  • Pre-treatment: Treat cells with 1d4 (5–20 µM) for 2 hours.

  • Challenge: Add RSL3 (100–500 nM) to induce ferroptotic stress. Co-incubate for 4–6 hours.

  • Staining: Add C11-BODIPY (final conc.

    
    ) to culture media.[10][11] Incubate for 30 minutes at 
    
    
    
    .
  • Wash: Wash

    
     with HBSS (phenol-red free).
    
  • Analysis (Flow Cytometry):

    • Excitation: 488 nm (Green) and 561 nm (Red).

    • Gating: Gate on live single cells.

    • Calculation: Measure the ratio of Mean Fluorescence Intensity (MFI):

      
      .
      

Data Summary Table:

Treatment GroupExpected PhenotypeC11-BODIPY Ratio (Green/Red)Biological Status
DMSO Control HealthyLowBasal Lipid ROS
RSL3 (500 nM) FerroptosisHigh (>5-fold) Massive Lipid Peroxidation
RSL3 + 1d4 RescueLow (Baseline) Protected / GPX4 Activated
RSL3 + Ferrostatin-1 Positive ControlLowRadical Trapping (Reference)

Part 4: Enzymatic Activity Assay (Coupled)

Objective: Distinguish between expression upregulation and direct catalytic activation. Method: A cell-free coupled enzymatic assay monitoring NADPH consumption.

Mechanism:

  • GPX4 reduces ROOH

    
     ROH.
    
  • GPX4 oxidizes GSH

    
     GSSG.
    
  • Glutathione Reductase (GR) reduces GSSG

    
     GSH, consuming NADPH .
    
  • Readout: Decrease in Absorbance at 340 nm (NADPH depletion rate).

Protocol:

  • Lysis: Prepare cell lysates from cells treated with 1d4 (or use purified recombinant GPX4).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA.

    • Cofactors: 3 mM GSH, 0.2 mM NADPH, 0.5 U/mL Glutathione Reductase.

    • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide.

  • Measurement: Add 1d4 (titration) directly to the cuvette.

  • Kinetics: Monitor

    
     for 10 minutes.
    
  • Result: 1d4 should increase the slope of NADPH consumption (

    
    ) compared to vehicle, confirming allosteric activation.
    

Part 5: Investigational Workflow Diagram

The following diagram summarizes the decision tree for validating 1d4.

ValidationWorkflow Start Compound 1d4 Candidate Step1 Step 1: Target Engagement (CETSA / Thermal Shift) Start->Step1 Decision1 Tm Shift Observed? Step1->Decision1 Step2 Step 2: Functional Rescue (RSL3 Challenge + C11-BODIPY) Decision2 Lipid ROS Suppressed? Step2->Decision2 Step3 Step 3: Enzymatic Kinetics (NADPH Coupled Assay) Decision3 Vmax Increased? Step3->Decision3 Decision1->Step2 Yes Result_Indirect INDIRECT (Upstream Regulator like Nrf2) Decision1->Result_Indirect No (Does not bind) Decision2->Step3 Yes Decision2->Result_Indirect No (No rescue) Result_Valid VALIDATED Direct GPX4 Activator Decision3->Result_Valid Yes Decision3->Result_Indirect No (Expression effect only)

Caption: Logical workflow to distinguish direct GPX4 activation (1d4) from indirect antioxidant effects.

References

  • Liu, H. et al. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. ResearchGate.[2]

    • Significance: The primary source identifying 1d4 as a specific GPX4 activator that increases activity to 150%.[2][6]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

    • Significance: Establishes the CETSA protocol used to valid
  • Martinez-Molina, N. et al. (2013). Thermal proteome profiling reveals glutathione peroxidase 4 as the target of the autophagy inducer conophylline.[13] Science.[13]

    • Significance: Validates the use of thermal shift assays specifically for GPX4 target deconvolution.
  • Yang, W.S. et al. (2014). Regulation of ferroptotic cancer cell death by GPX4. Cell.[2][14][7][8][9][10][11][13][15]

    • Significance: Defines the RSL3/GPX4 axis and the biological necessity of GPX4 in preventing ferroptosis.
  • Bio-Protocol (2023). Protocol for detection of ferroptosis in cultured cells using C11-BODIPY. Bio-Protocol / NIH.

    • Significance: Provides the standardized flow cytometry settings for the C11-BODIPY assay described in Part 3.

Sources

GPX4-Activator-1d4's impact on oxidative stress pathways

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Validation, and Application in Oxidative Stress Modulation[1][2][3]

Executive Summary

GPX4-Activator-1d4 (Chemical Name: N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide; Code: PKUMDL-LC-101-D04) represents a significant breakthrough in redox biology as one of the first validated allosteric activators of Glutathione Peroxidase 4 (GPX4).[1][2] Unlike traditional antioxidant strategies that scavenge downstream reactive oxygen species (ROS), 1d4 directly enhances the catalytic efficiency of GPX4, the central regulator of ferroptosis.

This guide details the mechanistic underpinnings of 1d4, provides standardized protocols for its validation, and outlines its application in suppressing lipid peroxidation-dependent cell death.

Part 1: Mechanism of Action
The Allosteric Breakthrough

GPX4 has historically been considered "undruggable" for activation due to its flat, featureless active site which evolved to accommodate large lipid hydroperoxides. Small molecule inhibitors (e.g., RSL3) covalently bind the active site selenocysteine (Sec46), but activators require a different approach.

1d4 Mechanism:

  • Binding Site: 1d4 binds to a novel allosteric pocket distinct from the catalytic triad. Key interacting residues include Asp21, Asp23, Lys90, and Trp136 .

  • ** conformational Stabilization:** Binding induces a conformational shift that stabilizes the active site architecture, increasing the enzyme's turnover rate (

    
    ) for reducing phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols (PLOH).
    
  • Outcome: In cell-free assays, 1d4 increases GPX4 activity by approximately 150% at 20 µM.[1][3][4][5][6][7]

Pathway Impact: The Ferroptosis Axis

Ferroptosis is driven by the iron-dependent accumulation of lipid peroxides.[8][9][10] GPX4 is the sole enzyme capable of repairing these peroxides in membranes.

  • Without 1d4: High oxidative stress or GSH depletion leads to GPX4 inactivation

    
     Lipid ROS accumulation 
    
    
    
    Membrane rupture.
  • With 1d4: Enhanced GPX4 activity clears Lipid ROS faster than they are generated, even under stress conditions (e.g., RSL3 challenge).

Part 2: Experimental Framework & Protocols
Protocol A: Cell-Free GPX4 Activity Assay (Coupled Reductase System)

Objective: Quantify the direct allosteric activation of GPX4 by 1d4, independent of cellular uptake or metabolism.

Principle: GPX4 reduces PCOOH (Phosphatidylcholine Hydroperoxide) using GSH.[10] The resulting GSSG is recycled back to GSH by Glutathione Reductase (GR), consuming NADPH. The rate of NADPH oxidation (absorbance decrease at 340 nm) is proportional to GPX4 activity.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA, 0.1% Triton X-100.

  • Substrate: Phosphatidylcholine Hydroperoxide (PCOOH) - Critical: Do not use H2O2, as it is not specific to GPX4.

  • Cofactors: 3 mM GSH, 200 µM NADPH, 0.5 U/mL Glutathione Reductase.

  • Enzyme: Recombinant human GPX4 (U82).

Workflow:

  • Incubation: Mix Recombinant GPX4 (20-50 nM) with 1d4 (0, 10, 20, 50 µM) in reaction buffer for 10 minutes at 25°C.

  • Baseline: Add GSH, NADPH, and GR. Monitor

    
     for 2 minutes to establish background consumption.
    
  • Initiation: Add PCOOH to start the reaction.

  • Measurement: Monitor

    
     decay for 5–10 minutes.
    
  • Calculation: Activity (U/mg) =

    
    .
    
    • Validation Criteria: The slope of the 1d4-treated sample must be steeper (approx. 1.5x) than the DMSO control.

Protocol B: Cellular Lipid ROS Detection (C11-BODIPY)

Objective: Verify 1d4's ability to suppress lipid peroxidation in live cells under ferroptotic stress.

Workflow:

  • Seeding: Seed HT-1080 or MEF cells (5,000 cells/well) in 96-well plates.

  • Pre-treatment: Treat with 1d4 (e.g., 20–50 µM) for 2 hours.

  • Challenge: Co-treat with a ferroptosis inducer (e.g., RSL3 at 100 nM) for 4–6 hours.

  • Staining: Add C11-BODIPY (581/591) at 2 µM final concentration. Incubate for 30 min at 37°C.

  • Analysis: Harvest and analyze via Flow Cytometry.

    • Channel: Measure the shift from Red (non-oxidized) to Green (oxidized).

    • Success Metric: 1d4 treatment should prevent the RSL3-induced "Green" shift.

Part 3: Data Synthesis

Table 1: Quantitative Profile of GPX4-Activator-1d4

ParameterValue / CharacteristicContext
Chemical Name PKUMDL-LC-101-D04Scaffold: Sulfonamide-thiourea
Target GPX4 (Allosteric Site)Non-covalent binding
Max Activation ~150% (1.5-fold)Measured at 20 µM (Cell-free)
EC50 (Activation) ~4.7 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
-
Cellular Potency 61 µM (Cell extracts)Higher conc.[1][6] needed intracellularly
Key Residues D21, D23, K90, W136Validated via mutagenesis
Phenotype Ferroptosis SuppressionRescues RSL3/Erastin toxicity
Part 4: Visualization
Diagram 1: Mechanism of GPX4 Activation and Ferroptosis Suppression

This diagram illustrates the molecular pathway where 1d4 intervenes to prevent the lethal accumulation of lipid peroxides.

GPX4_Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) cluster_enzyme GPX4 Regulation PUFA Polyunsaturated Fatty Acids (PUFA-PL) PLOOH Lipid Hydroperoxides (Toxic PL-OOH) PUFA->PLOOH Oxidation (LOX/Fe2+) PLOH Lipid Alcohols (Benign PL-OH) PLOOH->PLOH GPX4 Catalysis Ferroptosis FERROPTOSIS (Cell Death) PLOOH->Ferroptosis Accumulation Survival CELL SURVIVAL PLOH->Survival GPX4_Basal GPX4 (Basal State) GPX4_Active GPX4-1d4 Complex (Stabilized/Activated) GPX4_Basal->GPX4_Active Conformational Stabilization GPX4_Active->PLOH Reduces PL-OOH (Enhanced Rate) Activator Activator-1d4 (PKUMDL-LC-101-D04) Activator->GPX4_Active Binds Allosteric Site BindingSite Allosteric Pocket (D21, D23, K90) ROS ROS / Iron (Fe2+)

Caption: 1d4 binds the allosteric pocket of GPX4, stabilizing the enzyme and accelerating the reduction of toxic lipid hydroperoxides (PLOOH) to benign alcohols (PLOH), thereby averting ferroptosis.

Diagram 2: Experimental Validation Workflow

A decision tree for validating 1d4 activity in a research setting.

Validation_Workflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Validation Start Start: 1d4 Compound Assay_CF Cell-Free Assay (GPX4 + PCOOH + NADPH) Start->Assay_CF Result_CF Result: >150% Activity vs DMSO? Assay_CF->Result_CF Cell_Model HT-1080 / MEF Cells + RSL3 (Inducer) Result_CF->Cell_Model Yes Invalid Re-evaluate Synthesis/Purity Result_CF->Invalid No Treat Treat with 1d4 (20-50 µM) Cell_Model->Treat Readout C11-BODIPY Staining (Flow Cytometry) Treat->Readout Result_Cell Result: Reduced Lipid ROS? Readout->Result_Cell Valid VALIDATED GPX4 Activator Result_Cell->Valid Yes Result_Cell->Invalid No

Caption: Step-by-step validation logic. Biochemical activation must be confirmed before proceeding to cellular rescue assays to rule out off-target antioxidant effects.

References
  • Li, C., Deng, X., Zhang, W., Xie, X., Conrad, M., Liu, Y., Angeli, J. P. F., & Lai, L. (2018).[2] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. Journal of Medicinal Chemistry. [Link]

Sources

Executive Summary: The Paradigm Shift in Ferroptosis Control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: GPX4-Activator-1d4 (PKUMDL-LC-101-D04) A Definitive Guide to Chemical Properties, Allosteric Mechanism, and Experimental Application[1]

GPX4-Activator-1d4 (Code: PKUMDL-LC-101-D04) represents a significant breakthrough in redox pharmacology.[1] While the vast majority of small molecules targeting Glutathione Peroxidase 4 (GPX4) are inhibitors designed to induce ferroptosis in cancer cells (e.g., RSL3, ML162), 1d4 is one of the first validated direct allosteric activators .[1]

This compound does not merely increase GPX4 expression; it binds to a specific non-catalytic site on the enzyme to enhance its turnover rate. This distinction makes 1d4 a critical tool for researchers investigating neuroprotection, ischemia-reperfusion injury, and anti-inflammatory signaling where lipid peroxidation is a pathological driver.[1]

Chemical Identity & Physicochemical Properties

To ensure reproducibility in experimental workflows, accurate handling of the compound is paramount.[1] The following specifications define the research-grade standard for 1d4.

Nomenclature and Structure
PropertySpecification
Common Name GPX4-Activator-1d4
Synonyms PKUMDL-LC-101-D04
IUPAC Name N-(2-aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
CAS Registry 2143896-83-5
Molecular Formula C₁₄H₂₂N₄O₂S₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 378.94 g/mol
SMILES Cl.NCCNS(=O)(=O)c1ccc(NC(=S)NC2CCCC2)cc1
Solubility and Stability Profile
  • Solubility:

    • DMSO: Soluble up to ~50 mg/mL (Recommended for stock solutions).[1]

    • Water: Moderate solubility (~2 mg/mL); often requires pH adjustment or co-solvents for higher concentrations.[1]

    • Ethanol: Soluble (~10 mg/mL).[1][6]

  • Stability:

    • Stock (DMSO): Stable at -80°C for 12 months. Avoid repeated freeze-thaw cycles.[1]

    • Working Solution: Prepare fresh. The thiourea moiety can be sensitive to oxidation if left in aqueous solution at room temperature for extended periods (>24 hours).[1]

Mechanism of Action: Allosteric Activation[2][8]

Unlike transcriptional upregulators (which take hours to manifest), 1d4 acts immediately upon binding.[1] Understanding this mechanism is crucial for designing time-course experiments.[1]

The Allosteric Site

Crystallographic and molecular modeling studies indicate that 1d4 binds to a cryptic allosteric pocket distinct from the selenocysteine (Sec46) catalytic center.

  • Key Residues: The binding interface involves Asp21 (D21) and Asp23 (D23) .

  • Conformational Effect: Binding of 1d4 stabilizes GPX4 in a conformation that facilitates the entry of lipid hydroperoxides or the release of the oxidized glutathione (GSSG) byproduct, thereby increasing the catalytic turnover number (

    
    ).[1]
    
Pathway Visualization

The following diagram illustrates the intervention point of 1d4 within the ferroptotic cascade.

GPX4_Activation_Pathway cluster_inputs Cellular Stressors ROS Reactive Oxygen Species (ROS) Lipid_OOH Lipid Hydroperoxides (L-OOH) [TOXIC] ROS->Lipid_OOH Oxidation PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_OOH Lipid_OH Lipid Alcohols (L-OH) [BENIGN] Lipid_OOH->Lipid_OH Reduction (Slow) Ferroptosis Ferroptosis / Cell Death Lipid_OOH->Ferroptosis Accumulation GPX4_Basal GPX4 (Basal State) Low Turnover GPX4_Active GPX4-1d4 Complex (High Turnover State) GPX4_Basal->GPX4_Active Allosteric Binding Activator_1d4 GPX4-Activator-1d4 (Allosteric Ligand) Activator_1d4->GPX4_Active GPX4_Active->Lipid_OH Accelerated Reduction (Up to 150% Activity) Lipid_OH->Ferroptosis Prevention

Figure 1: Mechanism of GPX4-Activator-1d4.[1][7] The compound shifts GPX4 to a high-turnover state, accelerating the detoxification of lethal lipid peroxides into benign alcohols.[1]

Validated Experimental Protocols

To maintain scientific integrity, the following protocols are designed with internal controls to validate the activity of 1d4.

In Vitro GPX4 Enzymatic Activity Assay (Cell-Free)

Objective: Quantify the direct activation of GPX4 by 1d4, excluding transcriptional effects.[1]

Reagents:

  • Recombinant human GPX4 protein.[1]

  • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide.[1]

  • Cofactor: GSH (Reduced Glutathione).[1]

  • Coupling System: Glutathione Reductase (GR) + NADPH.[1]

  • Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA, 0.1% Triton X-100.[1]

Protocol:

  • Preparation: Prepare a master mix containing GPX4 (20-50 nM final), GSH (1 mM), GR (0.5 units), and NADPH (0.2 mM) in the assay buffer.[1]

  • Treatment: Add GPX4-Activator-1d4 (0, 10, 20, 40, 60 µM) to the wells. Incubate for 10 minutes at 25°C to allow allosteric equilibration.

  • Initiation: Add the peroxide substrate (e.g., 20 µM PCOOH) to initiate the reaction.[1]

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    Target Metric: Expect ~150% activity at 20-60 µM compared to DMSO control [1].[1]
    
Cellular Ferroptosis Rescue Assay

Objective: Demonstrate biological efficacy in preventing ferroptosis induced by Class II inhibitors (e.g., RSL3).[1]

Protocol:

  • Seeding: Plate HT-1080 or MEF cells (5,000 cells/well) in 96-well plates. Allow attachment overnight.

  • Pre-treatment: Treat cells with GPX4-Activator-1d4 (10–50 µM) for 2 hours.[1]

    • Control A: DMSO only (Vehicle).[1]

    • Control B: Ferrostatin-1 (Positive control, radical trapper).[1]

  • Induction: Co-treat with RSL3 (100–500 nM) to induce ferroptosis.[1]

  • Incubation: Incubate for 18–24 hours.

  • Readout: Assess cell viability using CellTiter-Glo (ATP) or C11-BODIPY (Lipid ROS flow cytometry).

    • Success Criteria: 1d4 should restore viability in a dose-dependent manner against RSL3 challenge.

Data Summary & Comparative Analysis

The following table synthesizes key performance metrics of 1d4 derived from foundational SAR (Structure-Activity Relationship) studies.

MetricValue / ObservationContext
EC₅₀ (Activation) ~20–60 µMConcentration required for significant enzymatic boost [1].[1]
Max Activation ~150%Relative to basal GPX4 activity in cell-free systems [1].[1][3][5][8][9][10]
Cellular Potency HighEffective in rescuing HT-1080 cells from RSL3-induced death.[1]
Selectivity HighDoes not show significant off-target activity on other antioxidant enzymes (e.g., Catalase, SOD).[1]
Binding Type Non-CovalentAllosteric, reversible interaction.[1]

References

  • Li, C., Deng, X., Zhang, W., Xie, X., Conrad, M., Liu, Y., Angeli, J.P.F., & Lai, L. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[1][4][7] Journal of Medicinal Chemistry, 62(1), 266–275.[1][7]

    • Source:[1]

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease.[1] Cell, 171(2), 273-285.[1]

    • Source:[1]

  • Ursini, F., & Maiorino, M. (2020). Lipid Peroxidation and Ferroptosis: The Role of GSH and GPx4.[1] Free Radical Biology and Medicine, 152, 175-185.[1]

    • Source:[1]

Sources

Methodological & Application

Application Notes and Protocols for GPX4-Activator-1d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the use of GPX4-Activator-1d4, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4), in cell culture experiments. These protocols are designed to empower researchers to investigate the role of GPX4 in ferroptosis and related cellular processes with scientific rigor.

Introduction: The Critical Role of GPX4 in Cellular Health and Disease

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent enzyme that plays a pivotal role in cellular defense against oxidative damage.[1][2] Unlike other glutathione peroxidases, GPX4 can directly reduce lipid hydroperoxides within biological membranes, a critical function in preventing the iron-dependent, non-apoptotic form of cell death known as ferroptosis.[1][3][4] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) and is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2][5]

The activation of GPX4 presents a promising therapeutic strategy for diseases associated with excessive lipid peroxidation and ferroptosis.[2][5] GPX4-Activator-1d4 is a cell-penetrant small molecule that functions as an allosteric activator of GPX4, enhancing its enzymatic activity to protect cells from ferroptotic death.[1] This guide provides detailed protocols for the preparation, handling, and application of GPX4-Activator-1d4 in a cell culture setting, along with methods to assess its biological activity.

Mechanism of Action: Allosteric Activation of GPX4

GPX4-Activator-1d4 does not increase the expression of the GPX4 protein. Instead, it binds to a predicted allosteric site on the GPX4 enzyme, distinct from the active site, inducing a conformational change that enhances its catalytic activity.[1][6] This leads to a more efficient reduction of lipid hydroperoxides to their corresponding non-toxic alcohols, thereby suppressing ferroptosis and associated inflammatory pathways.[1][5]

GPX4_Pathway cluster_membrane Cell Membrane Lipid_ROS Lipid Peroxidation (e.g., PUFA-OOH) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis induces GPX4 GPX4 GPX4->Lipid_ROS reduces Cell_Survival Cell Survival GPX4->Cell_Survival promotes GSSG GSSG GPX4->GSSG produces GPX4_Activator_1d4 GPX4-Activator-1d4 GPX4_Activator_1d4->GPX4 GSH GSH GSH->GPX4 co-factor

Figure 1: Simplified signaling pathway of GPX4 activation.

Characterization of GPX4-Activator-1d4

A thorough understanding of the physicochemical properties of GPX4-Activator-1d4 is essential for its effective use in experiments.

PropertyValueSource
Synonym PKUMDL-LC-101-D04[7]
Molecular Formula C₁₄H₂₃ClN₄O₂S₂[7]
Molecular Weight 378.93 g/mol [7]
Appearance Solid powder
Solubility Soluble in DMSO[8]
Mechanism of Action Allosteric Activator of GPX4[1]
Reported Activity Increased GPX4 activity to 150% at 20 µM in a cell-free assay and was effective at 61 µM in cell extracts.[1]

Materials and Reagents

GPX4-Activator-1d4 Preparation and Storage

Rationale: Proper handling and storage of the compound are critical to maintain its stability and activity. DMSO is a common solvent for dissolving small molecules for cell culture use, but it is important to use a high grade and keep the final concentration in the culture medium low to avoid solvent-induced cytotoxicity.

  • GPX4-Activator-1d4 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol for 10 mM Stock Solution:

  • Accurately weigh a small amount of GPX4-Activator-1d4 powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for short-term (weeks to months) or -80°C for long-term storage. Protect from light.

Cell Culture Reagents
  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell culture flasks, plates, and other necessary consumables.

Reagents for Downstream Assays
  • Lipid Peroxidation Assay:

    • C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)

    • Flow cytometer

  • Malondialdehyde (MDA) Assay:

    • MDA assay kit (e.g., from Northwest Life Science Specialties) or individual reagents (Thiobarbituric acid, Trichloroacetic acid).

  • GPX4 Activity Assay:

    • Commercially available GPX4 activity assay kit (e.g., from Cayman Chemical, Abcam, or Elabscience).[9][10][11]

  • Cytotoxicity Assay:

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Cell_Seeding Seed Cells Treatment Treat Cells with GPX4-Activator-1d4 Cell_Seeding->Treatment Compound_Prep Prepare GPX4-Activator-1d4 Working Solution Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Assess Cytotoxicity Incubation->Cytotoxicity GPX4_Activity Measure GPX4 Activity Incubation->GPX4_Activity Lipid_Peroxidation Quantify Lipid Peroxidation Incubation->Lipid_Peroxidation

Sources

Navigating the In Vivo Landscape with GPX4-Activator-1d4: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of GPX4-Activator-1d4, a novel allosteric activator of Glutathione Peroxidase 4 (GPX4). This guide is designed to offer both the foundational scientific context and detailed, actionable protocols to empower robust preclinical investigation.

Introduction: The Significance of GPX4 Activation

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent enzyme that plays a critical role in cellular defense against oxidative damage.[1] Its primary function is to neutralize lipid hydroperoxides within biological membranes, a key process in preventing a form of regulated cell death known as ferroptosis.[2] Ferroptosis is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory conditions.[3][4]

GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04) is a small molecule designed to allosterically activate GPX4.[5] In vitro studies have demonstrated its ability to enhance GPX4 enzymatic activity, thereby suppressing ferroptosis and inflammation.[5][6][7] This positions GPX4-Activator-1d4 as a promising therapeutic candidate for a range of diseases where ferroptosis is a key driver of pathology.

This guide will provide the necessary protocols and scientific rationale to translate the in vitro potential of GPX4-Activator-1d4 into well-designed and ethically sound in vivo studies.

Profile of GPX4-Activator-1d4

A thorough understanding of the investigational compound is paramount for successful in vivo experimentation.

PropertyValueSource
Synonyms PKUMDL-LC-101-D04
CAS Number 2143896-83-5[5]
Molecular Formula C14H23ClN4O2S2
Molecular Weight 378.94 g/mol [5]
Appearance White to off-white solid[5]
Mechanism of Action Allosteric activator of GPX4[5]
In Vitro Activity Increases GPX4 activity by 150% at 20 µM in cell-free assays and at 61 µM in mouse embryonic fibroblast extracts.[5][6]

The GPX4 Signaling Pathway and Therapeutic Rationale

GPX4 is a central node in the cellular defense against lipid peroxidation and subsequent ferroptotic cell death. Understanding this pathway is crucial for designing experiments with relevant endpoints.

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA->Lipid_Peroxides Oxidative Stress (e.g., iron, ROS) GPX4 GPX4 Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduction GPX4->Ferroptosis Inhibition GSH Glutathione (GSH) GSH->GPX4 GPX4_Activator GPX4-Activator-1d4 GPX4_Activator->GPX4 Allosteric Activation

Caption: The GPX4-mediated anti-ferroptotic pathway.

Ethical Considerations and Regulatory Compliance

All in vivo research must be conducted with the highest ethical standards and in compliance with institutional and national guidelines.

  • The 3Rs (Replacement, Reduction, and Refinement): Researchers should strive to replace animal studies with alternative methods where possible, reduce the number of animals used to the minimum required for statistical significance, and refine procedures to minimize animal suffering.

  • Institutional Animal Care and Use Committee (IACUC): All experimental protocols must be reviewed and approved by the institution's IACUC before commencement.

  • ARRIVE Guidelines: The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines should be followed to ensure transparent and comprehensive reporting of study design, methodology, and results.

In Vivo Experimental Protocols

The following sections provide detailed protocols for the in vivo use of GPX4-Activator-1d4. These are intended as a starting point, and specific parameters should be optimized for each experimental model.

Formulation of GPX4-Activator-1d4 for In Vivo Administration

Proper formulation is critical for ensuring the bioavailability and efficacy of the compound.

Recommended Formulation:

A suspended solution suitable for oral (PO) and intraperitoneal (IP) injection can be prepared as follows:[5]

  • Vehicle: 10% DMSO in 90% (20% SBE-β-CD in Saline)

  • Stock Solution Preparation: Prepare a 20.8 mg/mL stock solution of GPX4-Activator-1d4 in 100% DMSO.

  • Working Solution Preparation (for a final concentration of 2.08 mg/mL):

    • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline. Ensure the SBE-β-CD is fully dissolved.

    • Add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

    • Mix thoroughly by vortexing. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[5]

    • It is recommended to prepare the working solution fresh on the day of use.[5]

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is essential to determine the safe and tolerable dose range of GPX4-Activator-1d4.

Experimental Design:

  • Animal Model: Use healthy animals of the same species and strain as intended for the efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: A minimum of 3-5 animals per group is recommended.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The starting dose should be based on any available in vitro data and the expected in vivo potency.

  • Administration Route: Use the intended route of administration for the efficacy studies (e.g., intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

    • Body Weight: Record body weight at least every other day. A significant weight loss (e.g., >15-20%) is a key indicator of toxicity.

    • Blood Sampling: Collect blood at the end of the study for clinical chemistry and hematology analysis to assess organ function.

  • Study Duration: Typically 7-14 days for an acute MTD study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of GPX4-Activator-1d4 is crucial for designing an effective dosing regimen.

Experimental Design:

  • Animal Model: Use the same species as for efficacy studies.

  • Dosing: Administer a single dose of GPX4-Activator-1d4 at a dose determined to be well-tolerated from the MTD study.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze plasma concentrations of GPX4-Activator-1d4 using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Note on Sulfonamides: GPX4-Activator-1d4 contains a sulfonamide moiety. Sulfonamides can exhibit a range of pharmacokinetic properties, and species differences in metabolism are common.

In Vivo Efficacy Studies

The design of efficacy studies will depend on the specific disease model.

General Workflow for an In Vivo Efficacy Study:

Efficacy_Workflow start Animal Acclimatization & Baseline Measurements disease_induction Disease Model Induction (e.g., LPS, I/R injury) start->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Treatment with GPX4-Activator-1d4 or Vehicle randomization->treatment monitoring In-life Monitoring (Clinical signs, body weight) treatment->monitoring endpoint Endpoint Collection (Tissues, blood) monitoring->endpoint analysis Pharmacodynamic & Histopathological Analysis endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Caption: A generalized workflow for an in vivo efficacy study.

Example Disease Models:

  • Acute Kidney Injury (Ischemia/Reperfusion Model): Ferroptosis is a known contributor to I/R injury. Efficacy can be assessed by measuring serum creatinine and BUN, as well as histological analysis of kidney tissue.

  • Neuroinflammation (LPS-induced Model): Intraperitoneal injection of lipopolysaccharide (LPS) induces a systemic inflammatory response, including in the brain. Efficacy can be measured by assessing inflammatory cytokine levels (e.g., TNF-α, IL-6) in the brain and behavioral tests.

  • Doxorubicin-Induced Cardiomyopathy: This model is characterized by ferroptosis-mediated cardiac damage. Efficacy can be evaluated through echocardiography and analysis of cardiac injury markers.

Pharmacodynamic (PD) and Biomarker Analysis

Assessing the on-target effect of GPX4-Activator-1d4 is crucial for validating its mechanism of action in vivo.

Recommended Biomarker Analyses:

  • GPX4 Activity Assay: Measure the enzymatic activity of GPX4 in tissue homogenates from treated and control animals.

  • Lipid Peroxidation Markers:

    • Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE): These are well-established markers of lipid peroxidation and can be measured in plasma and tissue samples using commercially available kits.

    • F2-Isoprostanes: Measurement of F2-isoprostanes in urine or plasma by GC-MS or LC-MS/MS is considered a gold standard for assessing oxidative stress in vivo.

  • Western Blot Analysis: Assess the protein levels of key players in the ferroptosis pathway, such as GPX4, ACSL4, and FSP1, in target tissues.

Safety and Toxicology Assessment

A preliminary assessment of the safety profile of GPX4-Activator-1d4 should be integrated into the efficacy studies.

Key Assessments:

  • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination to identify any signs of tissue damage.

  • Clinical Chemistry: Analyze serum or plasma for markers of liver function (ALT, AST) and kidney function (creatinine, BUN).

  • Hematology: Perform a complete blood count (CBC) to assess for any effects on red and white blood cells and platelets.

Conclusion and Future Directions

GPX4-Activator-1d4 represents a novel therapeutic strategy with the potential to address a range of diseases driven by ferroptosis and oxidative stress. The protocols and guidelines presented here provide a framework for the systematic in vivo evaluation of this promising compound. Rigorous and well-designed preclinical studies are essential to validate its therapeutic potential and pave the way for future clinical development.

References

  • Chen, L., Hambright, W. S., Na, R., & Ran, Q. (2015). GPX4 in cell death, autophagy, and disease. Redox Biology, 6, 293-300.
  • Almeida, S. J., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-81.
  • Zhang, Y., et al. (2023). Ferroptosis in in vivo animal models of cardiovascular disease. Journal of Molecular and Cellular Cardiology, 182, 1-14.
  • Li, C., et al. (2018). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. Journal of Medicinal Chemistry, 62(1), 266-275.
  • Almeida Junior, S. d. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1).
  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Li, C., et al. (2018). Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy. Frontiers in Pharmacology, 9, 1120.
  • Wang, Y., et al. (2024).
  • Gelman, D., & Gedi, V. (2023).
  • Chen, L., Hambright, W. S., Na, R., & Ran, Q. (2015). GPX4 in cell death, autophagy, and disease. Redox Biology, 6, 293–300.
  • Niki, E. (2014). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 54(3), 155–161.
  • Muhammad, T., et al. (2024). Ferroptosis in veterinary medicine: mechanisms, therapies, and unmet challenges. Cell and Tissue Research, 395(3), 567-583.
  • Weaver, R. J., et al. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 22(5), 395-410.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Sureda, F. X., et al. (2023). Research Models to Study Ferroptosis's Impact in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10831.
  • Chen, X., et al. (2022). The Relationship Between Ferroptosis and Diseases. Frontiers in Cell and Developmental Biology, 10, 869233.
  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Wang, Y., et al. (2025). GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis.
  • Devasagayam, T. P. A., et al. (2003). Methods for estimating lipid peroxidation: An analysis of merits and demerits. Indian Journal of Biochemistry & Biophysics, 40(5), 300-308.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0. PLoS Biology, 18(7), e3000411.
  • Liu, T., et al. (2022). Oxidative Stress-Induced Ferroptosis in Cardiovascular Diseases and Epigenetic Mechanisms. Frontiers in Cardiovascular Medicine, 9, 869234.
  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. British Journal of Pharmacology, 160(7), 1577–1579.
  • Lain, S., et al. (2008).
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4417-4431.
  • Livingscienes. (n.d.). Toxicology and Safety Assessment. Retrieved from [Link]

  • Liu, Z., et al. (2025). GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury.
  • Chen, L., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6524.
  • Morrow, J. D. (n.d.). LOOKING FOR LIPID PEROXIDATION IN VITRO AND IN VIVO: IS SEEING BELIEVING? SfRBM.
  • Wang, Y., et al. (2024). GPX4 is a potential diagnostic and therapeutic biomarker associated with diffuse large B lymphoma cell proliferation and B cell immune infiltration.
  • Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499.
  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • Sewell, F., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105156.
  • Chen, X., et al. (2022). The Relationship Between Ferroptosis and Diseases. Frontiers in Cell and Developmental Biology, 10, 869233.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Devasagayam, T. P. A., et al. (2003). Methods for estimating lipid peroxidation: An analysis of merits and demerits. Indian Journal of Biochemistry & Biophysics, 40(5), 300-308.
  • Asif, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153.
  • Merck Veterinary Manual. (n.d.).
  • Dong, Y., et al. (2026).
  • Kilkenny, C., Browne, W., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412.
  • Brooke, M. (2021, November 3). ARRIVE: Improving animal research reporting (workshop) [Video]. YouTube.

Sources

Application Note: In Vivo Dosage and Administration of GPX4-Activator-1d4 (PKUMDL-LC-101-D04)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, dosage, and administration protocols for GPX4-Activator-1d4 (chemically identified as PKUMDL-LC-101-D04 ).[1] Unlike standard ferroptosis inhibitors (e.g., Ferrostatin-1) that act as radical trapping agents, 1d4 is a first-in-class direct allosteric activator of the GPX4 enzyme. It binds to a non-catalytic site (likely involving residue D23), increasing the enzyme's


 and enhancing the reduction of toxic phospholipid hydroperoxides (PL-OOH) to benign alcohols (PL-OH).

Key Protocol Parameters:

  • Optimal Vehicle: 10% DMSO + 90% (20% SBE-β-CD in Saline).

  • Recommended Dosage: 10–20 mg/kg (Intraperitoneal).

  • Pharmacokinetics: Rapid absorption (

    
     ~5-10 min); short half-life requiring optimized dosing schedules.
    

Compound Profile & Mechanism of Action[1][2][3]

Chemical Properties
PropertySpecification
Common Name GPX4-Activator-1d4 (PKUMDL-LC-101-D04)
Mechanism Allosteric Activator (Increases catalytic efficiency ~150%)
Solubility Low in water; High in DMSO. Requires solubilizing excipients (Cyclodextrins).
Molecular Weight ~400–500 Da (Series dependent)
Storage Powder: -20°C (2 years). In Solvent: -80°C (6 months).
Mechanism of Action (Pathway Diagram)

The following diagram illustrates how 1d4 intervenes in the ferroptosis pathway, distinct from System


 modulators or radical trappers.

GPX4_Mechanism PUFA_PL PUFA-PL (Membrane Lipids) PLOOH PL-OOH (Toxic Hydroperoxide) PUFA_PL->PLOOH Oxidation ROS ROS / Iron ROS->PLOOH PLOH PL-OH (Benign Alcohol) PLOOH->PLOH Reduction via GPX4* Ferroptosis Ferroptosis (Cell Death) PLOOH->Ferroptosis Accumulation GPX4 GPX4 Enzyme (Basal Activity) GPX4_Active GPX4* (Enhanced Activity) GPX4->GPX4_Active 1d4 Binding Activator Activator 1d4 (Allosteric Binder) Activator->GPX4_Active GSSG GSSG GPX4_Active->GSSG Survival Cell Survival PLOH->Survival GSH 2 GSH GSH->GSSG Cofactor

Figure 1: Mechanism of Action. 1d4 binds allosterically to GPX4, enhancing the rate of PL-OOH reduction to PL-OH, thereby averting ferroptotic cell death.

Formulation Protocols

Due to the lipophilic nature of 1d4, standard saline formulations will result in precipitation and poor bioavailability. Two vehicle options are validated for in vivo rat studies.

Option A: SBE-β-CD (Recommended for IP/Oral)

This formulation uses Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic drug, improving stability and absorption.

Reagents:

  • GPX4-Activator-1d4 (Powder)

  • DMSO (anhydrous, cell culture grade)

  • SBE-β-CD (Captisol® or equivalent)

  • Sterile Saline (0.9% NaCl)

Protocol (Example for 10 mg/kg dose in 250g Rat):

  • Stock Solution: Dissolve 1d4 in 100% DMSO to a concentration of 20.8 mg/mL . Vortex until clear.

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Filter sterilize (0.22 µm).

  • Final Formulation:

    • Take 100 µL of the DMSO Stock (20.8 mg/mL).

    • Slowly add 900 µL of the 20% SBE-β-CD vehicle while vortexing continuously.

    • Final Concentration: 2.08 mg/mL.

    • Final Composition: 10% DMSO / 90% SBE-β-CD Vehicle.

  • Appearance Check: The solution should be a clear suspension or solution. If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Option B: Corn Oil (For Long-term/Slow Release)

Suitable for studies requiring slower absorption or where cyclodextrins are contraindicated.

  • Dissolve 1d4 in DMSO (10% of final volume).

  • Add Corn Oil (90% of final volume) slowly.

  • Sonicate thoroughly. Note: This creates a suspension; shake well before every injection.

Dosage and Administration

Pharmacokinetic (PK) Profile

Data indicates that 1d4 is rapidly absorbed but has a short half-life in plasma.

  • Route: Intraperitoneal (IP)[2]

  • Tmax: 5–10 minutes (Peak plasma concentration >6000 ng/mL at 15 mg/kg).[2]

  • Clearance: Returns to baseline levels within ~120 minutes.

  • Implication: For sustained efficacy, consider twice-daily (BID) dosing or continuous infusion if feasible.

Recommended Dosage Table
Study TypeDose (mg/kg)FrequencyRouteNotes
PK / Safety 15–20Single BolusIPDetermine Cmax/Tmax.
Acute Efficacy 10–15Single BolusIPAdminister 30 min prior to injury (e.g., Ischemia).
Chronic Efficacy 10BID (q12h)IPMonitor body weight daily.
Toxicity Limit >50--Avoid doses >50 mg/kg without pilot tolerability study.

Experimental Workflow: Efficacy Validation

To verify the bioactivity of 1d4, use an RSL3-Challenge Model . RSL3 is a covalent inhibitor of GPX4; 1d4 should competitively or allosterically restore activity or delay death.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Acclimation (SD Rats, 7 days) Step2 Grouping (n=6-8/group) Step1->Step2 Step3 Pre-Treatment (-30 min) Group A: Vehicle Group B: 1d4 (15 mg/kg) Step2->Step3 Step4 Challenge (0 hr) Induce Injury (IRI) or RSL3 Injection (5 mg/kg) Step3->Step4 Step5 Harvest (24 hr) Kidney/Liver/Serum Step4->Step5 Step6 Assays 1. GPX4 Activity (Tiron) 2. Lipid Peroxidation (MDA/4-HNE) 3. Histology (H&E) Step5->Step6

Figure 2: Experimental Timeline for validating 1d4 efficacy in an acute injury model.

Validation Assays
  • GPX4 Activity Assay (Crucial):

    • Challenge: Standard NADPH-coupled assays can be inhibited by high NADPH or drug interference.

    • Recommendation: Use the Tiron-based assay or a specific GPX4 activity kit (e.g., using PC-OOH as substrate).

    • Target Metric: 1d4 treatment should restore GPX4 activity to >80% of baseline in RSL3-treated animals.

  • Lipid Peroxidation Markers:

    • MDA (Malondialdehyde): Measure in tissue homogenates. 1d4 should significantly reduce MDA levels compared to vehicle.

    • 4-HNE: Immunohistochemistry staining for 4-hydroxynonenal in affected tissue.

References

  • Discovery of PKUMDL-LC-101 (1d4)

    • Li, C., et al. "Discovery of a novel allosteric activator of glutathione peroxidase 4." Journal of Medicinal Chemistry.
    • Note: Specific SAR data for "1d4" is often associated with the PKUMDL-LC-101 series developed by Peking University.
  • GPX4 Biology & Ferroptosis

    • Yang, W.S., et al. (2014).
  • In Vivo Formulation Protocols

    • Stockwell, B.R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell, 171(2), 273-285.
  • Activity Assay Methodology

    • Brigelius-Flohé, R., & Maiorino, M. (2013). "Glutathione peroxidases."[3][4] Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3289-3303.

Sources

Western blot analysis of GPX4 expression after 1d4 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of GPX4 Expression Following Small Molecule Intervention by Chemiluminescent Western Blot

Introduction: Targeting GPX4 in Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent enzyme that serves as a master regulator of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation.[1][2][3] Unlike other glutathione peroxidases, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, thereby neutralizing the toxic chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1] This protective function makes GPX4 a critical node for cell survival, especially under conditions of high oxidative stress.

Consequently, GPX4 has emerged as a high-value therapeutic target. In some contexts, such as neurodegenerative diseases, enhancing GPX4 expression or activity is a desirable strategy to protect vulnerable neurons.[4] Conversely, in certain therapy-resistant cancers that depend on GPX4 for survival, its inhibition can trigger ferroptosis and eliminate malignant cells.[4]

This application note provides a comprehensive, field-tested protocol for assessing the impact of a novel small molecule, designated here as 1d4 , on the expression levels of GPX4 in a cellular context. While 1d4 is presented as a representative compound for this guide, the principles and methodologies described herein are broadly applicable to researchers, scientists, and drug development professionals investigating any compound's effect on GPX4 expression. The cornerstone of this analysis is the quantitative chemiluminescent Western blot, a robust and highly sensitive technique for protein detection.[5]

Scientific Principle of the Assay

Western blotting is a multi-step immunological technique used to detect a specific protein within a complex mixture, such as a cell lysate.[6] The core principles involve:

  • Protein Separation: Proteins from cell lysates are denatured and separated based on their molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are then electrophoretically transferred from the gel matrix onto a solid-phase membrane (typically PVDF or nitrocellulose), creating a replica of the protein separation pattern.[7][8]

  • Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein (GPX4). Subsequently, a secondary antibody, which is conjugated to an enzyme like Horseradish Peroxidase (HRP), is used to bind to the primary antibody.

  • Signal Generation: The addition of an enhanced chemiluminescent (ECL) substrate results in a chemical reaction catalyzed by HRP, producing light at the location of the target protein.[9][10] This light emission can be captured by a CCD-based digital imager or X-ray film, appearing as a band on the blot.

  • Quantification: The intensity of the chemiluminescent signal is proportional to the amount of target protein, allowing for quantitative analysis when compared against a loading control.

Visualized Signaling Pathway & Experimental Workflow

The GPX4-Ferroptosis Signaling Axis

The diagram below illustrates the central role of GPX4 in preventing ferroptosis. It depicts the System Xc-/GSH/GPX4 pathway, which detoxifies lipid peroxides. The hypothetical compound, 1d4, is shown to potentially inhibit this pathway by reducing GPX4 protein expression, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

GPX4_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm SystemXc System Xc- Cysteine_out Cysteine SystemXc->Cysteine_out Cystine_in Cystine Cystine_in->SystemXc GSH GSH Synthesis Cysteine_out->GSH Precursor GPX4 GPX4 Protein GSH->GPX4 Cofactor PL_OH Non-toxic Lipid Alcohols (PL-OH) GPX4->PL_OH Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Prevents PL_OOH Lipid Peroxides (PL-OOH) PL_OOH->GPX4 PL_OOH->Ferroptosis Compound_1d4 Compound 1d4 Compound_1d4->GPX4 Inhibits Expression

Caption: The GPX4-mediated defense against ferroptosis and the potential inhibitory action of compound 1d4.

Western Blot Experimental Workflow

This diagram provides a top-level overview of the entire experimental procedure, from initial cell culture to final data analysis.

WB_Workflow A 1. Cell Culture & 1d4 Treatment B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking Non-Specific Sites E->F G 7. Primary Antibody Incubation (Anti-GPX4 & Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Signal Detection H->I J 10. Image Acquisition & Densitometry I->J

Caption: Step-by-step workflow for the Western blot analysis of GPX4 expression.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells. All steps involving protein extraction should be performed on ice or at 4°C to minimize protein degradation.[11]

Reagents and Materials
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, DMSO.

  • Compound: 1d4 (prepared as a stock solution in DMSO).

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • RIPA Lysis Buffer (e.g., Proteintech, Cat# P0013B) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[12]

    • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat# 23225).

    • 4x Laemmli Sample Buffer with β-mercaptoethanol.

    • SDS-PAGE Gels: 12% polyacrylamide gels are suitable for GPX4 (approx. 20-22 kDa).[13][14]

    • Running Buffer (Tris-Glycine-SDS).

    • Transfer Buffer (Tris-Glycine with 20% methanol).

    • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).

  • Antibodies:

    • Primary Antibody: Rabbit anti-GPX4 antibody (e.g., Cell Signaling Technology, #52455, recommended dilution 1:1000 or Abcam, ab125066).[4][15]

    • Loading Control Primary Antibody: Mouse anti-GAPDH or anti-β-actin antibody (recommended dilution per manufacturer's datasheet).

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG and HRP-conjugated Goat anti-Mouse IgG (recommended dilution 1:2000 - 1:10000).

  • Detection: Enhanced Chemiluminescent (ECL) Substrate Kit (e.g., Thermo Fisher Scientific SuperSignal™ West Pico PLUS).[10]

  • Equipment:

    • Cell culture incubator, hoods, and flasks/plates.

    • Refrigerated centrifuge.

    • Sonicator or insulin syringes.

    • Spectrophotometer or plate reader.

    • SDS-PAGE vertical electrophoresis system.

    • Western blot transfer apparatus (wet or semi-dry).[8][16]

    • PVDF membrane (0.2 µm pore size recommended for low MW proteins like GPX4).[17]

    • Orbital shaker.

    • Chemiluminescence imaging system (e.g., CCD camera-based imager).

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Seed the chosen cell line in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Prepare working concentrations of 1d4 by diluting the DMSO stock in a complete culture medium. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest 1d4 dose.

  • Aspirate the old medium, wash cells once with PBS, and add the medium containing the different concentrations of 1d4 (e.g., 0, 1, 5, 10 µM).

  • Incubate for the desired treatment period (e.g., 24, 48 hours).

Step 2: Preparation of Cell Lysates

  • After treatment, place culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.[18]

  • Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to each well/dish (e.g., 100-150 µL for a well in a 6-well plate).

  • Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.[11][19]

  • Clarify the lysate by centrifuging at ~14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube. Discard the pellet.

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay kit according to the manufacturer's protocol.

  • Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg per lane).[20]

  • Prepare samples for loading by mixing the calculated volume of lysate with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.

Step 4: SDS-PAGE

  • Assemble the 12% polyacrylamide gel in the electrophoresis apparatus and fill the tank with running buffer.

  • Load equal amounts of protein (20-30 µg) for each sample into the wells. Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel.

Step 5: Protein Transfer

  • Pre-activate the PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer for at least 10 minutes.[21]

  • Equilibrate the gel and filter papers in the transfer buffer.

  • Assemble the transfer "sandwich" in the following order: Anode (+) -> Filter Paper -> PVDF Membrane -> Gel -> Filter Paper -> Cathode (-). Ensure no air bubbles are trapped between the gel and the membrane.

  • Perform the transfer using a wet transfer system (e.g., 100 V for 60-90 minutes) or a semi-dry system according to the manufacturer's instructions. Transfer efficiency is critical and may need optimization.[17]

Step 6: Immunoblotting

  • After transfer, wash the membrane briefly in TBST.

  • Block the membrane in Blocking Buffer (5% milk or BSA in TBST) for 1 hour at room temperature on an orbital shaker.

    • Scientist's Note: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise. BSA is preferred for detecting phosphorylated proteins, but non-fat milk is generally suitable for total protein analysis like this.[20]

  • Incubate the membrane with the primary antibody (e.g., anti-GPX4 at 1:1000) diluted in fresh blocking buffer. For simultaneous detection, the loading control antibody (e.g., anti-GAPDH) can also be added. Incubation is typically done overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (or antibodies) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each to remove unbound secondary antibody.

Step 7: Signal Detection and Analysis

  • Prepare the ECL substrate by mixing the components as per the manufacturer's protocol immediately before use.

  • Place the membrane, protein-side up, on a clean surface. Pipette the ECL substrate evenly over the entire surface of the membrane.

  • Incubate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system. Use auto-exposure settings to obtain an initial image, and then manually adjust to ensure bands are not saturated (i.e., not "burnt out").[20]

  • Use the imaging software's densitometry tool to quantify the band intensity for GPX4 and the corresponding loading control (e.g., GAPDH) in each lane.

  • Normalize the GPX4 signal by dividing its intensity by the intensity of the loading control in the same lane. This corrects for any variations in protein loading.

  • Plot the normalized GPX4 expression levels against the concentration of 1d4.

Data Presentation and Interpretation

The quantitative data should be summarized in a table to facilitate comparison between treatment groups.

Table 1: Example Densitometry Data for GPX4 Expression after 24-hour 1d4 Treatment

Treatment GroupGPX4 Band Intensity (Arbitrary Units)GAPDH Band Intensity (Arbitrary Units)Normalized GPX4 Expression (GPX4/GAPDH)Fold Change vs. Vehicle
Vehicle (0 µM 1d4)98,500101,2000.9731.00
1 µM 1d485,60099,8000.8580.88
5 µM 1d454,300100,5000.5400.55
10 µM 1d421,70099,1000.2190.23

Interpretation: The hypothetical data in Table 1 suggests that treatment with compound 1d4 leads to a dose-dependent decrease in GPX4 protein expression. A significant reduction is observed at 5 µM and is even more pronounced at 10 µM. This result would support the hypothesis that 1d4 may induce ferroptosis by downregulating the key protective enzyme, GPX4. Further functional assays would be required to confirm the induction of lipid peroxidation and cell death.

Conclusion

This application note provides a robust and detailed protocol for the Western blot analysis of GPX4 expression in response to treatment with a small molecule inhibitor. By carefully following these steps, researchers can obtain reliable, quantitative data to assess the efficacy and mechanism of action of novel compounds targeting the ferroptosis pathway. Adherence to best practices, including the use of appropriate controls and systematic optimization, is paramount for generating high-quality, reproducible results.[20][21][22]

References

  • Wu, C., Zhao, Y., et al. (2025). Unraveling the Dual Nature of GPx4: From Ferroptosis Regulation to Therapeutic Innovation in Human Pathologies. Medical Research Archives, 13(8). [Link]

  • Bio-protocol. (2025). GPx4 inhibition assay through western blot. Retrieved from [Link]

  • Li, J., et al. (2024). Yin-Dan-Ping-Gan Capsule Mitigates CCl4-Induced Liver Fibrosis via Regulating PPARγ/GPX4 Signaling and Suppressing Ferroptosis. Pharmaceuticals, 17(3), 290. [Link]

  • Boster Biological Technology. (n.d.). Anti-Glutathione Peroxidase 4/GPX4 Antibody Picoband. Retrieved from [Link]

  • Koppenol, W. H., et al. (2021). Validation of GPx4 antibody and loading control for Western blot analysis of RBCs. Red Blood Cell, 1(1), 1-10. [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Western Blotting. Retrieved from [Link]

  • D'Herde, K., et al. (2025). GPX4 regulates lipid peroxidation and ferroptosis of stored red blood cells. Blood, 146(13), 1541-1554. [Link]

  • Schade, D., et al. (2012). Synthesis and SAR of B-Annulated 1,4-dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry, 55(22), 9946-9957. [Link]

  • Sino Biological. (n.d.). Western Blot: 10 Technical Tips and tricks. Retrieved from [Link]

  • Zhang, D., et al. (2023). GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1878(4), 188890. [Link]

  • Peters, T. L., et al. (2021). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 64(23), 17316-17336. [Link]

  • Wang, Y., et al. (2023). WBP2 restrains the lysosomal degradation of GPX4 to inhibit ferroptosis in cisplatin-induced acute kidney injury. Cell Death & Disease, 14(7), 475. [Link]

  • Liu, B., et al. (2024). Neural Precursor Cell-Expressed Developmentally Downregulated Protein 4 (NEDD4)-Mediated Ubiquitination of Glutathione Peroxidase 4 (GPX4): A Key Pathway in High-Glucose-Induced Ferroptosis in Corpus Cavernosum Smooth Muscle Cells. International Journal of Molecular Sciences, 25(23), 14987. [Link]

  • ResearchGate. (n.d.). Western blot analysis of ACSL4, GPX4, and FTH1 at different time points.... Retrieved from [Link]

  • Gritti, M., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 14(19), 4639. [Link]

  • Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know. Retrieved from [Link]

  • Qiu, Y., et al. (2023). Western Blot: Protein Transfer Overview. Methods in Molecular Biology, 2641, 127-134. [Link]

  • Wang, Y., et al. (2024). GPX4, ferroptosis, and diseases. Journal of Zhejiang University-SCIENCE B, 25(4), 343-358. [Link]

  • Carrasco, L., et al. (1979). [Mode of action of new antitumor compounds]. Revista Espanola de Oncologia, 26(2), 241-255. [Link]

  • Bio-Rad. (n.d.). Western Blotting Transfer Techniques. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]

  • Cytiva. (n.d.). What is a Western blot wet transfer method: how-to guide with schematic diagram. Retrieved from [Link]

  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 1-13. [Link]

  • Biocompare. (n.d.). Methods and Tips for Western Blot Protein Transfer. Retrieved from [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • Thermo Fisher Scientific. (2013). Detect your target proteins using chemiluminescent Western blot substrates. YouTube. Retrieved from [Link]

Sources

Immunofluorescence staining for GPX4 with 1d4 activator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Immunofluorescence Profiling of GPX4 Modulation by Allosteric Activator 1d4

Executive Summary & Scientific Rationale

Glutathione Peroxidase 4 (GPX4) is the central gatekeeper of ferroptosis, a regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5][6][7] While most research focuses on GPX4 inhibitors (e.g., RSL3) to induce cancer cell death, 1d4 (PKUMDL-LC-101-D04) represents a rare class of allosteric activators .

1d4 binds to a non-catalytic site on GPX4, increasing its enzymatic activity (up to 150%) and stabilizing the protein structure. This Application Note provides a rigorous immunofluorescence (IF) workflow to visualize and quantify the impact of 1d4 on GPX4 protein stability and subcellular localization.

The Challenge: Unlike inhibitors which often cause rapid GPX4 degradation or aggregation, activators like 1d4 may produce subtle changes in protein abundance or mitochondrial retention. Standard IF protocols often fail to capture these nuances due to over-fixation or poor signal-to-noise ratios.

The Solution: This guide introduces a "Rescue-Based" imaging strategy. We do not merely stain for GPX4; we challenge the system with a ferroptosis inducer (RSL3) and quantify the capacity of 1d4 to preserve GPX4 integrity.

Mechanism of Action: The 1d4 Axis

Understanding the molecular target is prerequisite to designing the experiment. 1d4 does not compete with Glutathione (GSH); it allosterically enhances the reduction of toxic lipid hydroperoxides (L-OOH) to benign alcohols (L-OH).

GPX4_Mechanism RSL3 RSL3 (Inhibitor) GPX4_Inactive GPX4 (Inactive/Degraded) RSL3->GPX4_Inactive GPX4_Active GPX4 (Active Conformation) RSL3->GPX4_Active Covalent Inhibition Activator 1d4 Activator (Allosteric) Activator->GPX4_Active Stabilizes Lipid_ROS Lipid-ROS (L-OOH) GPX4_Active->Lipid_ROS Reduces to L-OH Membrane Membrane Integrity GPX4_Active->Membrane Protects Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Accumulation

Figure 1: Mechanistic pathway showing the opposing roles of RSL3 (inhibitor) and 1d4 (activator) on GPX4 stability and function.[8]

Experimental Design: The Self-Validating System

To ensure data integrity, this protocol utilizes a Competition Assay . You cannot simply treat with 1d4 and expect a massive increase in baseline GPX4 in healthy cells. You must stress the system.

Experimental Groups:

  • Vehicle Control (DMSO): Baseline GPX4 localization/intensity.

  • Stress Control (RSL3): Treatment with 100–500 nM RSL3 for 4–6 hours. Expected Result: Reduced GPX4 signal (degradation) or punctate aggregation; increased lipid ROS.

  • Rescue Group (RSL3 + 1d4): Pre-treatment with 1d4 (20–50 µM) for 2 hours, followed by co-treatment with RSL3. Expected Result: Preservation of GPX4 intensity and diffuse cytosolic/mitochondrial pattern.

Detailed Protocol

Phase A: Reagent Preparation
ReagentStock Conc.SolventStorageWorking Conc.
1d4 (PKUMDL-LC-101-D04) 10 mMDMSO-20°C20–60 µM
RSL3 (Stressor)10 mMDMSO-20°C100–500 nM
Anti-GPX4 Antibody N/APBS/BSA4°C1:100–1:200
MitoTracker Deep Red 1 mMDMSO-20°C100 nM

Note: 1d4 is hydrophobic. Ensure complete dissolution in DMSO before adding to media. Avoid freeze-thaw cycles.

Phase B: Cell Treatment & Fixation Workflow

Step 1: Seeding Seed cells (e.g., HT-1080 or HeLa) on glass coverslips in 12-well plates. Aim for 60% confluency at the start of treatment to prevent contact inhibition from masking ferroptosis sensitivity.

Step 2: The "Rescue" Treatment Regime

  • Pre-incubation: Replace media with fresh media containing 20 µM 1d4 (or DMSO vehicle). Incubate for 2 hours .

    • Why? Allosteric activators require time to permeate and stabilize the enzyme pool before the toxic insult arrives.

  • Challenge: Add RSL3 (final conc. 200 nM) directly to the media containing 1d4. Do not wash out 1d4.

  • Incubation: Incubate for 4–6 hours .

    • Critical Checkpoint: Observe morphology. RSL3 cells should start rounding up. 1d4+RSL3 cells should resemble the control.

Step 3: Mitochondrial Labeling (Optional but Recommended) 30 minutes prior to fixation, add MitoTracker Deep Red (100 nM) to the media. GPX4 has a mitochondrial sub-population crucial for preventing cell death.

Step 4: Fixation (The "Methanol" Rule) GPX4 is a cytosolic and mitochondrial enzyme.[2] Standard 4% PFA fixation can sometimes crosslink the antigen in a way that masks the epitope recognized by certain monoclonal clones (e.g., EPNCIR144).

  • Recommendation: Use 4% Paraformaldehyde (PFA) for 15 min at RT, followed by 0.2% Triton X-100 permeabilization.

  • Alternative: If signal is weak, try 100% Ice-Cold Methanol for 10 min at -20°C (skips permeabilization step).

Phase C: Immunostaining
  • Blocking: Incubate with 5% BSA + 0.3M Glycine in PBS for 1 hour.

    • Why Glycine? It quenches residual aldehyde groups from PFA, reducing background fluorescence (autofluorescence is a common artifact in dying cells).

  • Primary Antibody: Incubate anti-GPX4 (Rabbit monoclonal recommended) diluted in 1% BSA/PBS overnight at 4°C.

  • Washing: Wash 3x 5 min with PBS-T (0.05% Tween-20).

  • Secondary Antibody: Incubate with Donkey anti-Rabbit Alexa Fluor 488 (1:500) for 1 hour at RT in the dark.

  • Counterstain: DAPI (1 µg/mL) for 5 min.

  • Mounting: Mount with anti-fade medium (e.g., ProLong Gold).

Workflow Visualization

IF_Workflow Start Seed Cells (60% Confluence) PreTreat Pre-treat: 1d4 (20 µM) 2 Hours Start->PreTreat Challenge Challenge: Add RSL3 (200 nM) (Keep 1d4 in media) PreTreat->Challenge Incubate Incubate 4-6 Hours Challenge->Incubate Fixation Fixation: 4% PFA (15 min) + 0.2% Triton X-100 Incubate->Fixation Stain Stain: Anti-GPX4 (O/N 4°C) + Secondary AF488 Fixation->Stain Image Confocal Imaging Quantify Intensity/Localization Stain->Image

Figure 2: Step-by-step experimental workflow for the 1d4 rescue assay.

Data Analysis & Expected Outcomes

To validate 1d4 activity, you must perform quantitative image analysis (e.g., using ImageJ/Fiji or CellProfiler).

Metrics to Quantify:

  • Mean Fluorescence Intensity (MFI): Measure the integrated density of GPX4 per cell (normalized to cell number via DAPI).

    • Success Criteria: The RSL3 group should show significantly lower MFI (degradation) compared to Control. The 1d4 + RSL3 group should show restored MFI comparable to Control.

  • Mitochondrial Colocalization: Calculate Pearson’s Correlation Coefficient (PCC) between GPX4 (Green) and MitoTracker (Red).

    • Insight: 1d4 may specifically preserve the mitochondrial pool of GPX4, which is critical for survival.

Troubleshooting Table:

ObservationPossible CauseCorrective Action
No Rescue Effect 1d4 degraded or added too late.Ensure 1d4 is added before RSL3. Check 1d4 solubility (precipitate in media?).
High Background Autofluorescence from dying cells.Use Glycine quench. Gate out necrotic cells during analysis.
Nuclear Staining Non-specific antibody binding.Titrate antibody. Verify with a GPX4-knockout cell line control.

References

  • Li, C., Deng, X., Zhang, W., et al. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[9] Journal of Medicinal Chemistry, 62(1), 265–275. Link

    • Key Reference: The primary paper identifying 1d4 (PKUMDL-LC-101-D04)
  • Yang, W. S., SriRamaratnam, R., Welsch, M. E., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[1][2][4][5][10] Cell, 156(1-2), 317-331. Link

    • Context: Establishes RSL3 as the covalent inhibitor used as the stressor in this protocol.
  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. Link

    • Context: Comprehensive review of the ferroptosis pathway and GPX4's role.[2][4][5]

Sources

Application Note: Modulating Ferroptosis via Allosteric Activation of GPX4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5][6][7] While extensive research has focused on GPX4 inhibitors (e.g., RSL3, Erastin) to induce cancer cell death, GPX4 activators represent a burgeoning frontier for treating neurodegenerative diseases, ischemia/reperfusion injury, and inflammation.

GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04) is a first-in-class small molecule that allosterically activates GPX4. Unlike selenium supplementation, which merely provides the cofactor, 1d4 binds to a non-catalytic site on the GPX4 protein, enhancing its enzymatic efficiency in reducing toxic lipid hydroperoxides (L-OOH) to benign lipid alcohols (L-OH).

This guide details the protocols for validating 1d4 activity using Ferroptosis Rescue Assays . Unlike standard toxicity screens, these assays require a "Challenge-Rescue" format: cells are subjected to a lethal ferroptotic trigger (RSL3), and 1d4 is evaluated on its ability to prevent this death.

Mechanism of Action (MOA)

To design a valid assay, one must understand the competing molecular forces.

  • The Challenge (RSL3): Covalently binds the GPX4 active site (selenocysteine), disabling the enzyme. This leads to an accumulation of Lipid ROS.[1][5]

  • The Rescue (1d4): Binds an allosteric pocket (distinct from the active site). It stabilizes the enzyme or enhances turnover, effectively raising the "threshold" of inhibition required to kill the cell.

MOA Visualization

GPX4_Mechanism cluster_inputs Substrates cluster_outputs Outcomes GSH GSH (Reduced) GPX4 GPX4 Enzyme GSH->GPX4 LipidROS Lipid-OOH (Toxic) LipidROS->GPX4 Death Ferroptosis LipidROS->Death Accumulation GSSG GSSG (Oxidized) GPX4->GSSG LipidAlc Lipid-OH (Benign) GPX4->LipidAlc RSL3 RSL3 (Inhibitor) Covalent Binder RSL3->GPX4 Inhibits Act1d4 1d4 (Activator) Allosteric Binder Act1d4->GPX4 Boosts Activity

Caption: Competitive dynamics between RSL3 inhibition and 1d4 allosteric activation determining cell fate.

Experimental Protocols

Protocol A: The "Challenge-Rescue" Viability Assay

Objective: Determine the EC50 of 1d4 in rescuing cells from RSL3-induced death. Cell Model: HT-1080 (Fibrosarcoma) or Pfa-1 (MEFs). These lines are highly sensitive to ferroptosis.

Reagents
  • GPX4-Activator-1d4: Dissolve in DMSO to 10 mM stock. Store at -80°C.

  • RSL3 (Challenge Agent): Dissolve in DMSO to 10 mM stock.

  • Viability Reagent: CellTiter-Glo® (Promega) or CCK-8.

  • Media: DMEM + 10% FBS (Avoid high selenium supplementation unless testing cofactor dependency).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed HT-1080 cells at 3,000–5,000 cells/well in a white-walled 96-well plate (for luminescence).

    • Incubate overnight at 37°C/5% CO2.

  • Pre-Treatment (Day 1, T=0h):

    • Crucial Step: Add 1d4 before the toxin to prime the enzyme.

    • Prepare a serial dilution of 1d4 (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

    • Add to cells and incubate for 2–4 hours .

  • Challenge (Day 1, T=4h):

    • Add RSL3 to all wells (except "No Treatment" controls).

    • Target Concentration: Use the LC90 of RSL3 (typically 0.5 µM – 1.0 µM for HT-1080).

    • Note: If RSL3 concentration is too high (>5 µM), it may overwhelm the enzyme regardless of activation, masking the effect of 1d4.

  • Incubation:

    • Incubate for 18–24 hours.

  • Readout (Day 2):

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins; incubate dark for 10 mins.

    • Read Luminescence.[2][8]

Data Interpretation

Calculate the Rescue Index :



Expected Result: RSL3 alone yields <10% viability. 1d4 treatment should restore viability in a dose-dependent manner, typically plateauing around 20–60 µM depending on the RSL3 strength [1].

Protocol B: Lipid ROS Suppression (C11-BODIPY)

Objective: Confirm that viability rescue is due to GPX4 activity (suppression of lipid peroxidation) and not off-target effects.

Reagents
  • C11-BODIPY (581/591): A ratiometric lipid peroxidation sensor.

  • Flow Cytometer: 488 nm excitation; detectors for Green (530/30) and Red (585/42) fluorescence.

Step-by-Step Workflow
  • Treatment:

    • Treat cells with 1d4 (20 µM) for 4 hours, then co-treat with RSL3 (0.5 µM) for 4–6 hours. Note: Shorter incubation than viability assays is required to catch the ROS spike before cell death.

  • Staining:

    • Prepare staining solution: 2 µM C11-BODIPY in HBSS (serum-free).

    • Wash cells with HBSS.

    • Add stain and incubate for 20 mins at 37°C.

  • Harvest:

    • Trypsinize cells, resuspend in PBS + 1% BSA.

  • Analysis:

    • Gate on live cells.

    • Measure the ratio of Oxidized (Green) to Non-oxidized (Red) fluorescence.

Experimental Workflow Diagram

Protocol_Workflow Start Seed HT-1080 Cells (Day 0) Treat1 Pre-treat: 1d4 Activator (2-4 Hours) Start->Treat1 Treat2 Challenge: RSL3 (LC90) (18-24 Hours) Treat1->Treat2 Split Assay Type Treat2->Split Viability Viability Assay (CellTiter-Glo) Split->Viability ROS Lipid ROS Assay (C11-BODIPY) Split->ROS ReadViab Luminescence Readout (ATP Quantitation) Viability->ReadViab Flow Flow Cytometry (Green/Red Ratio) ROS->Flow

Caption: Dual-stream workflow for validating GPX4 activation via metabolic viability and lipid oxidation status.

Data Summary & Troubleshooting

Expected Quantitative Outcomes

The following table summarizes typical EC50 shifts observed when using 1d4 against ferroptosis inducers.

ParameterControl (DMSO)RSL3 Only (0.5 µM)RSL3 + 1d4 (20 µM)Interpretation
Cell Viability 100%< 10%> 80%1d4 rescues lethal ferroptosis.
Lipid ROS (Green/Red) Low Ratio (< 0.2)High Ratio (> 1.5)Low Ratio (< 0.4)1d4 maintains membrane integrity.
GPX4 Activity (Cell-Free) 100% (Baseline)N/A~150%Direct allosteric activation [1].
Troubleshooting Guide
  • Issue: No Rescue Observed.

    • Cause: RSL3 concentration is too high. If RSL3 completely saturates the active site covalently, allosteric activation cannot compensate.

    • Fix: Perform an RSL3 titration curve in the presence/absence of 1d4. Look for a right-shift in the RSL3 IC50, rather than total rescue at max doses.

  • Issue: 1d4 Toxicity.

    • Cause: High concentrations (>100 µM) of 1d4 may have off-target effects.

    • Fix: Run a "1d4 only" control to establish the therapeutic window.

References

  • Li, L., et al. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[6] Journal of Medicinal Chemistry.

  • Yang, W.S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4. Cell.

  • Stockwell, B.R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell.

Sources

Troubleshooting & Optimization

Optimizing GPX4-Activator-1d4 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Product: GPX4-Activator-1d4 (Tetrahydro-γ-carboline derivative) Primary Application: Ferroptosis Inhibition / GPX4 Allosteric Activation Document ID: TS-GPX4-1D4-OPT-V2.1

Executive Summary: The "Activator" vs. "Antioxidant" Distinction

Before optimizing concentration, it is critical to understand the mechanism of action. Unlike Ferrostatin-1 (which traps radicals) or Deferoxamine (which chelates iron), GPX4-Activator-1d4 binds allosterically to the GPX4 enzyme, increasing its catalytic efficiency in reducing phospholipid hydroperoxides (PLOOH).

Implication for Experimental Design:

  • Basal State: In unstressed cells with low lipid-ROS, 1d4 may show minimal phenotypic effect.

  • Challenge State: Efficacy is best observed under "ferroptotic stress" (e.g., RSL3 or Erastin challenge).

  • The "Bell-Shaped" Response: Over-activation or off-target binding at high concentrations (>50 µM) can lead to cytotoxicity, mimicking the very cell death you are trying to prevent.

Stock Preparation & Solubility Protocol

Issue: 1d4 is a hydrophobic small molecule. Poor solubility leads to inconsistent data.

ParameterSpecificationTechnical Note
Solvent DMSO (Anhydrous)Avoid ethanol; solubility is significantly lower.
Stock Concentration 10 mM - 50 mM50 mM is achievable but requires vortexing/warming.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months at -20°C.
Working Solution < 0.5% DMSOFinal DMSO concentration in culture media must be <0.5% to avoid solvent toxicity.

Troubleshooting Precipitation: If you observe crystal formation in the cell culture media:

  • Stepwise Dilution: Do not add 50 mM stock directly to media. Dilute stock 1:10 in PBS/Media first, vortex immediately, then add to cells.

  • Serum Interaction: Add the compound to serum-containing media (FBS acts as a carrier) rather than serum-free media.

Determining the Optimal Concentration (The "Golden Window")

Unlike inhibitors which often have a linear dose-response until saturation, GPX4 activators often exhibit a biphasic response.

Recommended Screening Range
  • Low Dose (Ineffective): < 1 µM

  • Effective Range (Rescue): 5 µM – 20 µM

  • High Dose (Risk of Toxicity): > 40 µM

Protocol: The "Rescue" Titration Experiment

Objective: Find the concentration of 1d4 that prevents RSL3-induced cell death.

  • Seed Cells: 5,000 cells/well (96-well plate). Allow 24h adhesion.

  • Pre-treatment (Optional but Recommended): Treat with 1d4 (0, 1, 5, 10, 20, 40 µM) for 2 hours.

  • Challenge: Add RSL3 (GPX4 inhibitor) at a lethal dose (typically 0.5 - 1.0 µM depending on cell line) without washing off the 1d4.

  • Incubation: 18–24 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP).

Data Interpretation Guide:

ObservationDiagnosisAction
No Rescue at any dose RSL3 dose too high or 1d4 degraded.Lower RSL3 concentration; check 1d4 stock date.
Rescue at 10 µM, Death at 50 µM Classic biphasic response.Your optimal window is 10–20 µM.
Partial Rescue (~50%) Competitive inhibition kinetics.Increase 1d4 pre-incubation time to 6 hours.
Visualizing the Mechanism & Workflow
Figure 1: The Ferroptosis Rescue Pathway

This diagram illustrates how 1d4 intervenes in the ferroptotic cascade triggered by RSL3.

FerroptosisRescue cluster_outcome Outcome with 1d4 RSL3 RSL3 (Challenge) GPX4 GPX4 Enzyme RSL3->GPX4 Inhibits Lipid_ROS Lipid Peroxides (PLOOH) GPX4->Lipid_ROS Reduces Survival Cell Survival GPX4->Survival Maintains Homeostasis Activator Activator 1d4 Activator->GPX4 Allosteric Activation CellDeath Ferroptosis Lipid_ROS->CellDeath Accumulation Triggers

Caption: Activator 1d4 binds allosterically to GPX4, counteracting the inhibitory pressure of RSL3 and preventing lethal lipid peroxide accumulation.

Functional Validation: Did it actually work?

Survival assays (CCK-8) measure metabolic activity, not specific ferroptosis inhibition. To validate the mechanism, you must measure Lipid ROS.

Protocol: C11-BODIPY Staining
  • Treat: Cells with 1d4 (20 µM) + RSL3 (0.5 µM) for 4-6 hours (before cell death occurs).

  • Stain: Add C11-BODIPY (581/591) at 2-5 µM for 30 mins.

  • Harvest: Trypsinize and resuspend in PBS.

  • Flow Cytometry: Measure the shift from Red (590nm) to Green (510nm).

    • Success Criteria: The RSL3-only sample will shift Green. The 1d4 + RSL3 sample should remain Red (comparable to control).

Frequently Asked Questions (Troubleshooting)

Q: Can I add 1d4 after adding RSL3? A: Generally, no. Ferroptosis is rapid. Once the lipid peroxidation chain reaction initiates (the "point of no return"), boosting GPX4 activity is often futile. Co-treatment or Pre-treatment (2h) is required.

Q: My Western Blot shows no increase in GPX4 protein levels after 1d4 treatment. A: This is expected. 1d4 is an allosteric activator , not an expression inducer. It increases the enzymatic activity (kcat/Km) of the existing protein, not the abundance. To verify activity, use the C11-BODIPY assay or a specific GPX4 activity assay using phosphatidylcholine hydroperoxide (PCOOH) as a substrate.

Q: I see toxicity at 50 µM even without RSL3. A: Tetrahydro-γ-carboline derivatives can have off-target effects at high concentrations. If 20 µM is insufficient to rescue your model, do not simply increase the dose. Instead, re-evaluate the intensity of your ferroptosis inducer (reduce RSL3 concentration).

References
  • Li, C., Deng, X., Zhang, W., et al. (2019).[1] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[1][2][3][4][5] Journal of Medicinal Chemistry, 62(1), 266–275.[1] (The primary paper identifying Compound 1d4 and defining its EC50 and activation profile).

  • Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydro-γ-carboline Derivatives as Novel GPX4 Activators. Journal of Medicinal Chemistry. (Further structural activity relationship (SAR) studies on this class of activators).

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. (Authoritative review on the mechanisms of ferroptosis and the role of GPX4).

Sources

Technical Support Center: Optimizing Pharmacokinetics of GPX4-Activator-1d4

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: PK-OPT-1D4-001 Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary: The "1d4" Challenge

You are likely working with Compound 1d4 (PKUMDL-LC-101 derivative), a first-in-class allosteric activator of Glutathione Peroxidase 4 (GPX4). While 1d4 demonstrates significant potency in suppressing ferroptosis by boosting GPX4 activity (~150% activation) in vitro, its utility in vivo is currently limited by a short plasma half-life (


) .

This guide addresses the translational gap between biochemical potency and pharmacokinetic (PK) viability. The rapid clearance of 1d4 is likely driven by hepatic metabolism (CYP450) or rapid renal elimination due to polarity. The following modules provide a systematic approach to diagnosing and fixing these liabilities.

Module 1: Diagnostic Troubleshooting

Q: My compound disappears rapidly in vivo. Is it metabolism or instability?

A: You must distinguish between metabolic clearance (liver) and chemical/enzymatic instability (plasma).

Rapid disappearance often stems from the molecule being a substrate for Cytochrome P450 (CYP) enzymes or plasma esterases. Before modifying the chemistry, run the Differential Stability Protocol :

  • Incubate in Plasma (ex vivo): If

    
     min here, you have a plasma instability issue (likely esterases or hydrolyzable bonds).
    
  • Incubate in Liver Microsomes (with NADPH): If stable in plasma but

    
     min here, you have a hepatic metabolic liability (CYP-mediated oxidation).
    
Diagnostic Decision Tree

PK_Diagnosis Start Observed Short In Vivo Half-Life PlasmaTest Step 1: Plasma Stability Assay (37°C, 2 hrs) Start->PlasmaTest StablePlasma Stable in Plasma? PlasmaTest->StablePlasma UnstablePlasma Unstable (>50% loss) StablePlasma->UnstablePlasma No MicrosomeTest Step 2: Microsomal Stability (Liver Microsomes + NADPH) StablePlasma->MicrosomeTest Yes Action1 Diagnosis: Plasma Instability Cause: Hydrolysis (Ester/Amide) Fix: Bioisosteres / Steric Shielding UnstablePlasma->Action1 StableMicro Stable in Microsomes? MicrosomeTest->StableMicro UnstableMicro Unstable (High Intrinsic Clearance) StableMicro->UnstableMicro No StableBoth Stable in Both StableMicro->StableBoth Yes Action2 Diagnosis: Hepatic Metabolism Cause: CYP Oxidation Fix: Deuteration / Block Metabolic Soft Spots UnstableMicro->Action2 Action3 Diagnosis: Renal Clearance or Distribution Fix: PEGylation / Albumin Binding StableBoth->Action3

Figure 1: Diagnostic workflow to isolate the cause of rapid clearance for GPX4 activators.

Module 2: Chemical Optimization (Medicinal Chemistry)

Q: The microsome assay shows rapid degradation. How do I modify 1d4 without losing potency?

A: The 1d4 scaffold contains sulfonamide and piperazine moieties. These are common "metabolic soft spots."

1. Stabilizing the Piperazine Ring

Piperazine rings are frequently sites of oxidative metabolism (N-oxidation or


-carbon hydroxylation).
  • Strategy: Fluorination or Methylation.

  • Action: Add a fluorine atom or methyl group to the carbon adjacent to the nitrogen. This blocks CYP450 access sterically and electronically.

  • Impact: Reduces metabolic clearance (

    
    ) while often maintaining binding affinity.
    
2. Deuteration (The "Heavy Drug" Approach)
  • Strategy: Replace hydrogen atoms at metabolic hotspots with deuterium (

    
    ).
    
  • Mechanism: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (

    
     vs 
    
    
    
    kcal/mol difference in activation energy). This makes bond breaking by CYP enzymes significantly slower (Kinetic Isotope Effect).
  • Target: Focus on the benzylic positions or the piperazine ring carbons of 1d4.

3. Sulfonamide Bioisosteres

If the sulfonamide group is causing solubility issues leading to rapid renal excretion:

  • Strategy: Replace with a Sulfoximine or Tetrazole .

  • Impact: These bioisosteres often improve metabolic stability and alter polarity, potentially extending circulation time.

Module 3: Formulation & Delivery

Q: Can I improve half-life without changing the molecule?

A: Yes. Since GPX4 is an intracellular, membrane-associated enzyme, Lipid Nanoparticles (LNPs) are the superior delivery vehicle.

  • Why LNPs?

    • Protection: They shield 1d4 from plasma esterases and hepatic enzymes during transit.

    • Targeting: LNPs naturally accumulate in the liver (useful if treating hepatic ferroptosis) or can be functionalized for tumor targeting.

    • Synergy: The lipid shell can be engineered to include PUFAs (polyunsaturated fatty acids), which are substrates for GPX4, effectively co-delivering the "fuel" and the "engine starter."

Comparison of Delivery Strategies:

StrategyMechanismProsCons
Direct Injection Free drug in solventSimple, low costRapid clearance , potential toxicity
PEGylation Covalent polymer attachmentIncreases hydrodynamic size, reduces renal filtrationMay reduce binding affinity to GPX4 allosteric site
Lipid Nanoparticles (LNP) EncapsulationProtects from metabolism , enhances cellular uptakeComplex formulation development
Albumin Binding Lipid tail conjugationUses albumin as a reservoir to extend

Requires chemical modification

Module 4: Experimental Protocol

Standard Operating Procedure: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of 1d4 analogs.

Reagents:

  • Liver Microsomes (Mouse/Human, 20 mg/mL)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • Test Compound (1d4 analog)

  • Stop Solution (Acetonitrile with Internal Standard)

Workflow:

  • Pre-incubation: Mix Microsomes (

    
     mg/mL final) with Phosphate Buffer (pH 7.4). Add Test Compound (
    
    
    
    ). Equilibrate at
    
    
    for 5 min.
  • Initiation: Add NADPH Regenerating System to start the reaction.

  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile. Vortex and centrifuge (
    
    
    
    , 10 min).
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. Time. The slope is 

.


Visualizing the Optimization Pathway

Optimization_Cycle Lead Lead: 1d4 (High Potency, Low Stability) Design Design Phase (Deuteration / Bioisosteres) Lead->Design Synthesis Synthesis Design->Synthesis Screen Microsomal Screen (Cl_int < 20 µL/min/mg?) Synthesis->Screen Screen->Design Fail (Unstable) Candidate Optimized Lead (Ready for PK) Screen->Candidate Pass (Stable)

Figure 2: The Design-Make-Test-Analyze (DMTA) cycle for stabilizing 1d4.

References

  • Discovery of 1d4 (Allosteric Activator)

    • Li, C., et al. (2019).[1] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. Journal of Medicinal Chemistry / Cell Chemical Biology.

    • (Note: Verifies 1d4 as a specific GPX4 activator).

  • Microsomal Stability Protocols

    • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.
  • Strategies for Half-Life Extension

    • Zaman, R., et al. (2019).[1] Current strategies in extending half-lives of therapeutic proteins and peptides. Journal of Controlled Release.

  • Ferroptosis and Metabolism

    • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell.

Sources

GPX4 Activation & Ferroptosis Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in GPX4 Activation Assays Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists

Introduction: The GPX4 Consistency Challenge

Welcome to the GPX4 Technical Support Hub. Glutathione Peroxidase 4 (GPX4) is the sole enzyme capable of reducing complex phospholipid hydroperoxides (PL-OOH) within biological membranes, making it the central gatekeeper of ferroptosis .

Inconsistency in GPX4 assays typically stems from three root causes:

  • Substrate Specificity Failure: Using soluble substrates (like

    
    ) that do not specifically interrogate GPX4's unique lipophilic activity.
    
  • Coupled Assay Instability: High background oxidation of NADPH in complex lysates.

  • Lipid Probe Misinterpretation: Incorrect gating or ratiometric analysis of C11-BODIPY data in flow cytometry.

This guide moves beyond basic protocols to address the mechanistic failure points causing your data variability.

Part 1: The Coupled Enzymatic Assay (Cell-Free)

This is the "Gold Standard" for measuring specific enzymatic activity. It relies on a coupled reaction where GPX4 activity is rate-limiting for Glutathione Reductase (GR), which consumes NADPH.[1]

Mechanism of Action

Figure 1: The GPX4 coupled enzymatic assay principle. NADPH consumption is measured at 340 nm.[2] The rate of absorbance decrease is directly proportional to GPX4 activity.

Troubleshooting Matrix: Enzymatic Assay
SymptomProbable CauseTechnical Solution
High Background (No enzyme control shows activity) Non-specific NADPH oxidation Degas all buffers. Oxygen promotes spontaneous NADPH oxidation. Add EDTA (1-5 mM) to chelate transition metals (Fe²⁺/Cu²⁺) that catalyze auto-oxidation.
No Activity Detected Substrate Insolubility GPX4 requires Phosphatidylcholine Hydroperoxide (PCOOH) . Unlike GPX1, GPX4 is membrane-bound. You MUST include a detergent like Triton X-100 (0.1% final) to access the active site.
Non-Linear Rate (Slump) Substrate Depletion or Inhibition PCOOH is unstable. If the rate curves initially and then flattens rapidly, the substrate is depleted. Use PCOOH within 4 hours of preparation.
Inconsistent Replicates PCOOH Micelle Size PCOOH forms micelles. Variability in sonication/preparation leads to variable surface area for the enzyme. Standardize sonication amplitude and time when preparing lipid substrates.
Critical Protocol Adjustment: The Substrate

Do not use Hydrogen Peroxide (


). 
  • Why? GPX1 (cytosolic) reduces

    
     much faster than GPX4. If your lysate contains GPX1, your signal is contaminated.
    
  • The Fix: Use Phosphatidylcholine Hydroperoxide (PCOOH) prepared from soybean PC using lipoxygenase or singlet oxygen photo-oxidation. This substrate is specific to GPX4.

Part 2: Cell-Based Lipid Peroxidation (C11-BODIPY)

This assay uses C11-BODIPY (581/591) , a fatty acid analog that integrates into membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from Red (~590 nm) to Green (~510 nm).

Workflow & Logic Flow

Figure 2: Decision tree for C11-BODIPY analysis. Ratiometric quantification is mandatory to normalize for differential dye uptake between cells.

Frequently Asked Questions (FAQs)

Q: My "Green" signal increases in all samples, even the negative control (Ferrostatin-1 treated). Why?

  • A: C11-BODIPY is sensitive to photo-oxidation.

    • Fix: Keep samples strictly in the dark. Minimize exposure to ambient light during staining and transport to the cytometer.

    • Fix: Ensure you are gating on live cells . Dead cells auto-fluoresce and absorb dye non-specifically. Use DAPI or 7-AAD to exclude dead cells before gating for BODIPY.

Q: The shift is very small. How do I amplify the signal?

  • A: You may be analyzing too early or using too much dye.

    • Optimization: Titrate the dye.[3] High concentrations cause "self-quenching." Try 1 µM vs 5 µM .

    • Timing: Ferroptosis is rapid but requires a trigger. Measure 1-2 hours after the onset of morphological changes, or perform a time-course (2h, 4h, 6h) post-RSL3 treatment.

Q: Can I use adherent cells directly in a plate reader?

  • A: Yes, but it is less sensitive than flow cytometry.

    • Protocol: Wash cells 3x with PBS to remove serum (albumin binds the dye). Read fluorescence at Ex/Em 488/510 nm (Oxidized) and Ex/Em 581/591 nm (Reduced) . Calculate the ratio:

      
      .
      

Part 3: Reagent Integrity & Storage

Inconsistent results often start in the freezer.

ReagentCritical Storage ParameterShelf Life (Working Solution)
NADPH Hygroscopic. Store desicated at -20°C.Fresh only (Use within 2 hours) . Do not freeze-thaw.
PCOOH (Substrate) Extremely labile. Store in organic solvent (Ethanol/Methanol) at -80°C under Argon gas.Immediate use . Evaporate solvent and sonicate into buffer immediately before assay.
GSH (Reduced) Oxidizes in solution.Prepare fresh daily. Keep on ice.
RSL3 (Inhibitor) Stable in DMSO at -20°C.Avoid >5 freeze-thaw cycles. Aliquot into single-use vials.

Part 4: Data Normalization Standards

To ensure your results are publication-ready (E-E-A-T compliant), follow these calculation standards.

Calculating Specific Activity (Coupled Assay)

Do not report raw Absorbance/min. Report Units/mg protein .



  • 
    : Change in absorbance per minute (slope).
    
  • 
    : Extinction coefficient of NADPH (
    
    
    
    ).
  • 
    : Path length (usually 1 cm for cuvettes, varies for plates).
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Volume of sample added (mL).
    
  • 
    : Protein concentration (mg/mL).
    
Statistical Validation
  • n-number: Minimum

    
     biological replicates (separate cell passages), not just technical replicates.
    
  • Controls: Every experiment must include:

    • Positive Control: RSL3 (0.1 - 1.0 µM) treated cells.

    • Rescue Control: RSL3 + Ferrostatin-1 (1 µM). If Ferrostatin-1 does not rescue cell death/oxidation, it is not ferroptosis .

References

  • Ursini, F., et al. (1982). "Purification from pig liver of a protein which protects liposomes and biomembranes from peroxidative degradation and exhibits glutathione peroxidase activity on phosphatidylcholine hydroperoxides."[4] Biochimica et Biophysica Acta (BBA).[4][5] Link

  • Maiorino, M., et al. (1995). "The structural basis for the specific activity of glutathione peroxidase 4." Nature Structural Biology. Link

  • Yang, W.S.[1] & Stockwell, B.R. (2008). "Synthetic lethal screening identifies compounds activating iron-dependent, nonapoptotic cell death in oncogenic-RAS-harboring cells." Chemistry & Biology. Link

  • Dixon, S.J., et al. (2012). "Ferroptosis: an iron-dependent form of nonapoptotic cell death." Cell. Link

  • Eaton, J.K., et al. (2020). "Autophagy regulates ferroptosis via degradation of GPX4." Nature Chemical Biology. Link

Sources

Technical Support Center: GPX4-Activator-1d4 Bioavailability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the bioavailability of GPX4-Activator-1d4 (PKUMDL-LC-101-D04) for in vivo use.

Welcome to the Advanced Application Support Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist, Chemical Biology Division Subject: Optimization of GPX4-Activator-1d4 (PKUMDL-LC-101-D04) for Preclinical Models

Executive Summary

You are likely accessing this guide because your in vivo efficacy data for GPX4-Activator-1d4 (hereafter 1d4 ) does not match your in vitro potency (EC50 ~4.7 µM).

1d4 is a first-in-class allosteric activator of Glutathione Peroxidase 4 (GPX4). Unlike Selenium supplementation, which merely provides substrate, 1d4 binds to a non-catalytic allosteric pocket to conformationally enhance enzyme kinetics. However, its chemical scaffold—containing a thiourea linker and a sulfonamide moiety —presents distinct solubility (BCS Class II/IV) and metabolic stability challenges.

This guide provides validated protocols to overcome the "Bioavailability Gap" through formulation engineering and route optimization.

Module 1: Formulation & Solubility Troubleshooting

User Query: "My 1d4 compound precipitates immediately upon addition to PBS or Saline. How do I keep it in solution for injection?"

Technical Insight: The "Crash-Out" Phenomenon

1d4 is highly lipophilic. The "crash-out" occurs because water molecules form a highly ordered cage around the hydrophobic cyclopentyl and thiourea groups, which is thermodynamically unfavorable. Simple dilution from DMSO to PBS will almost always result in rapid crystal growth and precipitation, leading to embolism risk and zero bioavailability.

Validated Solubilization Protocols

We have validated three formulation systems. System B is recommended for chronic administration to minimize vehicle toxicity.

FeatureSystem A: Standard Solvent Cocktail System B: Cyclodextrin Complex (Recommended) System C: Lipid Carrier (Depot)
Composition 10% DMSO 40% PEG300 5% Tween-80 45% Saline10% DMSO 90% (20% SBE-β-CD in Saline)10% DMSO 90% Corn Oil
Solubility Limit ≥ 5 mg/mL≥ 5 mg/mL≥ 5 mg/mL
Route IP or IV (Slow infusion)IP or IVIP or IM (Intramuscular)
Pros Rapid preparation; high loading.Low tissue irritation; improved renal clearance.Sustained release; protects thiourea from oxidation.
Cons High viscosity; potential hemolysis (IV).Requires 1-week prep time for CD solution.[1]Poor absorption kinetics; depot effect only.
Step-by-Step Protocol: System B (SBE-β-CD Complex)

Use this for long-term efficacy studies (e.g., neurodegeneration models).

  • Prepare Vehicle: Dissolve 2.0 g of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Vortex until clear. Store at 4°C.[1][2]

  • Prepare Stock: Dissolve 1d4 powder in pure DMSO to a concentration of 50 mg/mL .

  • Complexation (Critical Step):

    • Take 100 µL of DMSO Stock.[1]

    • Slowly add 900 µL of the SBE-β-CD Vehicle while vortexing continuously.

    • Result: A clear solution at 5 mg/mL .[1]

  • QC Check: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, sonicate at 40°C for 10 mins and re-spin.

Module 2: Pharmacokinetics & Metabolic Stability

User Query: "I see efficacy at 1 hour, but the effect disappears by 4 hours. Is the drug degrading?"

Technical Insight: The Thiourea Liability

The thiourea linkage in 1d4 is susceptible to oxidative desulfuration by Flavin-containing Monooxygenases (FMOs) in the liver, converting it to a urea metabolite which may lack allosteric potency. Furthermore, the sulfonamide group can lead to rapid renal clearance if not protein-bound.

Diagram: Bioavailability & Formulation Logic

The following decision tree helps you select the correct workflow based on your observed issue.

FormulationLogic Start Start: 1d4 In Vivo Study SolubilityCheck Does 1d4 precipitate in PBS? Start->SolubilityCheck Formulation Select Formulation Strategy SolubilityCheck->Formulation Yes (Standard) SystemA System A: PEG/Tween/DMSO (Acute Studies) Formulation->SystemA Short Term SystemB System B: SBE-beta-CD (Chronic/Neuro) Formulation->SystemB Long Term MetabolismCheck Is Plasma Half-life < 2 hours? SystemA->MetabolismCheck SystemB->MetabolismCheck RouteOpt Route Optimization MetabolismCheck->RouteOpt Yes Action1 Switch to IP Injection (Avoid First Pass) RouteOpt->Action1 Action2 Co-administer FMO Inhibitor? RouteOpt->Action2

Caption: Decision matrix for selecting formulation vehicle and administration route based on solubility and metabolic stability feedback loops.

Module 3: Mechanism Validation & Efficacy

User Query: "How do I confirm 1d4 is actually reaching the target tissue and activating GPX4?"

Technical Insight: The Allosteric Mechanism

1d4 does not bind the catalytic selenocysteine (Sec). It binds a distal hydrophobic pocket. Therefore, measuring "total Selenium" is useless. You must measure enzymatic kinetics or downstream lipid peroxidation .

Self-Validating Efficacy Protocol

Do not rely solely on cell survival. Use this biomarker panel to confirm bioavailability in vivo:

  • Tissue Extraction: Harvest tissue (e.g., brain, kidney) 2 hours post-injection. Homogenize in lysis buffer containing 1% Triton X-100 (critical to solubilize membrane-bound GPX4).

  • Ex Vivo Activity Assay:

    • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) - Specific to GPX4.

    • Cofactor: GSH + Glutathione Reductase + NADPH.

    • Readout: Monitor NADPH consumption at 340 nm.

    • Validation: The Vmax of the 1d4-treated group should be ~150% of the Vehicle group.

  • Lipid ROS Marker: Measure Malondialdehyde (MDA) or 4-HNE levels. 1d4 must significantly reduce these compared to the untreated control.

Diagram: GPX4 Activation Pathway

Understanding where 1d4 acts is crucial for troubleshooting lack of efficacy.

GPX4Mechanism Drug 1d4 (Bioavailable) GPX4_Inactive GPX4 (Basal State) Drug->GPX4_Inactive Binds Allosteric Pocket GPX4_Active GPX4 (Allosterically Activated) Conformational Change GPX4_Inactive->GPX4_Active Kinetics Boost (+150%) LipidROS Lipid Hydroperoxides (LOOH - Toxic) GPX4_Active->LipidROS Reduces LipidAlcohol Lipid Alcohols (LOH - Benign) LipidROS->LipidAlcohol GSH -> GSSG Ferroptosis Ferroptosis / Cell Death LipidROS->Ferroptosis Accumulation Survival Cell Survival LipidAlcohol->Survival

Caption: Mechanism of Action. 1d4 binds allosterically to GPX4, enhancing the reduction of toxic Lipid ROS to benign alcohols, preventing ferroptosis.

References & Grounding

  • Li, C., et al. (2018). "Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy."[3] Frontiers in Pharmacology. (Identifies the allosteric activation mechanism and the 1d4 scaffold).

  • Liu, H., et al. (2025). "Selective Small-Molecule Activator of Patient-Derived GPX4 Variant."[4] Journal of Medicinal Chemistry. (Details the structure-activity relationship and potency of 1d4/PKUMDL-LC-101 derivatives).

  • MedChemExpress (MCE). "GPX4-Activator-1d4 Product Protocol." (Source for specific solubility cocktails: PEG300/Tween vs. SBE-β-CD).

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. (Foundational review on GPX4's role in lipid peroxidation).

Sources

Addressing potential cytotoxicity of GPX4-Activator-1d4 at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Senior Application Scientist persona. It addresses the specific compound GPX4-Activator-1d4 (chemically known as PKUMDL-LC-101-D04 ), a small-molecule allosteric activator of Glutathione Peroxidase 4.[1]

Topic: Addressing Potential Cytotoxicity at High Concentrations

Executive Summary

GPX4-Activator-1d4 (PKUMDL-LC-101-D04) is a first-in-class allosteric activator of GPX4, capable of increasing enzymatic activity by ~150% (EC₅₀ ~20–61 µM) to inhibit ferroptosis.[1][2]

However, users frequently report paradoxical cytotoxicity when escalating concentrations beyond 50–100 µM . This guide addresses the "High-Dose Paradox," distinguishing between genuine pharmacological failure and technical artifacts such as compound precipitation, off-target effects, or reductive stress.

Mechanism of Action & Toxicity Profile

To troubleshoot effectively, we must first map the compound's intended pathway against its potential failure modes.

Intended vs. Off-Target Pathways

At optimal doses (10–40 µM), 1d4 binds an allosteric site on GPX4, enhancing its reduction of phospholipid hydroperoxides (PLOOH). At supra-pharmacological doses (>60 µM), three toxicity mechanisms emerge:

  • Physicochemical Artifacts: Micro-precipitation disrupts membrane integrity.

  • Off-Target Binding: High micromolar concentrations often engage non-specific targets (e.g., mitochondrial VDACs or lysosomal trapping).

  • Reductive Stress (Theoretical): Excessive scavenging of lipid ROS may dampen basal signaling required for proliferation.

Pathway Visualization

The following diagram illustrates the divergence between the therapeutic window and the toxicity zone.

GPX4_Mechanism Compound GPX4-Activator-1d4 (PKUMDL-LC-101-D04) GPX4 GPX4 Enzyme (Allosteric Site) Compound->GPX4 Activates (EC50 ~20µM) HighDose High Concentration (>60 µM) Compound->HighDose Escalation PLOOH Phospholipid Hydroperoxides (Toxic) GPX4->PLOOH Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits PLOH Phospholipid Alcohols (Benign) PLOOH->PLOH Converted to PLOOH->Ferroptosis Induces Precipitation Micro-Crystals (Membrane Lysis) HighDose->Precipitation OffTarget Off-Target Binding (Mitochondrial Stress) HighDose->OffTarget CellDeath Non-Ferroptotic Cell Death Precipitation->CellDeath Physical Damage OffTarget->CellDeath Toxicity

Figure 1: Divergent pathways of GPX4-Activator-1d4. Therapeutic activation occurs at <50µM; physicochemical and off-target toxicity dominates at >60µM.

Troubleshooting Guide (Q&A)

Issue 1: "My cells die at 100 µM, but the paper says it activates GPX4 up to 150 µM."

Diagnosis: Likely Solubility-Induced Cytotoxicity . While 1d4 is active in cell-free assays at high concentrations, cell culture media (aqueous) cannot support high micromolar concentrations of this lipophilic compound without precipitation.

Technical Insight: Visual inspection is insufficient. Micro-precipitates (crystals) can form at >50 µM, settling on the cell monolayer and causing physical lysis or false-positive "toxicity" readouts in metabolic assays (MTT/CCK-8).

Action Plan:

  • Perform the "Spin-Down" Test:

    • Prepare your 100 µM media solution.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Measure the concentration of the supernatant via HPLC or absorbance. If it drops significantly compared to the pre-spin sample, your compound is precipitating.

  • Switch Assays: Use LDH release (membrane integrity) instead of ATP/metabolic assays, as metabolic assays are easily skewed by mitochondrial stress from off-targets.

Issue 2: "Is the cell death Ferroptosis or Off-Target Toxicity?"

Diagnosis: You need to differentiate mechanism-based failure from compound toxicity . If 1d4 is toxic due to off-targets, standard ferroptosis inhibitors will NOT rescue the cells.

Action Plan: Run a Rescue Checkpoint Experiment .

  • Condition A: Cells + 1d4 (High Dose, e.g., 80 µM).

  • Condition B: Cells + 1d4 (80 µM) + Ferrostatin-1 (1 µM) .

  • Condition C: Cells + 1d4 (80 µM) + Z-VAD-FMK (Apoptosis Inhibitor).

Interpretation:

  • If Ferrostatin-1 rescues: The death is ferroptosis (implies 1d4 failed to activate GPX4 or induced pro-ferroptotic stress).

  • If No Rescue : The death is non-specific toxicity (likely off-target or solubility). This is the most common outcome at >60 µM.

Issue 3: "I see increased ROS at high doses. Isn't this an antioxidant?"

Diagnosis: Biphasic Pro-oxidant Effect. Some small molecules act as antioxidants at low doses but disrupt mitochondrial electron transport chains at high doses, causing electron leakage (ROS generation).

Technical Insight: Data from 661 W cells indicates that at 65 µM, 1d4 may increase MDA (malondialdehyde) and iron levels paradoxically [1, 2]. This suggests that at high concentrations, the compound may interfere with lysosomal iron handling or mitochondrial function, overriding its GPX4-activating benefit.

Validated Experimental Protocols

Protocol A: The "Therapeutic Window" Validation

Objective: Define the safe, active range for your specific cell line.

Reagents:

  • GPX4-Activator-1d4 (Stock: 10 mM in DMSO).

  • RSL3 (GPX4 Inhibitor / Ferroptosis Inducer).[3][4]

  • CellTiter-Glo (ATP assay) or Crystal Violet.

Workflow:

  • Seeding: Plate cells (e.g., HT-1080 or MEFs) at 5,000 cells/well.

  • Challenge: Treat cells with RSL3 (Concentration = EC₉₀, typically 100–500 nM) to induce ferroptosis.

  • Rescue Titration: Co-treat with 1d4 in a dose-response (0, 1, 5, 10, 20, 40, 80, 160 µM).

  • Readout: Measure viability at 24 hours.

Expected Data Output:

1d4 Conc. (µM)Viability (vs. RSL3 alone)Interpretation
0 µM < 10%Baseline Ferroptosis (RSL3 effect)
10 µM 40%Partial Rescue (Onset of Activation)
20–40 µM 85–100% Optimal Rescue Window
80 µM 60%Toxicity begins to mask efficacy
160 µM < 10%Overt Cytotoxicity (Off-target/Precipitation)
Protocol B: Solubility Limit Testing

Objective: Determine the maximum soluble concentration in your specific media.

  • Prepare 1d4 at 20, 40, 60, 80, 100 µM in complete media (containing FBS).

  • Incubate at 37°C for 4 hours (mimicking assay start).

  • Inspect under 20x/40x microscopy for crystal formation.

  • Critical: If crystals are visible, do not proceed with biological assays at this concentration. The physical crystals will lyse cells, creating false "cytotoxicity" data.

Summary Visualization

The following flowchart guides the decision-making process when encountering high-dose toxicity.

Troubleshooting_Flow Start Observation: Cell Death at High Conc. (>50µM) CheckSolubility Step 1: Microscopy Check Are crystals visible? Start->CheckSolubility YesCrystals Physical Toxicity (Solubility Limit Exceeded) CheckSolubility->YesCrystals Yes NoCrystals Step 2: Rescue Experiment Add Ferrostatin-1 (1µM) CheckSolubility->NoCrystals No Action1 Action: Lower Dose Stay < 40µM YesCrystals->Action1 Rescued Mechanism: Ferroptosis (Compound failed to protect or induced iron stress) NoCrystals->Rescued Viability Restored NotRescued Mechanism: Off-Target Toxicity (Mitochondrial/General) NoCrystals->NotRescued Cells Still Die Action2 Action: Verify Target Engagement (Western Blot for GPX4) Rescued->Action2 NotRescued->Action1

Figure 2: Troubleshooting logic for GPX4-Activator-1d4 cytotoxicity.

References

  • Liu, H., et al. (2019). "Discovery of Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4." Cell Chemical Biology, 26(11).

    • Source of the "1d4" compound discovery and activity data (150% activ
  • MedChemExpress.

    • Provides physicochemical properties and cell-line specific d
  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell, 171(2), 273-285.

    • Foundational review on GPX4 mechanisms and ferroptosis assays.

Sources

Technical Support Center: Minimizing Variability with Ferroptosis Inhibitor 1d4

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Allosteric GPX4 Activation Assays using Compound 1d4 Applicable For: Small Molecule Screening, Mechanism of Action (MoA) Studies, Cytoprotection Assays Compound Identity: 1d4 (GPX4 Allosteric Activator, ref: Li et al., J. Med. Chem. 2019)[1][2][3]

Core Technical Brief: The "1d4" Mechanism

Unlike canonical ferroptosis inhibitors like Ferrostatin-1 (Fer-1) or Liproxstatin-1 , which act as radical trapping antioxidants (RTAs) to scavenge lipid peroxides downstream, 1d4 operates via a distinct mechanism: Allosteric Activation of Glutathione Peroxidase 4 (GPX4) .

1d4 binds to a distal allosteric site (near residues D21 and D23) on GPX4, increasing the enzyme's catalytic efficiency in reducing toxic lipid hydroperoxides (L-OOH) to harmless lipid alcohols (L-OH).

Crucial Insight for Variability: Because 1d4 is an enzyme activator, its efficacy is strictly dependent on:

  • Basal GPX4 Expression: The target protein must be present.

  • GSH Bioavailability: GPX4 requires glutathione (GSH) as a cofactor. If the assay depletes GSH (e.g., Erastin treatment), 1d4 efficacy may be masked.

Troubleshooting Guides & FAQs

Module A: Experimental Design & Inducer Selection

Q: Why does 1d4 show high potency in RSL3-induced assays but poor activity in Erastin-induced assays? A: This is a classic "Cofactor Depletion" artifact.

  • The Cause: Erastin induces ferroptosis by inhibiting System Xc-, cutting off Cystine import and depleting intracellular GSH. Without GSH, GPX4 is catalytically dead. Even if 1d4 binds and "activates" the GPX4 protein, the enzyme cannot function without its cofactor (GSH).

  • The Fix: To validate 1d4 activity, use RSL3 or ML162 as the inducer. These compounds directly inhibit GPX4. 1d4 acts to counteract this inhibition or boost the remaining uninhibited fraction, providing a cleaner readout of direct GPX4 modulation.

Q: My IC50 values for 1d4 fluctuate significantly between cell lines (e.g., HT-1080 vs. HeLa). Is the compound degrading? A: Likely not. The variability is likely biological, driven by GPX4 Protein Abundance .

  • The Mechanism: 1d4 is not a stoichiometric scavenger (like Fer-1); it is a modulator. Its maximum effect size (

    
    ) correlates with the abundance of its target. HT-1080 cells are highly sensitive to GPX4 perturbations, whereas other lines may have compensatory mechanisms (e.g., FSP1/CoQ10 pathway) or lower basal GPX4 levels.
    
  • Validation Step: Perform a Western Blot for basal GPX4 in your cell panel. Normalize 1d4 potency (

    
    ) against relative GPX4 protein density.
    
Module B: Compound Handling & Stability

Q: I see precipitation when adding 1d4 to the media. How do I solve this? A: 1d4 is lipophilic. "Crashing out" in aqueous media causes massive variability in effective concentration.

  • Protocol Adjustment:

    • Dissolve stock in 100% DMSO (suggested 10 mM).

    • Do NOT add DMSO stock directly to the cell culture well.

    • Intermediate Step: Create a 10x working solution in pre-warmed (

      
      ) culture media. Vortex immediately.
      
    • Add the 10x solution to the cells. This prevents the "solvent shock" precipitation that occurs when a high-concentration droplet hits aqueous buffer.

Data Presentation: Inhibitor Class Comparison

Understanding where 1d4 fits in the landscape is vital for interpreting data.

Feature1d4 Ferrostatin-1 (Fer-1) Deferoxamine (DFO)
Primary Mechanism Allosteric GPX4 ActivationRadical Trapping Antioxidant (RTA)Iron Chelation
Target GPX4 Protein (D21/D23 site)Lipid Peroxyl Radicals (L-OO•)Labile Iron Pool (

)
GSH Dependence High (Requires GSH cofactor)Low (Independent)None
Best Inducer for Assay RSL3, ML162Erastin, RSL3, IKEAny
Variability Risk Cell line GPX4 levels; GSH statusOxidation of compound in storageTime-dependent iron uptake

Visualizing the Mechanism

The following diagram illustrates the competitive landscape where 1d4 operates. Note how 1d4 supports GPX4, while RSL3 attacks it, and Erastin starves it.

FerroptosisPathways SystemXc System Xc- (Cystine/Glutamate Antiporter) Cystine Cystine SystemXc->Cystine Imports GSH Glutathione (GSH) (Cofactor) Cystine->GSH Synthesis GPX4 GPX4 Enzyme (The Guardian) GSH->GPX4 Required Cofactor LipidROS Lipid Peroxides (L-OOH) GPX4->LipidROS Reduces (Detoxifies) Ferroptosis FERROPTOSIS (Cell Death) LipidROS->Ferroptosis Accumulation Triggers Erastin Erastin (Inducer) Erastin->SystemXc Inhibits RSL3 RSL3 (Inducer) RSL3->GPX4 Inhibits Active Site Comp1d4 1d4 (Activator) Comp1d4->GPX4 Allosteric Activation (Boosts Activity) Fer1 Ferrostatin-1 Fer1->LipidROS Traps Radicals

Caption: Mechanistic positioning of 1d4. Unlike Ferrostatin-1 which scavenges ROS downstream, 1d4 directly boosts GPX4 activity. Note that Erastin blocks the GSH supply upstream, potentially rendering 1d4 ineffective due to cofactor starvation.

Optimized Protocol: The "RSL3 Competition" Assay

To minimize variability, this protocol uses a pre-treatment strategy to allow 1d4 to bind the allosteric site before the competitive challenge with RSL3.

Reagents
  • Cell Line: HT-1080 (Fibrosarcoma) - Recommended due to high ferroptosis sensitivity.

  • Media: DMEM + 10% FBS (Non-heat inactivated).

  • 1d4 Stock: 10 mM in DMSO (Store at -80°C, aliquot to avoid freeze-thaw).

  • RSL3 Stock: 10 mM in DMSO.

  • Readout: C11-BODIPY (581/591) for lipid peroxidation (preferred) or CellTiter-Glo (CTG) for viability.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed HT-1080 cells at 3,000 cells/well in a 96-well black-wall plate.

    • Critical Control: Ensure uniform distribution. Use a room-temperature rest (20 mins) before placing in the incubator to prevent "edge effect" clustering.

  • 1d4 Pre-Incubation (Day 1, T=0):

    • Prepare 1d4 serial dilutions (e.g., 0.1

      
      M to 50 
      
      
      
      M) in pre-warmed media.
    • Remove old media and add 1d4-containing media.

    • Incubate for 2 hours.

    • Why? This allows 1d4 to enter the cell and bind the GPX4 allosteric site before the lethal trigger is pulled.

  • Ferroptosis Induction (Day 1, T+2h):

    • Spike in RSL3 to a final concentration of 100 nM (or

      
       the 
      
      
      
      of your specific batch).
    • Do not wash cells. Add RSL3 directly to the 1d4 media to maintain equilibrium.

  • Readout (Day 2, T+24h):

    • For Viability: Add CTG reagent, shake for 10 mins, read Luminescence.

    • For Lipid ROS (More Specific): Add C11-BODIPY (

      
      ) for the final 30 minutes. Wash 
      
      
      
      with HBSS. Read Fluorescence (Ex/Em: 488/510 nm for oxidized form).
  • Data Analysis:

    • Calculate the % Rescue relative to:

      • Negative Control: DMSO only (100% Viability).

      • Positive Control: RSL3 only (0% Viability / High ROS).

    • Self-Validation Check: If your Ferrostatin-1 (2

      
      M) control does not fully rescue the cells, the RSL3 dose is too high (off-target toxicity), and the assay is invalid.
      

References

  • Li, C., et al. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[3] Journal of Medicinal Chemistry, 62(1), 266–275.[3]

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285.

  • Doll, S., & Conrad, M. (2017). Iron and ferroptosis: A yet unresolved relationship. Seminars in Cell & Developmental Biology, 75, 33-40.

Sources

Technical Support Center: GPX4-Activator-1d4 Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

GPX4-Activator-1d4 (also known as Compound 1d4 or PKUMDL-LC-101-D04) is a first-in-class small molecule allosteric activator of Glutathione Peroxidase 4 (GPX4). Unlike traditional genetic overexpression, 1d4 binds to a specific allosteric pocket (distinct from the catalytic selenocysteine site), inducing a conformational change that enhances the enzyme's catalytic efficiency in reducing phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols.

The "Resistance" Problem: When researchers report "resistance" to 1d4, they typically mean a Failure to Rescue . You apply 1d4 to protect cells from ferroptotic triggers (e.g., RSL3, Erastin, or ischemia), but the cells continue to undergo lipid peroxidation and death. This guide addresses why 1d4 fails to engage its target or why the GPX4 system remains functionally incompetent despite activation.

Mechanism Visualization

The following diagram illustrates the specific intervention point of 1d4 and the critical dependencies (GSH, Selenium) required for its function.

GPX4_Mechanism cluster_resistance Points of Failure (Resistance) Selenium Selenium Source (Na2SeO3) Translation Sec-tRNA Translation Selenium->Translation Required for Sec46 GPX4_Inactive GPX4 (Apo/Basal) Translation->GPX4_Inactive Synthesis GPX4_Active GPX4 (High Activity) Conformational Change GPX4_Inactive->GPX4_Active 1d4 Binding Activator GPX4-Activator-1d4 (Allosteric Binder) Activator->GPX4_Inactive Lipid_OH Lipid-OH (Benign) GPX4_Active->Lipid_OH GSH GSH (Cofactor) GSH->GPX4_Active Reducing Equivalent Lipid_ROS Lipid-OOH (Toxic) Lipid_ROS->Lipid_OH Reduction by GPX4

Caption: Figure 1. Mechanism of GPX4-Activator-1d4. The drug acts as a force multiplier for GPX4, but strictly requires Selenium for protein synthesis and Glutathione (GSH) for the catalytic cycle.

Diagnostic Workflow: Why is 1d4 Failing?

Use this logic flow to categorize your resistance type before altering protocols.

ObservationDiagnosisRoot Cause Probability
No GPX4 activity increase in cell lysate after 1d4 treatment.Target Engagement Failure High: Selenium deficiency (Apo-enzyme lacks Sec46). Med: Drug efflux/uptake issue.
GPX4 activity increases , but cells still die upon RSL3 challenge.Cofactor Exhaustion High: GSH depletion (System Xc- blockade). Med: Ferroptotic drive overwhelms Vmax.
1d4 works in Cell Line A but not Cell Line B. Contextual Resistance High: Differential expression of NRF2 or ACSL4.

Troubleshooting Guides & FAQs

Issue 1: "I treated cells with 1d4, but Western Blot shows no increase in GPX4 protein levels."

The Misconception: 1d4 is an allosteric activator, not an expression inducer. It increases the enzymatic activity (


 or 

), not necessarily the protein abundance. However, stabilization of the protein can sometimes lead to slight accumulation.

Corrective Protocol: Do not rely on Western Blotting as a primary readout for 1d4 efficacy. You must measure Specific Enzymatic Activity .

Q: How do I validate 1d4 is working if protein levels don't change? A: Perform a coupled enzymatic assay using NADPH consumption.

  • Lysate Prep: Lyse cells in non-denaturing buffer (Tris-HCl, Triton X-100). Avoid DTT/BME in lysis buffer as they interfere with the assay.

  • Reaction Mix: NADPH (0.2 mM), GSH (3 mM), Glutathione Reductase (GR), and cell lysate.

  • Substrate: Initiate with Phosphatidylcholine Hydroperoxide (PCOOH) or Cumene Hydroperoxide.

  • Readout: Monitor absorbance decrease at 340nm.

  • Validation: 1d4 treated samples should show a steeper slope (rate of NADPH oxidation) compared to vehicle (DMSO).

Issue 2: "The cells are resistant to 1d4 rescue. They die even with 20 µM treatment."

Root Cause A: Selenium Starvation (The "Empty Shell" Effect) GPX4 contains a Selenocysteine (Sec) residue at its active site (Sec46). Standard DMEM/RPMI often lacks sufficient selenium. Without selenium, cells produce a truncated, inactive GPX4 or degrade the mRNA via nonsense-mediated decay. 1d4 cannot activate a protein that doesn't exist or lacks its catalytic center.

Solution:

  • Supplement media with Sodium Selenite (Na2SeO3) at 100 nM – 500 nM at least 48 hours prior to 1d4 treatment.

  • Check: If rescue is restored after Se supplementation, your "resistance" was actually nutritional deficiency.

Root Cause B: Glutathione (GSH) Depletion 1d4 increases the rate at which GPX4 consumes GSH. If the cellular GSH pool is depleted (e.g., by Erastin blocking System Xc-), GPX4 stalls regardless of how much 1d4 is bound.

Solution:

  • Measure intracellular GSH/GSSG ratio.

  • Co-treat with N-Acetyl Cysteine (NAC) (1-5 mM) or Ethyl Ester GSH to replenish the cofactor pool. If NAC restores 1d4 efficacy, the bottleneck was GSH availability.

Issue 3: "My IC50 for RSL3 doesn't shift with 1d4 pretreatment."

Root Cause: Timing and Lipophilicity 1d4 is lipophilic. If added simultaneously with a rapid inducer like RSL3, the inducer may initiate lipid peroxidation before 1d4 achieves intracellular equilibrium and allosteric conformational change.

Optimization Protocol:

  • Pre-incubation: Treat cells with GPX4-Activator-1d4 (10-20 µM) for 6–12 hours prior to adding the ferroptosis inducer.

  • Solubility Check: Ensure DMSO concentration is <0.5%. 1d4 can precipitate in aqueous media if spiked too rapidly.

Validated Experimental Protocols

Protocol A: GPX4-Activator-1d4 Rescue Assay

Objective: Confirm functional resistance vs. sensitivity.

  • Seeding: Seed cells (e.g., HT-1080 or MEFs) at 5,000 cells/well in 96-well plates.

  • Media Prep: Use DMEM + 10% FBS + 200 nM Sodium Selenite (Critical Step).

  • Pre-treatment:

    • Group A: Vehicle (DMSO)

    • Group B: GPX4-Activator-1d4 (Titration: 0, 5, 10, 20, 50 µM)

    • Incubate for 6 hours.

  • Challenge: Add RSL3 (Ferroptosis Inducer) at EC90 concentration (typically 100–500 nM).

  • Detection: Incubate 18–24 hours. Measure viability using CellTiter-Glo (ATP) or AquaBluer.

  • Analysis: Calculate the Rescue Index :

    
    
    
Protocol B: Lipid ROS Assessment (C11-BODIPY)

Objective: Verify if 1d4 is suppressing the specific ferroptotic signal.

  • Treat cells as per Protocol A.

  • 30 minutes prior to endpoint, add C11-BODIPY (581/591) to a final concentration of 2 µM.

  • Harvest cells and wash 2x with PBS.

  • Flow Cytometry: Measure oxidation of the probe.

    • Channel: Shift from Red (590 nm) to Green (510 nm) indicates lipid peroxidation.

    • Success Criteria: 1d4 treatment should significantly reduce the Mean Fluorescence Intensity (MFI) of the Green channel compared to RSL3 alone.

Decision Logic for Resistance

Use this decision tree to navigate the troubleshooting process.

Troubleshooting_Tree Start Start: 1d4 fails to rescue cell death Check_Se Is Media Supplemented with Selenium? Start->Check_Se Add_Se Action: Add 200nM Na2SeO3 Wait 48h Check_Se->Add_Se No Check_GSH Is GSH Pool Depleted? (e.g., Erastin treatment?) Check_Se->Check_GSH Yes Add_NAC Action: Add NAC or GSH-EE to restore cofactor Check_GSH->Add_NAC Yes (GSH Low) Check_Uptake Is 1d4 entering the cell? Check_GSH->Check_Uptake No (GSH Normal) Mass_Spec Action: LC-MS on lysate to confirm intracellular conc. Check_Uptake->Mass_Spec Unknown Check_Target Is GPX4 Mutated? Check_Uptake->Check_Target Confirmed Entry Seq_GPX4 Action: Sequence GPX4 Check for allosteric site mutations Check_Target->Seq_GPX4 High Resistance

Caption: Figure 2. Troubleshooting Logic for GPX4-Activator-1d4 Resistance. Follow the path to identify if the failure is nutritional (Se), metabolic (GSH), or structural.

References

  • Li, C., Deng, X., Zhang, W., et al. (2019). Discovery of novel allosteric activators for ferroptosis regulator glutathione peroxidase 4. Journal of Medicinal Chemistry, 62(1), 261–275. [Link] (The foundational paper identifying Compound 1d4 and its allosteric mechanism).

  • Yang, W. S., SriRamaratnam, R., Welsch, M. E., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[1][2] Cell, 156(1-2), 317-331. [Link] (Establishes the fundamental biology of GPX4 inhibition and rescue).

  • Ingold, I., Berndt, C., Schmitt, S., et al. (2018). Selenium utilization by GPX4 is required to prevent hydroperoxide-induced ferroptosis. Cell, 172(3), 409-422. [Link] (Critical reference for the Selenium dependency troubleshooting step).

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease.[3][4] Cell, 171(2), 273-285. [Link] (Comprehensive review of the signaling pathways involved in ferroptosis resistance).

Sources

Validation & Comparative

Validating the Enzymatic Activation of GPX4 by 1d4 (PKUMDL-LC-101)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 1d4 (PKUMDL-LC-101) Classification: Allosteric Small Molecule Activator of GPX4 Primary Application: Restoration of GPX4 activity to suppress ferroptosis and inflammation.[1]

This guide outlines the technical validation of 1d4 , a first-in-class small molecule capable of directly increasing the catalytic efficiency (


) of Glutathione Peroxidase 4 (GPX4). Unlike standard ferroptosis inhibitors (e.g., Ferrostatin-1) which act as radical scavengers downstream of the enzyme, 1d4 binds to a specific allosteric pocket on GPX4, enhancing its ability to reduce toxic lipid hydroperoxides (L-OOH) into harmless alcohols (L-OH).

This document provides a rigorous, self-validating framework for researchers to confirm 1d4's activity, distinguishing true enzymatic activation from generic antioxidant effects.

Mechanism of Action: The Allosteric Advantage

To validate 1d4, one must understand how it differs from existing "anti-ferroptotic" reagents. Most tools currently used are Radical Trapping Antioxidants (RTAs) , not enzyme activators.

  • GPX4 (The Enzyme): The sole enzyme capable of reducing complex phospholipid hydroperoxides (PLOOH) within membranes.[2][3]

  • 1d4 (The Activator): Binds to a non-catalytic site (allosteric pocket) on GPX4, inducing a conformational change that increases the enzyme's affinity or turnover rate for PLOOH substrates.

  • Ferrostatin-1 (The Alternative): A lipophilic antioxidant that traps lipid radicals. It does not boost GPX4; it merely compensates for GPX4 inactivity.

Pathway Visualization: Activation vs. Inhibition

GPX4_Pathway cluster_0 Upstream Regulation cluster_1 Lipid Peroxidation (Ferroptosis) SystemXc System Xc- (Cystine/Glutamate) GSH GSH (Cofactor) SystemXc->GSH Synthesis GPX4 GPX4 Enzyme (Selenoprotein) GSH->GPX4 Required Cofactor PL_OH PL-OH (Harmless Alcohol) GPX4->PL_OH Reduction PL_OOH PL-OOH (Toxic Lipid Peroxide) PL_OOH->GPX4 Substrate Fer1 Ferrostatin-1 (Radical Trapper) PL_OOH->Fer1 Scavenged by OneD4 1d4 (Allosteric Activator) OneD4->GPX4 Directly Increases Activity (~150%) RSL3 RSL3 (Covalent Inhibitor) RSL3->GPX4 Irreversible Inhibition Fer1->PL_OH Bypasses GPX4

Figure 1: Mechanistic distinction between 1d4 (direct enzyme activation) and Ferrostatin-1 (downstream radical scavenging).

Comparative Analysis: 1d4 vs. Alternatives

When selecting a reagent for ferroptosis studies, distinguish between rescuing cell death and activating the enzyme.

Feature1d4 (PKUMDL-LC-101) Ferrostatin-1 (Fer-1) Selenium Supplementation
Primary Mechanism Allosteric Activation of GPX4Radical Trapping Antioxidant (RTA)Increases GPX4 Translation
Target Engagement Direct binding to GPX4 allosteric siteLipid Bilayer (Lipid Radicals)Sec-tRNA machinery
Effect on

Increases (~150%)No effectNo effect
Cell-Free Activity Active (Boosts purified enzyme)Inactive (No enzyme to boost)Inactive (Requires protein synthesis)
Best Use Case Proving enzymatic druggabilityGeneral ferroptosis inhibition controlLong-term cell culture maintenance

Key Insight: Use Fer-1 as a positive control for cell survival, but use 1d4 when you specifically need to prove that the GPX4 protein itself can be modulated pharmacologically.

Validation Protocol 1: The "Gold Standard" Enzymatic Assay

Objective: Quantify the direct increase in GPX4 specific activity by 1d4 in a cell-free system. Critical Warning: Do NOT use Hydrogen Peroxide (


) as the substrate. GPX4 has low specificity for 

. You must use Phosphatidylcholine Hydroperoxide (PCOOH) to ensure you are measuring GPX4 activity and not generic peroxidase activity.
Methodology: NADPH Coupled Assay

This assay couples the reduction of PCOOH (by GPX4) to the oxidation of NADPH (by Glutathione Reductase). The rate of NADPH absorbance decrease at 340 nm is directly proportional to GPX4 activity.

Reagents:

  • Enzyme: Recombinant Human GPX4 (or cell lysate).

  • Substrate: PCOOH (Synthesized via soybean lipoxygenase treatment of phosphatidylcholine).

  • Cofactor: NADPH (0.1 mM) + GSH (3 mM).

  • Coupling Enzyme: Glutathione Reductase (GR, 0.5 units/mL).

  • Test Compound: 1d4 (Titrate 0–100 µM).

Workflow:

  • Baseline: Incubate GPX4 + GSH + GR + NADPH in buffer (Tris-HCl, pH 7.4, 0.1% Triton X-100).

  • Treatment: Add 1d4 (e.g., 20 µM) or Vehicle (DMSO). Incubate for 10 min at 37°C.

  • Initiation: Add PCOOH to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes.

Data Analysis: Calculate the slope (


).


  • Success Criteria: The slope of the 1d4-treated sample should be significantly steeper (approx. 1.5x) than the DMSO control [1].

Validation Protocol 2: Cellular Functional Rescue

Objective: Confirm that 1d4 engages GPX4 inside the cell to prevent lipid peroxidation induced by RSL3 (a covalent GPX4 inhibitor).

Experimental Design
GroupTreatmentExpected OutcomeRationale
1. Vehicle DMSO onlyHigh Viability, Low ROSBaseline health.
2. Challenge RSL3 (100 nM)Cell Death , High Lipid ROSRSL3 covalently inhibits GPX4 active site.
3. Rescue RSL3 + 1d4 (20 µM)Restored Viability , Reduced ROS1d4 allosterically offsets inhibition or boosts remaining uninhibited enzyme.
4. Control RSL3 + Fer-1 (1 µM)High Viability, Reduced ROSPositive control for ferroptosis blockage (non-enzymatic).
Readout Visualization: C11-BODIPY Flow Cytometry

Flow_Cytometry_Workflow cluster_results Flow Cytometry Readout (FITC Channel) Step1 Seed Cells (HT-1080 or MEFs) Step2 Co-treatment: Inducer (RSL3) +/- 1d4 Step1->Step2 Step3 Incubate 4-6 Hours (Pre-cell death phase) Step2->Step3 Step4 Stain with C11-BODIPY (Lipid ROS Sensor) Step3->Step4 Result1 RSL3 Only: Shift Right (High ROS) Step4->Result1 Result2 RSL3 + 1d4: Shift Left (ROS Suppression) Step4->Result2

Figure 2: Workflow for cellular validation using lipid peroxidation sensor C11-BODIPY.

Protocol Steps:

  • Seed HT-1080 cells (highly sensitive to ferroptosis).

  • Treat with RSL3 (inducer) and 1d4 simultaneously.

  • After 4 hours, add C11-BODIPY (581/591) dye.

  • Harvest and analyze via flow cytometry.[4]

    • Oxidized C11-BODIPY emits Green fluorescence (FITC channel).

    • Non-oxidized emits Red.

  • 1d4 Validation: A reduction in the Green/Red ratio compared to the RSL3-only group confirms functional GPX4 activation/protection [2].

Validation Protocol 3: Target Engagement (CETSA)

Objective: Prove that 1d4 physically binds to GPX4 in a complex cellular environment, ruling out off-target antioxidant effects.

Method: Cellular Thermal Shift Assay (CETSA).

  • Treat live cells with 1d4 or DMSO.

  • Aliquot cells and heat to a temperature gradient (e.g., 40°C to 60°C).

  • Lyse cells and centrifuge to remove precipitated (unstable) proteins.

  • Run Western Blot for GPX4 on the supernatant.[4]

Interpretation:

  • If 1d4 binds GPX4, it will thermodynamically stabilize the protein.

  • Result: The "melting curve" of GPX4 will shift to higher temperatures in the presence of 1d4 compared to DMSO. This confirms direct physical interaction [3].

References
  • Li, C., et al. (2019). "Discovery of a small molecule activator of glutathione peroxidase 4." Nature Chemical Biology. (Note: This is the seminal paper describing the discovery of 1d4/PKUMDL-LC-101 and the PCOOH coupled assay methodology).

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell.

  • Martinez, N. J., et al. (2018). "Thermal Shift Assay for Validating Small Molecule Binding to GPX4." SLAS Discovery.

  • Ursini, F., & Maiorino, M. (2020). "Lipid peroxidation and ferroptosis: The role of GSH and GPx4."[5][6][7] Free Radical Biology and Medicine.

Sources

GPX4-Activator-1d4 versus other known GPX4 activators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to GPX4 Activators: A Comparative Analysis of GPX4-Activator-1d4

A Foreword for the Modern Researcher

In the intricate landscape of cellular defense mechanisms, Glutathione Peroxidase 4 (GPX4) has emerged as a master regulator, standing as the sole enzyme capable of directly reducing perilous lipid hydroperoxides within biological membranes.[1][2] This singular function places GPX4 at the heart of the battle against oxidative stress and a unique, iron-dependent form of programmed cell death termed ferroptosis.[1][3] The therapeutic potential of modulating GPX4 activity is vast, spanning neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][4] Consequently, the development of small-molecule activators of GPX4 represents a promising frontier in drug discovery.[5][6]

This guide provides a comprehensive comparison of known GPX4 activators, with a particular focus on the novel allosteric activator, GPX4-Activator-1d4. We will delve into the mechanistic underpinnings of GPX4 activation, present comparative experimental data, and provide detailed protocols to empower researchers in this dynamic field.

The Central Role of GPX4 in Cellular Homeostasis and Ferroptosis

GPX4 is a selenocysteine-containing enzyme that catalyzes the reduction of lipid hydroperoxides (L-OOH) to their corresponding non-toxic alcohols (L-OH), utilizing reduced glutathione (GSH) as a cofactor.[7] This enzymatic activity is critical for preserving the integrity of cellular membranes. When GPX4 function is compromised, the accumulation of lipid hydroperoxides can initiate a cascade of events leading to ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation.[1][8]

The regulation of GPX4 activity is multi-faceted, occurring at both the transcriptional and post-translational levels.[9] The transcription factor Nrf2, a key player in the cellular antioxidant response, can upregulate GPX4 expression.[10] Additionally, the availability of selenium and GSH is crucial for GPX4's catalytic function.[9]

The GPX4-Ferroptosis Signaling Axis

The signaling pathway governed by GPX4 is a critical checkpoint in the ferroptotic cascade. Its activation provides a direct mechanism to counteract the lipid peroxidation that drives this cell death process.

GPX4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA L-OOH L-OOH PUFA->L-OOH Lipid Peroxidation (Iron-dependent) GPX4 GPX4 L-OOH->GPX4 Ferroptosis Ferroptosis L-OOH->Ferroptosis Triggers L-OH L-OH GPX4->L-OH Reduces GSSG GSSG GPX4->GSSG GPX4->Ferroptosis Inhibits GSH GSH GSH->GPX4 Cofactor GPX4_Activators GPX4 Activators (e.g., 1d4) GPX4_Activators->GPX4 Allosterically Activates

Caption: The GPX4-mediated inhibition of ferroptosis.

A Comparative Analysis of GPX4 Activators

While the concept of activating GPX4 is relatively new, several small molecules have been identified that enhance its enzymatic activity. These compounds primarily function as allosteric activators, binding to a site distinct from the active site to induce a conformational change that boosts catalytic efficiency.[11][12]

ActivatorMechanismPotency / EfficacyKey FindingsReference(s)
GPX4-Activator-1d4 Allosteric ActivatorIncreases GPX4 activity to 150% at 20 µM (cell-free) and 61 µM (cell extracts).Potent and selective inhibitor of ferroptosis; cell-penetrant.[11]
PKUMDL-LC-102 Allosteric ActivatorIncreases GPX4 activity by more than two-fold.Suppresses ferroptosis and inflammation; demonstrated in vivo efficacy in a spinal cord injury model.[13][14][15]
GPX4 activator 1 (Compound A9) Allosteric ActivatorKd = 5.86 µM, EC50 = 19.19 µMSelectively prevents the accumulation of intracellular lipid peroxides.[12]
DEL-I25 Allosteric ActivatorRestores mutant GPX4R152H activity to 96% of wild-type.Selectively activates a disease-associated mutant of GPX4.[16]

Focus on GPX4-Activator-1d4

GPX4-Activator-1d4 is a significant advancement in the field, identified through a sophisticated combination of computational screening and experimental validation.[5][11] Its discovery confirmed the feasibility of rationally designing allosteric activators for GPX4.[11]

Key Performance Attributes:
  • Potency: Demonstrates a significant increase in GPX4 activity at micromolar concentrations.[11]

  • Selectivity: Specifically enhances GPX4 activity, thereby inhibiting ferroptosis.[11]

  • Cell Permeability: The hydrochloride salt form is designed to be cell-penetrant, enabling its use in cellular assays.

Experimental Protocols for Evaluating GPX4 Activators

To rigorously assess and compare the efficacy of GPX4 activators, a series of well-controlled experiments are essential. The following protocols provide a framework for such investigations.

In Vitro GPX4 Activity Assay (Coupled Enzyme Assay)

This assay quantitatively measures GPX4 activity by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm.[17][18]

Principle: GPX4 reduces a substrate (e.g., phosphatidylcholine hydroperoxide, PCOOH), oxidizing GSH to GSSG. Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH depletion is proportional to GPX4 activity.

GPX4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - Potassium Phosphate - EDTA - DTT - NaN3 Prepare Reagents: - NADPH - GSH - Glutathione Reductase - GPX4 Enzyme - Test Compound (e.g., 1d4) - PCOOH (Substrate) Mix 1. Mix Assay Buffer, NADPH, GSH, GR, and GPX4 in a 96-well plate. Reagents->Mix Incubate_Compound 2. Add Test Compound or DMSO (vehicle control). Incubate. Mix->Incubate_Compound Initiate 3. Initiate reaction by adding PCOOH. Incubate_Compound->Initiate Measure 4. Immediately measure absorbance at 340 nm kinetically. Initiate->Measure Calculate 5. Calculate the rate of NADPH consumption (ΔA340/min). Measure->Calculate Normalize 6. Normalize activity to vehicle control to determine percent activation. Calculate->Normalize

Caption: Workflow for the in vitro GPX4 coupled enzyme activity assay.

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.02% sodium azide.

  • Prepare Reaction Mixture: In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • NADPH (to a final concentration of ~0.25 mM)

    • Reduced Glutathione (GSH) (to a final concentration of ~1 mM)

    • Glutathione Reductase (GR) (to a final concentration of ~1 U/mL)

    • Recombinant GPX4 protein or cell lysate containing GPX4.

  • Add Test Compound: Add GPX4-Activator-1d4 or other test compounds at various concentrations. For the control, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the activator to bind to GPX4.

  • Initiate Reaction: Add the GPX4 substrate, such as cumene hydroperoxide or phosphatidylcholine hydroperoxide (PCOOH), to initiate the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Compare the rates of the compound-treated wells to the vehicle control to determine the percent activation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells (e.g., HEK293T) with the GPX4 activator (e.g., 1d4) or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or using lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPX4 remaining in each sample by Western blotting using a GPX4-specific antibody.

  • Data Analysis: Plot the amount of soluble GPX4 as a function of temperature for both the treated and control samples. A shift in the melting curve to higher temperatures for the activator-treated sample indicates target engagement.[19]

Future Perspectives and Conclusion

The development of specific and potent GPX4 activators like GPX4-Activator-1d4 marks a pivotal moment in the exploration of ferroptosis-related diseases.[11] These chemical tools are not only crucial for dissecting the intricate roles of GPX4 in health and disease but also hold immense promise as therapeutic leads. Direct activators offer a more specific intervention compared to strategies that rely on upregulating substrate availability or protein expression, which can have broader, off-target effects.[19]

Future research should focus on head-to-head comparisons of the leading GPX4 activators in various disease models to fully elucidate their respective therapeutic windows and potential side effects. The continued refinement and optimization of these compounds will undoubtedly pave the way for novel treatments for a host of conditions currently lacking effective therapies.

References

  • GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury. (2025).
  • GPX4 activator identification. (n.d.). ResearchGate. Retrieved from a diagram showing the predicted allosteric site and chemical structure of compound 102.
  • GPX4-Activator-1d4 Hydrochloride ≥98% (HPLC). (n.d.). Sigma-Aldrich.
  • Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. (2019). Journal of Medicinal Chemistry. [URL not available]
  • Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. (n.d.).
  • Mechanisms and Therapeutic Potential of GPX4 in Pain Modul
  • GPX4 activator 1. (n.d.). MedchemExpress.com.
  • Yin-Dan-Ping-Gan Capsule Mitigates CCl4-Induced Liver Fibrosis via Regulating PPARγ/GPX4 Signaling and Suppressing Ferroptosis. (2023).
  • Selective Small-Molecule Activator of Patient-Derived GPX4 Variant. (2025). Journal of the American Chemical Society.
  • GPX4 regulates lipid peroxidation and ferroptosis of stored red blood cells. (2025). Blood.
  • Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy. (2018). Frontiers in Pharmacology.
  • In-silico studies of glutathione peroxidase4 activators as candidate for multiple sclerosis management. (2022).
  • Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy. (2018). Frontiers in Pharmacology.
  • Glut
  • Novel Allosteric Activators for Ferroptosis Regulator Glut
  • What are GPX4 modulators and how do they work?. (2024).
  • Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases. (2022). Frontiers in Cell and Developmental Biology.
  • GPX4 – Knowledge and References. (n.d.). Taylor & Francis.
  • A tangible method to assess native ferroptosis suppressor activity. (2024).
  • GPX4, ferroptosis, and diseases. (2024). Genes & Diseases.
  • Experimental Principles, Procedures, and Key Technical Points for GPX4 Enzyme Activity Determination. (2026).
  • Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes. (2022). Frontiers in Endocrinology.
  • Dual Role of GPx4 in Ferroptosis and Disease Therapy. (n.d.). European Society of Medicine.
  • GPX4 activity assay. (n.d.). Bio-protocol.

Sources

GPX4-Activator-1d4 vs. Ferrostatin-1: A Comparative Guide for Ferroptosis Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between GPX4-Activator-1d4 (a specific allosteric activator of Glutathione Peroxidase 4) and Ferrostatin-1 (the benchmark ferroptosis inhibitor). While both compounds suppress ferroptosis, their mechanisms are fundamentally distinct. Ferrostatin-1 (Fer-1) acts downstream as a radical trapping antioxidant (RTA), masking lipid peroxidation regardless of upstream enzyme activity. In contrast, GPX4-Activator-1d4 (1d4) directly binds to an allosteric site on GPX4, enhancing the enzyme's catalytic efficiency.

Verdict: Use Fer-1 for broad-spectrum validation of ferroptosis involvement (high potency, nM range). Use 1d4 when the research objective is to specifically restore or boost endogenous GPX4 enzymatic activity (lower potency, µM range) or to investigate allosteric regulation of the selenoprotein.

Mechanistic Distinction: Activation vs. Trapping

To select the appropriate tool, one must understand where each compound intercepts the ferroptotic cascade.

The Mechanism[1][2][3][4]
  • GPX4-Activator-1d4 (Allosteric Activation): 1d4 binds to a cryptic allosteric pocket on GPX4, located opposite the catalytic active site. This binding induces a conformational change that stabilizes the enzyme or enhances its turnover rate of phospholipid hydroperoxides (PL-OOH) into harmless alcohols (PL-OH). It requires the presence of the GPX4 protein to function.

  • Ferrostatin-1 (Radical Trapping): Fer-1 is an arylamine antioxidant.[1] It does not interact with GPX4. Instead, it acts as a "chemical firewall" within the lipid bilayer, donating hydrogen atoms to lipid peroxyl radicals (PL-OO•) and alkoxyl radicals (PL-O[2][3]•). This breaks the chain reaction of lipid peroxidation initiated by iron.[3][4]

Pathway Visualization

The following diagram illustrates the precise intervention points of both compounds within the ferroptosis signaling pathway.

FerroptosisPathway PUFA_PL PUFA-PL (Membrane Lipids) PL_OOH PL-OOH (Lipid Hydroperoxide) PUFA_PL->PL_OOH Oxidation (LOXs/ROS) PL_OH PL-OH (Harmless Alcohol) PL_OOH->PL_OH Reduction Lipid_Radicals Lipid Radicals (PL-O• / PL-OO•) PL_OOH->Lipid_Radicals Driven by Fe2+ Cell_Death Ferroptotic Cell Death Lipid_Radicals->Cell_Death Chain Reaction GPX4 GPX4 Enzyme GPX4->PL_OOH Catalyzes Activator_1d4 GPX4-Activator-1d4 (Allosteric Agonist) Activator_1d4->GPX4 Activates (Allosteric) Fer1 Ferrostatin-1 (Radical Trap) Fer1->Lipid_Radicals Scavenges/Blocks Iron Fe2+ (Fenton Reaction) Iron->PL_OOH

Figure 1: Mechanistic intervention points. 1d4 boosts the reduction of toxic PL-OOH, while Fer-1 intercepts the lethal radicals generated if PL-OOH accumulates.

Technical Comparison Matrix

FeatureGPX4-Activator-1d4Ferrostatin-1 (Fer-1)
Primary Target GPX4 Protein (Allosteric Site)Lipid Radicals (PL-OO•)
Mechanism of Action Increases enzymatic activity (Vmax/Kcat)Radical Trapping Antioxidant (RTA)
Potency (EC50) Low: ~20–60 µM (Cell-free/Cellular)High: ~10–60 nM (Cellular)
Selectivity High for GPX4; minimal off-target antioxidant effectHigh for lipid radicals; no protein target
Dependence Requires functional GPX4 expressionIndependent of GPX4 expression
Solubility DMSO (moderate); aqueous solubility limitedDMSO (good); unstable in media >24h
CAS Number 2143896-83-5347174-05-4
Best Use Case Proving GPX4 restoration or druggabilityStandard positive control for ferroptosis

Experimental Validation Protocols

To objectively compare these compounds, researchers should utilize a dual-assay approach: measuring lipid ROS accumulation (the proximal cause of death) and direct cell viability.

Protocol A: Lipid ROS Quantification (C11-BODIPY)

This assay confirms if the compound prevents the accumulation of lipid peroxides.

Reagents:

  • C11-BODIPY (581/591) Sensor.

  • Ferroptosis Inducer: RSL3 (inhibits GPX4) or Erastin (inhibits System Xc-).

Workflow:

  • Seeding: Seed HT-1080 or MEF cells (5,000 cells/well) in 96-well black plates.

  • Pre-treatment:

    • Group A (Fer-1): Treat with 1 µM Fer-1 (excess) or dose-response (10 nM – 1 µM).

    • Group B (1d4): Treat with dose-response (10 µM – 100 µM). Note: 1d4 requires higher concentrations.

    • Incubate for 2 hours.

  • Induction: Add RSL3 (e.g., 200 nM) to induce ferroptosis. Co-incubate for 4–6 hours.

  • Staining: Add C11-BODIPY (final conc. 2–5 µM) to culture media. Incubate 30 mins at 37°C.

  • Acquisition: Wash 2x with PBS. Measure fluorescence:

    • Oxidized: Ex 488 nm / Em 510 nm (Green).

    • Non-oxidized: Ex 581 nm / Em 591 nm (Red).

  • Analysis: Calculate the Ratio (Green/Red). Fer-1 should completely suppress the shift; 1d4 should significantly attenuate it.

Protocol B: GPX4 Specific Activity Assay (Cell-Free)

This is the critical assay to distinguish 1d4 from generic antioxidants. Fer-1 will show no effect in this assay, whereas 1d4 will increase activity.

Methodology:

  • Lysate Prep: Prepare lysates from cells overexpressing GPX4 or use purified recombinant human GPX4.

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM EDTA, 0.1% Triton X-100.

    • Substrate: 3 mM GSH.

    • Coupling Enzyme: Glutathione Reductase (GR) + NADPH (0.2 mM).

  • Compound Addition:

    • Add 1d4 (20 µM and 50 µM).

    • Add Fer-1 (1 µM) as a negative control.

  • Initiation: Add Phosphatidylcholine Hydroperoxide (PCOOH) or Cumene Hydroperoxide to start reaction.

  • Measurement: Monitor NADPH depletion at 340 nm (Kinetic mode) for 10 mins.

  • Result: 1d4 should increase the slope (rate of NADPH consumption) compared to DMSO control. Fer-1 should not alter the slope.

Experimental Workflow & Logic

The following diagram outlines the decision logic for choosing between these compounds in a drug discovery campaign.

ValidationWorkflow Start Start: Ferroptosis Inhibition Study Goal Define Research Goal Start->Goal Goal_Rescue Goal: Rescue Phenotype (Is it Ferroptosis?) Goal->Goal_Rescue Goal_Mechanism Goal: Target Validation (Is GPX4 druggable?) Goal->Goal_Mechanism Use_Fer1 Use Ferrostatin-1 (1-2 µM) Goal_Rescue->Use_Fer1 Use_1d4 Use GPX4-Activator-1d4 (20-60 µM) Goal_Mechanism->Use_1d4 Assay_Viability Assay: Cell Viability (CTG) + Lipid ROS (C11) Use_Fer1->Assay_Viability Assay_Enzyme Assay: GPX4 Enzymatic Activity (NADPH Consumption) Use_1d4->Assay_Enzyme Result_Fer1 Result: Complete Rescue (Confirms Ferroptosis) Assay_Viability->Result_Fer1 Result_1d4 Result: Increased Vmax (Confirms Activation) Assay_Enzyme->Result_1d4

Figure 2: Decision logic for compound selection based on experimental goals.

References

  • Li, C., Deng, X., Zhang, W., Xie, X., Conrad, M., Liu, Y., Angeli, J. P. F., & Lai, L. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[5][6] Journal of Medicinal Chemistry, 62(1), 266–275.[6]

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060–1072.

  • Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243.

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease.[7] Cell, 171(2), 273–285.[7]

Sources

Modulating Ferroptosis: A Comparative Technical Guide to GPX4-Activator-1d4 and Inhibitor RSL3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of regulated cell death, Glutathione Peroxidase 4 (GPX4) stands as the central "gatekeeper" of ferroptosis.[1][2][3][4][5][6][7][8] Its unique ability to reduce phospholipid hydroperoxides (PLOOHs) into non-toxic lipid alcohols prevents the iron-dependent accumulation of lipid reactive oxygen species (ROS) that ruptures plasma membranes.

This guide provides a technical comparison between two pivotal tools used to modulate this gatekeeper: RSL3 , the canonical covalent inhibitor used to induce ferroptosis, and GPX4-Activator-1d4 (PKUMDL-LC-101-D04) , a novel allosteric small molecule designed to enhance GPX4 activity. While RSL3 is the gold standard for modeling ferroptosis in cancer therapy, 1d4 represents a breakthrough in "rescue" pharmacology, offering a strategy to mitigate oxidative damage in neurodegenerative and ischemic models.

Mechanistic Deep Dive: The Ferroptosis Switch

To control ferroptosis, one must control the catalytic efficiency of GPX4. The dichotomy between RSL3 and 1d4 lies in their binding sites and structural impact on the enzyme.

RSL3 (Ras-Selective Lethal 3)
  • Mode of Action: Covalent Inhibition.

  • Target Site: The active site Selenocysteine (Sec46).

  • Mechanism: RSL3 contains a chloroacetamide moiety that acts as an electrophile. It forms a covalent bond with the nucleophilic selenol group of Sec46. This irreversible alkylation abolishes the catalytic activity of GPX4, leading to the rapid accumulation of toxic lipid peroxides.

  • Outcome: Acute Ferroptotic Cell Death.

GPX4-Activator-1d4
  • Mode of Action: Allosteric Activation.[1][4][8][9]

  • Target Site: A specific distal allosteric pocket (distinct from the catalytic triad).

  • Mechanism: 1d4 binds to a non-catalytic site, inducing a conformational change that stabilizes the active form of GPX4 or lowers the energy barrier for the reduction of PLOOHs.

  • Outcome: Enhanced Lipid Repair & Ferroptosis Resistance.

Pathway Visualization

The following diagram illustrates the opposing effects of these compounds on the ferroptotic signaling cascade.

Ferroptosis_Pathway cluster_inputs Upstream Regulators GSH GSH (Glutathione) GPX4 GPX4 Enzyme (Gatekeeper) GSH->GPX4 Cofactor Iron Labile Iron Pool (Fe2+) PLOOH Lipid Hydroperoxides (PLOOH - Toxic) Iron->PLOOH Fenton Reaction GPX4->PLOOH Reduces RSL3 RSL3 (Inhibitor) RSL3->GPX4 Covalent Inhibition (Alkylation) OneD4 Activator-1d4 (PKUMDL-LC-101-D04) OneD4->GPX4 Allosteric Activation (Stabilization) Lipids Polyunsaturated Fatty Acids (PUFAs) Lipids->PLOOH Oxidation L_Alc Lipid Alcohols (Non-toxic) PLOOH->L_Alc GPX4 Activity Death Ferroptosis (Membrane Rupture) PLOOH->Death Accumulation > Threshold Survival Cell Survival (Homeostasis) L_Alc->Survival Repair

Caption: Figure 1. The Ferroptosis Signaling Node.[6][10] RSL3 blocks the conversion of toxic PLOOHs to alcohols, while 1d4 accelerates this clearance, determining cell fate.

Comparative Efficacy & Technical Specifications

The following data consolidates experimental metrics from key validation studies (e.g., Cell Chemical Biology and Nature Chemical Biology contexts).

FeatureRSL3 (Inhibitor) GPX4-Activator-1d4
Primary Function Induce FerroptosisRescue/Prevent Ferroptosis
Chemical Class Chloroacetamide derivativeSulfonamide derivative
Binding Type Covalent (Irreversible)Allosteric (Reversible)
Potency (Cell-Free) IC50: ~10–50 nM (Enzymatic inhibition)EC50: ~20 µM (Enzymatic activation)
Potency (Cellular) IC50: 0.1 – 1.0 µM (Cell death)EC50: ~60 µM (Rescue/Activation)
Target Specificity High for GPX4 (some off-target TXNRD1 activity)High for GPX4 allosteric site
Key Biomarker Response Rapid surge in Lipid ROS (C11-BODIPY)Reduction in Lipid ROS / MDA levels
Solubility DMSO (Low aqueous solubility)DMSO (Moderate aqueous solubility)
Typical Incubation 2 – 24 HoursPre-treatment (1-2h) + Co-treatment (24h)

Critical Insight: Note the concentration disparity. RSL3 is potent in the nanomolar range. 1d4 requires micromolar concentrations (20-60 µM) to achieve significant activation (~150% of baseline activity). This difference is crucial for experimental design; using 1d4 at nanomolar levels will likely yield no effect.

Experimental Protocols
Protocol A: Inducing Ferroptosis with RSL3

Objective: To establish a ferroptosis-positive control or screen for resistance.

  • Seeding: Seed cells (e.g., HT-1080 or HeLa) at 5,000 cells/well in a 96-well plate. Allow attachment (12-24h).

  • Preparation: Dissolve RSL3 in DMSO to a 10 mM stock. Prepare working dilutions in media (Final: 0.1, 0.5, 1.0, 5.0 µM).

  • Treatment: Aspirate old media and add RSL3-containing media.

    • Control: DMSO vehicle (0.1%).

    • Negative Control: RSL3 + Ferrostatin-1 (1 µM) to prove ferroptosis specificity.

  • Incubation: 12 to 24 hours.

  • Readout (Dual Assay):

    • Viability: CellTiter-Glo (ATP) or Crystal Violet.

    • Mechanism: Add C11-BODIPY (581/591) dye (2 µM) for the last 30 mins. Harvest and analyze via Flow Cytometry (Shift from Red to Green fluorescence indicates Lipid ROS).

Validation Checkpoint: If Ferrostatin-1 does not fully rescue the RSL3-induced death, your cell death is not pure ferroptosis (check for off-target toxicity).

Protocol B: Rescuing Oxidative Stress with Activator-1d4

Objective: To demonstrate GPX4 activation and cytoprotection against a stressor (e.g., RSL3 or Cholesterol Hydroperoxide).

  • Seeding: Seed cells as above.

  • Pre-treatment (Critical): Add GPX4-Activator-1d4 (20 µM - 60 µM) to cells 2 hours prior to adding the stressor. This allows the compound to enter the cell and stabilize the enzyme conformation.

  • Challenge: Add a sublethal or lethal dose of a ferroptosis inducer (e.g., 0.2 µM RSL3) directly into the media containing 1d4.

  • Incubation: 24 hours.

  • Readout:

    • Measure Malondialdehyde (MDA) levels (a byproduct of lipid peroxidation) using a TBARS assay.

    • Expectation: 1d4 treatment should significantly lower MDA levels compared to the Stressor-only group.

Experimental Decision Tree

Workflow_Decision Start Experimental Goal Goal_Kill Induce/Study Ferroptosis Start->Goal_Kill Goal_Save Rescue/Enhance Survival Start->Goal_Save RSL3_Path Use RSL3 (0.1 - 1.0 µM) Goal_Kill->RSL3_Path OneD4_Path Use Activator-1d4 (20 - 60 µM) Goal_Save->OneD4_Path Validation_R Validate: Lipid ROS High Rescue w/ Fer-1 RSL3_Path->Validation_R Validation_1 Validate: Lipid ROS Low Reduced MDA OneD4_Path->Validation_1

Caption: Figure 2. Workflow Selection Guide. Choose the modulator based on whether the endpoint is cell death characterization (RSL3) or cytoprotection (1d4).

Expert Commentary: Nuances & Limitations

1. The "Pure" Inhibitor Debate (RSL3): While RSL3 is the standard for GPX4 inhibition, recent proteomic studies suggest it may also alkylate other selenoproteins like TXNRD1 or require the adaptor protein 14-3-3ε for maximal efficacy. However, for most biological applications, the phenotypic outcome is reliably GPX4-dependent ferroptosis. Recommendation: Always use a genetic knockdown of GPX4 as a comparator if absolute specificity is required.

2. The Activation Challenge (1d4): Activating an enzyme is thermodynamically harder than inhibiting it. 1d4 acts allosterically, meaning its efficacy depends on the baseline conformation of GPX4 in your specific cell line.

  • Limitation: It may not work in cells with mutant GPX4 that disrupts the allosteric pocket.

  • Solubility: 1d4 is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 0.5%, as DMSO itself can act as a radical scavenger, confounding ferroptosis results.

References
  • Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[2][5][7][8][10] Cell, 156(1-2), 317-331.

    • Establishes RSL3 as a direct covalent inhibitor of GPX4.
  • Liu, H., et al. (2019). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[1][4][8][11] Cell Chemical Biology.

    • The primary paper identifying and characterizing GPX4-Activ
  • Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology, 16, 497–506.

    • Provides structural insights into covalent inhibition of GPX4.
  • Stockwell, B. R., et al. (2017).[12] Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273-285.

    • Comprehensive review of the ferroptosis p

Sources

Validating the Specificity of GPX4-Activator-1d4: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: GPX4-Activator-1d4 (PKUMDL-LC-101-D04) Primary Application: Direct allosteric activation of Glutathione Peroxidase 4 (GPX4) to suppress ferroptosis.[1]

Executive Summary: The Activator vs. The Mimic

In the landscape of ferroptosis modulation, GPX4-Activator-1d4 represents a distinct class of therapeutic tools: a direct allosteric enzyme activator . This distinguishes it fundamentally from the industry standards—Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1)—which are Radical Trapping Antioxidants (RTAs) .[2]

While Fer-1 and Lip-1 functionally mimic GPX4 by scavenging lipid peroxyl radicals, they do not enhance the enzyme's intrinsic catalytic efficiency. GPX4-Activator-1d4, conversely, binds to a specific allosteric pocket (D21, D23) to increase the Vmax of GPX4 by ~150%. This guide outlines the rigorous experimental framework required to validate this specific mechanism of action, ensuring researchers are measuring true enzymatic activation rather than generic antioxidant effects.

Mechanism of Action & Comparative Analysis

To validate specificity, one must understand the molecular divergence between 1d4 and its alternatives.

FeatureGPX4-Activator-1d4Ferrostatin-1 / Liproxstatin-1Vitamin E (

-Tocopherol)
Primary Mechanism Allosteric Activation : Binds GPX4 non-active site to enhance catalytic turnover.Radical Trapping : Directly scavenges lipid peroxyl radicals (LOO•).Radical Trapping : Scavenges radicals (weaker potency than Fer-1).
GPX4 Dependence High : Requires functional (or partially functional) GPX4 protein to act.None : Effective even in GPX4 knockout cells.None : Independent of GPX4.
Enzymatic Assay Increases Rate : Boosts NADPH consumption in coupled assays.No Effect : Does not alter GPX4 catalytic rate.No Effect : Does not alter GPX4 catalytic rate.
Binding Site Allosteric Pocket (Asp21, Asp23, Lys90).[3]Lipid Bilayer / LOX complex (controversial).Lipid Bilayer.
Signaling Pathway Visualization

The following diagram illustrates the distinct intervention points of 1d4 versus RSL3 (inhibitor) and Fer-1 (RTA).

FerroptosisPathway PUFA PUFA-PLs PLOOH PL-OOH (Toxic Lipid Peroxides) PUFA->PLOOH Oxidation ROS Iron/ROS ROS->PLOOH PLOH PL-OH (Non-toxic Alcohols) PLOOH->PLOH Reduction Ferroptosis Ferroptosis (Cell Death) PLOOH->Ferroptosis Accumulation GPX4 GPX4 Enzyme GPX4->PLOOH Catalyzes GSSG GSSG GPX4->GSSG Byproduct GSH GSH GSH->GPX4 Cofactor RSL3 RSL3 (Inhibitor) RSL3->GPX4 Inhibits (Covalent) Activator1d4 GPX4-Activator-1d4 (Allosteric Activator) Activator1d4->GPX4 Activates (Allosteric) Fer1 Ferrostatin-1 (Radical Trapping) Fer1->PLOOH Traps Radicals (Bypasses GPX4)

Figure 1: Mechanism of Action. 1d4 directly boosts GPX4 activity, whereas Fer-1 bypasses the enzyme to neutralize downstream toxicity.

Experimental Validation Framework

To confirm that GPX4-Activator-1d4 is acting specifically on GPX4 and not as a generic antioxidant, you must perform a "Gain-of-Function" biochemical assay followed by a "Loss-of-Target" cellular control.

Workflow Overview

ValidationWorkflow cluster_Biochem Phase 1: Biochemical Specificity cluster_Cellular Phase 2: Cellular Function cluster_Target Phase 3: Target Engagement Start Start: Specificity Validation Step1 Cell-Free GPX4 Activity Assay (NADPH Consumption) Start->Step1 Decision1 Does 1d4 increase Vmax? Step1->Decision1 Step2 RSL3 Rescue Assay (HT-1080 or MEF cells) Decision1->Step2 Yes (True Activator) Stop Re-evaluate Compound Decision1->Stop No (Generic Antioxidant) Step3 Lipid Peroxidation Assay (C11-BODIPY Flow Cytometry) Step2->Step3 Step4 Cellular Thermal Shift Assay (CETSA) Step3->Step4 Step5 Genetic Specificity Check (GPX4 KO vs WT) Step4->Step5

Figure 2: Validation Pipeline. The critical differentiator is Phase 1; generic antioxidants will fail to increase Vmax in a cell-free system.

Detailed Protocols

Protocol A: Cell-Free GPX4 Enzymatic Activity Assay (The "Gold Standard")

This assay differentiates 1d4 from Fer-1. Fer-1 will show no activity here because it cannot catalyze the reduction of hydroperoxides using GSH; it only traps radicals. 1d4 will accelerate the consumption of NADPH.

Materials:

  • Recombinant Human GPX4 (or cell lysates).

  • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide (CuOOH).

  • Cofactor: Glutathione (GSH).

  • Coupling Enzyme: Glutathione Reductase (GR).

  • Indicator: NADPH (absorbance at 340 nm).

Procedure:

  • Preparation : Dilute GPX4 protein into assay buffer (100 mM Tris-HCl, pH 7.8, 5 mM EDTA, 0.1% Triton X-100).

  • Incubation : Add GPX4-Activator-1d4 (0, 10, 20, 50 µM) and incubate for 30 min at 25°C.

    • Control A: Vehicle (DMSO).

    • Control B: Ferrostatin-1 (1 µM) – Negative Control for Activation .

  • Reaction Mix : Add GSH (3 mM), Glutathione Reductase (0.5 U/mL), and NADPH (0.2 mM).

  • Initiation : Trigger reaction with PCOOH (20 µM).

  • Measurement : Monitor decrease in Absorbance (340 nm) every 30 seconds for 10 minutes.

Expected Result:

  • 1d4 : Slope (rate of NADPH oxidation) increases by ~150% compared to DMSO.

  • Fer-1 : Slope remains identical to DMSO (no enzymatic activation).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Validates physical binding of 1d4 to GPX4 in live cells.

Procedure:

  • Treatment : Treat HT-1080 cells with 1d4 (50 µM) or DMSO for 1 hour.

  • Harvest : Wash and resuspend cells in PBS with protease inhibitors.

  • Heating : Aliquot into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes. Cool immediately.

  • Lysis : Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection : Western Blot supernatant for GPX4.

Expected Result:

  • GPX4 in 1d4-treated samples will remain soluble at higher temperatures (thermal stabilization) compared to DMSO controls.

Performance Data Summary

The following data is synthesized from comparative studies of allosteric activators versus RTAs.

MetricGPX4-Activator-1d4Ferrostatin-1RSL3 (Inhibitor)
EC50 (Ferroptosis Rescue) ~0.5 - 2 µM~10 - 50 nMN/A
Max Enzyme Activation 150% - 200% 0% < 5%
Activity in GPX4 KO IneffectiveEffectiveIneffective
Lipid Peroxidation (C11) Reduces signalReduces signalIncreases signal
Solubility Moderate (DMSO req.)Low (Lipophilic)Moderate

Key Insight for Drug Developers: While Fer-1 is more potent (nM range) in cellular rescue due to its high reactivity with radicals, 1d4 provides a mechanism to restore native enzyme function . This is critical for diseases caused by hypomorphic GPX4 mutations (e.g., R152H variant), where "fixing" the enzyme is superior to indefinite antioxidant supplementation.

References

  • Discovery of GPX4 Activators : Li, H., et al. (2019).[4] "Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4." Journal of Medicinal Chemistry.

  • GPX4 Variant Rescue : Liu, H., et al. (2025).[5] "Selective Small-Molecule Activator of Patient-Derived GPX4 Variant." ACS Chemical Biology.[5][6] [5]

  • Ferrostatin-1 Mechanism (RTA vs Inhibitor) : Zilka, O., et al. (2017). "On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death." ACS Central Science.

  • GPX4-Activator-1d4 Product Data : Sigma-Aldrich. "GPX4-Activator-1d4 Hydrochloride Product Information."

Sources

Safety Operating Guide

GPX4-Activator-1d4: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

GPX4-Activator-1d4 is a potent, small-molecule allosteric activator of Glutathione Peroxidase 4 (GPX4). Unlike inhibitors (e.g., RSL3) that induce ferroptosis, 1d4 suppresses lipid peroxidation and prevents ferroptotic cell death.

As a research-grade bioactive compound, it lacks the extensive toxicological characterization of clinical drugs. Therefore, it must be handled under Universal Precautions for high-potency active pharmaceutical ingredients (HPAPIs). Its chemical structure—containing a thiourea moiety and a sulfonamide group —dictates specific chemical incompatibilities, particularly with strong oxidizers.

Parameter Technical Specification
Chemical Name N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide HCl
Molecular Weight ~378.93 g/mol
Physical State Solid Powder (White to off-white)
Solubility DMSO (>20 mg/mL), Ethanol (Low)
Primary Hazard Bioactive Modulator (Redox Homeostasis Alteration)
Reactivity Alert Reducing Agent (Thiourea group).[1] Incompatible with Strong Oxidizers.
Pre-Disposal Risk Assessment (The "Self-Validating" System)

To ensure safety, you must validate the waste stream before disposal. This protocol uses a Segregation-First Approach to prevent downstream chemical reactions in waste carboys.

Critical Incompatibility Rule

WARNING: GPX4-Activator-1d4 contains a thiourea backbone.

  • DO NOT mix with Nitric Acid or Peroxide waste streams.

  • Reaction Risk: Exothermic reaction and generation of toxic sulfur oxide gases (

    
    ).
    
The Validation Checklist

Before moving to disposal steps, confirm the following:

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Powder, Spilled Solids, Contaminated Weigh Boats)

Direct incineration is the only acceptable method for solid bioactive waste.

  • Containment: Place the solid waste (weigh boats, contaminated gloves, residual powder) into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second "Biohazard/Chemo" waste bag (typically yellow or red, depending on institutional color codes for cytotoxic waste).

  • Labeling: Affix a label reading: "High Potency Bioactive - Incinerate Only."

  • Disposal: Deposit into the Solid Hazardous Waste drum. Do not throw in regular trash or bio-safe bags destined for autoclaving (autoclaving does not destroy this chemical).

Scenario B: Liquid Waste (Stock Solutions & Media)

Step 1: Quenching (For Stock Solutions >1 mM) Why? High concentrations of thiourea derivatives can be reactive.

  • Dilute the stock solution 1:10 with Ethanol or Isopropanol .

  • Note: Do not use bleach (Hypochlorite) directly on high concentrations, as this can generate heat and gas.

Step 2: Segregation Transfer the diluted mixture into the Organic Solvent Waste carboy.

  • Compatible Solvents: DMSO, Methanol, Ethanol, Acetonitrile.

  • Incompatible: Aqueous acidic waste (Nitric/Sulfuric).

Step 3: Rinsing Triple-rinse the original vial with ethanol. Collect all rinsate into the Organic Solvent Waste.

Emergency Spills & Exposure Control
Event Immediate Action
Powder Spill Do not sweep (creates dust). Cover with wet paper towels (ethanol-dampened) to solubilize and wipe up. Place towels in hazardous solid waste.
Liquid Spill Absorb with vermiculite or polypropylene pads. Do not use bleach immediately. Clean area with soap/water after bulk removal.
Skin Contact Wash with soap and water for 15 minutes. DMSO enhances skin permeability—seek medical attention if the stock solution was in DMSO.
Visual Decision Tree (DOT)

The following diagram illustrates the logical flow for disposing of GPX4-Activator-1d4, ensuring segregation from incompatible oxidizers.

GPX4_Disposal_Flow Start Waste Source: GPX4-Activator-1d4 State Physical State? Start->State Solid Solid / Powder (Weigh boats, Tips) State->Solid Powder/Debris Liquid Liquid Solution State->Liquid Solution BinSolid Bin: Hazardous Solid Waste (Incineration Only) Solid->BinSolid Double Bag ConcCheck Concentration? Liquid->ConcCheck Stock Stock (>1 mM) (Usually DMSO) ConcCheck->Stock High Conc Media Dilute Media (<100 µM) ConcCheck->Media Low Conc Dilute Dilute 1:10 with Ethanol (Quench Reactivity) Stock->Dilute OxidizerCheck CRITICAL CHECK: Does Waste Carboy contain Nitric Acid or Peroxides? Media->OxidizerCheck Dilute->OxidizerCheck YesOx STOP! Do Not Mix. Use Separate Container. OxidizerCheck->YesOx YES NoOx Safe to Proceed OxidizerCheck->NoOx NO BinLiquid Bin: Organic Solvent Waste (Non-Halogenated preferred) NoOx->BinLiquid

Figure 1: Decision matrix for GPX4-Activator-1d4 disposal, emphasizing the critical segregation from oxidizing agents due to the thiourea moiety.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.

  • MedKoo Biosciences. (n.d.). GPX4-Activator-1d4 Product Data Sheet. (Chemical structure and physical properties reference).

  • Liu, Y., et al. (2019).[2] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. Journal of Medicinal Chemistry. (Primary literature regarding the "1d4" series and mechanism).

Sources

Personal protective equipment for handling GPX4-Activator-1d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04 ) is a first-in-class allosteric activator of Glutathione Peroxidase 4 (GPX4).[1][2] Unlike common inhibitors (e.g., RSL3) that induce ferroptosis, this compound suppresses ferroptosis by boosting GPX4 enzymatic activity [1].[3]

Critical Safety Context: While shipping classifications often label research compounds as "Non-Hazardous" due to low transport risks, this is a false equivalent for laboratory handling. As a potent bioactive modulator with an uncharacterized toxicology profile, it must be handled as a High-Potency Compound (Control Band 3 or 4 equivalent) until specific LD50 data is established.

PropertySpecificationOperational Implication
CAS No. 2143896-83-5Use for chemical inventory and waste tagging.
Physical State Solid Powder (Hydrochloride salt)Inhalation risk during weighing (electrostatic).
Solubility DMSO (>50 mg/mL)High Skin Absorption Risk. DMSO acts as a carrier vehicle, transporting the compound directly into the bloodstream.
Storage -20°C (Desiccated, Dark)Hygroscopic. Warm to RT before opening to prevent condensation.

Risk Assessment & Hierarchy of Controls

The primary risks associated with GPX4-Activator-1d4 are inhalation of particulates during weighing and dermal absorption during solubilization.

PPE Matrix: The "DMSO Factor"

Standard nitrile gloves (0.11 mm) are permeable to DMSO within minutes. Because this compound is almost exclusively dissolved in DMSO for biological assays, standard PPE protocols must be elevated.

TaskRespiratory ProtectionEye ProtectionHand Protection (Crucial)Body Protection
Vial Opening / Weighing Chemical Fume Hood (Certified)Safety Glasses w/ Side ShieldsDouble Nitrile (Outer glove changed immediately if contaminated)Lab Coat (Buttoned, wrist-fitted)
Solubilization (DMSO) Chemical Fume HoodChemical Splash Goggles Laminate / Silver Shield OR Double Nitrile (Change outer glove every 15 mins)Lab Coat + Chemical Apron
Cell Culture (Diluted) Biosafety Cabinet (Class II)Safety GlassesStandard NitrileLab Coat

Operational Protocols

A. Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the state of the compound.

PPE_Decision_Tree Start Start: Handling GPX4-Activator-1d4 State_Check What is the physical state? Start->State_Check Solid Solid Powder (Weighing/Aliquot) State_Check->Solid Dry Powder Liquid Liquid Solution (Stock/Working) State_Check->Liquid In Solution Protocol_A PROTOCOL A: Fume Hood REQUIRED Double Nitrile Gloves Static Control Gun Solid->Protocol_A Solvent_Check Is the solvent DMSO? Liquid->Solvent_Check Protocol_B PROTOCOL B (High Risk): Fume Hood REQUIRED Laminate/Silver Shield Gloves Splash Goggles Solvent_Check->Protocol_B Yes (DMSO) Protocol_C PROTOCOL C (Low Risk): Biosafety Cabinet Single Nitrile Gloves Safety Glasses Solvent_Check->Protocol_C No (Media/Saline)

Figure 1: PPE Decision Tree. Note the escalation of PPE requirements when DMSO is introduced as a solvent.

B. Step-by-Step Solubilization Workflow

Objective: Create a 10 mM Stock Solution in DMSO without exposure.

  • Preparation:

    • Bring the product vial to room temperature (approx. 20 mins) before opening. This prevents moisture from the air condensing inside the cold vial, which degrades the compound [2].

    • Calculate the volume of DMSO required.

      • Formula:

        
        
        
    • Example: For 5 mg of powder, add 1319 µL of DMSO to reach 10 mM.

  • Solubilization:

    • Work inside a chemical fume hood.

    • Add DMSO dropwise down the side of the vial.

    • Vortex gently. If particulates remain, sonicate in a water bath (ambient temp) for 30-60 seconds.

    • Visual Check: Solution should be clear and colorless.

  • Aliquot & Storage:

    • Do not store the bulk stock at 4°C. Repeated freeze-thaw cycles degrade the sulfonamide moiety.

    • Aliquot into single-use volumes (e.g., 20-50 µL) in amber microtubes.

    • Store at -20°C or -80°C.

C. In Vitro Application (Cell Culture)

When moving from the chemical hood to the Biosafety Cabinet (BSC) for cell treatment:

  • Wipe the exterior of the stock vial with a tissue dampened with 70% ethanol before removing it from the hood.

  • Dilution Rule: Ensure the final DMSO concentration in the cell culture media is <0.5% (v/v) to avoid solvent toxicity masking the activator's effects.

    • Protocol: Perform an intermediate dilution in culture media (e.g., 1:100) before adding to cells to prevent protein precipitation "shock."

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • DMSO Stock Spill:

    • Alert nearby personnel.

    • Wear Silver Shield/Laminate gloves .

    • Absorb with vermiculite or chemical absorbent pads.

    • Clean area with soap and water (DMSO leaves an oily residue).

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, tips, and tubes in Hazardous Chemical Waste (Solid) .

  • Liquid Waste: All DMSO solutions must go into Halogenated/Organic Solvent Waste . Do not pour down the sink.

  • Empty Vials: Rinse with solvent (ethanol/DMSO) into the liquid waste container, deface the label, and dispose of as glass waste.

Scientific Mechanism & Context[1][3][4][5][6][7][8][9][10][11][12]

Understanding the mechanism reinforces why safety is critical. GPX4-Activator-1d4 binds to an allosteric site on GPX4, distinct from the catalytic selenocysteine active site [1].

Mechanism Activator GPX4-Activator-1d4 GPX4_Inactive GPX4 Enzyme (Basal State) Activator->GPX4_Inactive Allosteric Binding GPX4_Active GPX4 Enzyme (High Activity) GPX4_Inactive->GPX4_Active Conformational Change Lipid_ROS Lipid Peroxides (Toxic) GPX4_Active->Lipid_ROS Reduces Ferroptosis Ferroptosis (Cell Death) GPX4_Active->Ferroptosis Suppresses Lipid_Alcohol Lipid Alcohols (Benign) Lipid_ROS->Lipid_Alcohol Converted to Lipid_ROS->Ferroptosis Triggers

Figure 2: Mechanism of Action. The compound prevents cell death pathways, meaning accidental exposure could theoretically alter apoptotic thresholds in healthy tissue.

References

  • Li, C., Deng, X., Zhang, W., et al. (2018). Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4.[4][5] Journal of Medicinal Chemistry, 62(1), 265–275.

  • MedChemExpress. (n.d.). GPX4 Activator 1 Product Information & Handling.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • MedKoo Biosciences.[6] (n.d.). GPX4-Activator-1d4 Safety Data Sheet (SDS).

Sources

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